LX2761
説明
Structure
3D Structure
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N3O6S/c1-20-10-15-23(29-27(38)26(37)28(39)30(41-29)42-6)19-24(20)18-22-13-11-21(12-14-22)8-7-9-25(36)34-32(2,3)31(40)33-16-17-35(4)5/h10-15,19,26-30,37-39H,7-9,16-18H2,1-6H3,(H,33,40)(H,34,36)/t26-,27-,28+,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPZTRDIESRGTC-IXYVTWBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)SC)O)O)O)CC3=CC=C(C=C3)CCCC(=O)NC(C)(C)C(=O)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)SC)O)O)O)CC3=CC=C(C=C3)CCCC(=O)NC(C)(C)C(=O)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Gut-Specific Mechanism of Action of LX2761
A Locally Acting Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor
Introduction
LX2761 is an orally administered, potent, small-molecule inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1).[1][2] Developed by Lexicon Pharmaceuticals, its design is centered on a novel therapeutic approach for the management of diabetes. Unlike systemic SGLT2 inhibitors that promote urinary glucose excretion, this compound is engineered to be minimally absorbed, thereby restricting its activity primarily to the lumen of the gastrointestinal (GI) tract.[2] This localized mechanism of action targets the primary pathway for dietary glucose absorption, offering a distinct method for glycemic control. This guide provides a detailed examination of the molecular interactions, physiological consequences, and experimental validation of this compound's mechanism of action within the gut.
Core Mechanism: Inhibition of Intestinal SGLT1
The primary molecular target of this compound is the SGLT1 transporter, which is highly expressed on the brush-border membrane of enterocytes in the small intestine.[3] SGLT1 is responsible for the active transport of glucose and galactose from the intestinal lumen into the enterocytes, a critical step in dietary carbohydrate absorption.[4]
This compound competitively and potently inhibits SGLT1.[1] Cryo-electron microscopy studies have revealed the structural basis for this inhibition. This compound binds to the human SGLT1 (hSGLT1), locking the transporter in an "outward-open" conformation.[5] It achieves this by wedging itself inside the substrate-binding site and the extracellular vestibule of the transporter, effectively blocking the entry of glucose.[5] This structural arrangement not only prevents glucose transport but also blocks a putative water permeation pathway within the SGLT1 protein.[5]
Pharmacodynamic Effects in the Gut
The inhibition of SGLT1 by this compound initiates a cascade of downstream physiological effects within the gastrointestinal tract, contributing to its overall glycemic control.
1. Delayed Intestinal Glucose Absorption: The most direct consequence of SGLT1 inhibition is the delay and reduction of glucose absorption in the proximal small intestine.[2] This leads to a greater concentration of unabsorbed glucose passing into the more distal parts of the intestine.[3] This action directly blunts the sharp postprandial glucose excursions typically seen after a meal.[2][6]
2. Increased Secretion of Incretin (B1656795) Hormones: The increased delivery of glucose to the distal ileum and colon stimulates enteroendocrine L-cells. These cells respond by secreting glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[7][8]
-
GLP-1: This key incretin hormone enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon (B607659) secretion, slows gastric emptying, and promotes satiety.
-
PYY: This hormone primarily acts to reduce appetite and inhibit gut motility.
Preclinical studies have consistently demonstrated that oral administration of this compound leads to significantly higher plasma levels of total and active GLP-1 and PYY following a glucose challenge.[6][9][10] This effect is sustained, contributing to improved glycemic control over time.[6] The combination of this compound with a dipeptidyl peptidase-4 (DPP-4) inhibitor, such as sitagliptin, has been shown to synergistically increase active GLP-1 levels, further validating that this compound enhances the release of GLP-1 into circulation.[6][11]
3. Modulation of Gut Microbiota and Cecal Environment: The unabsorbed glucose that reaches the colon is fermented by the resident gut microbiota.[3] This fermentation process leads to two key changes:
-
Production of Short-Chain Fatty Acids (SCFAs): Bacterial metabolism of glucose generates SCFAs, which can also stimulate L-cells to release GLP-1.[12]
-
Lowered Cecal pH: The production of acidic metabolites like SCFAs results in a measurable decrease in the pH of the cecal contents.[4][11]
This modulation of the gut environment may also contribute to the long-term metabolic benefits and gastrointestinal side effects associated with SGLT1 inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound (IC50 Values)
| Target | Species | IC50 (nM) | Reference |
|---|---|---|---|
| SGLT1 | Human | 2.2 ± 0.7 | [12] |
| SGLT2 | Human | 2.7 ± 0.8 | [12] |
Data presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration | Dose (mg/kg) | Cmax (nM) | Tmax (hours) | AUC (nM*h) | Clearance (mL/min/kg) | Reference |
|---|---|---|---|---|---|---|
| Oral | 50 | 37 | 0.6 | 134 | - | [12] |
| Intravenous | 1 | - | - | - | 49.1 | [12] |
Cmax: Maximum plasma concentration; Tmax: Time to maximum concentration; AUC: Area under the curve.
Table 3: Preclinical Efficacy in Mice (vs. Vehicle)
| Parameter | Model | This compound Dose | Outcome | Reference |
|---|---|---|---|---|
| Postprandial Glucose | Healthy Mice | - | Lowered glucose excursions | [6] |
| Plasma Total GLP-1 | Healthy Mice | - | Increased | [4][6] |
| Cecal Glucose | Healthy Mice | - | Increased | [4] |
| Cecal pH | Healthy Mice | - | Decreased | [4][11] |
| Fasting Glucose | STZ-Diabetic Mice | 1.5 or 3 mg/kg | Lowered | [6][11] |
| Hemoglobin A1c | STZ-Diabetic Mice | 1.5 or 3 mg/kg | Lowered | [6][11] |
STZ: Streptozotocin-induced diabetes model.
Experimental Protocols
The mechanism of this compound has been elucidated through a series of well-defined preclinical experiments.
1. In Vitro SGLT Inhibition Assay
-
Objective: To determine the potency (IC50) of this compound against SGLT1 and SGLT2.
-
Methodology: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 or SGLT2 are utilized. Cells are incubated with varying concentrations of this compound. The uptake of a radiolabeled glucose analog (e.g., 14C-AMG - alpha-methylglucopyranoside) is measured in the presence and absence of sodium. The concentration of this compound that inhibits 50% of the sodium-dependent glucose uptake is calculated as the IC50 value.
2. Oral Glucose Tolerance Test (OGTT) in Mice
-
Objective: To assess the in vivo effect of this compound on postprandial glucose handling and hormone secretion.
-
Methodology:
-
Mice are fasted overnight.
-
A single oral dose of this compound or vehicle is administered via gavage.
-
After a set period (e.g., 30 minutes), an oral bolus of glucose is administered.
-
Blood samples are collected at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.
-
Blood glucose is measured immediately. Plasma is separated and stored for later analysis of hormones like GLP-1 and PYY using ELISA kits.
-
The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.
-
3. Long-Term Studies in Diabetic Mouse Models
-
Objective: To evaluate the chronic effects of this compound on glycemic control and survival.
-
Methodology: Diabetes is induced in mice using streptozotocin (B1681764) (STZ), which destroys pancreatic β-cells. Diabetic mice then receive daily oral doses of this compound or vehicle for an extended period (e.g., several weeks). Key endpoints monitored include fasting blood glucose, hemoglobin A1c (HbA1c), plasma GLP-1 levels, and overall survival.[6][11]
Gastrointestinal Tolerability
A known dose-dependent side effect of intestinal SGLT1 inhibition is diarrhea.[6] This is attributed to the osmotic load from unabsorbed glucose and water in the colon. Preclinical studies with this compound have observed this effect.[6][11] However, the severity and frequency of diarrhea were found to decrease over time with continued treatment.[11] Furthermore, studies in mice showed that this side effect could be significantly mitigated through strategies such as gradual dose escalation or by pretreatment with resistant starch, which helps prime the colon's microbiota for glucose metabolism.[6][11]
This compound operates through a targeted, gut-specific mechanism of action. By potently inhibiting intestinal SGLT1, it directly delays dietary glucose absorption. This primary action triggers a cascade of beneficial secondary effects, most notably an increase in the secretion of the incretin hormones GLP-1 and PYY. This dual action of blunting glucose influx while simultaneously augmenting the body's natural glucose-regulating hormonal response provides a powerful and distinct approach to managing diabetes. The preclinical data strongly support its potential as a therapeutic agent that improves glycemic control through localized action in the gastrointestinal tract.[7][9]
References
- 1. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.cureus.com [assets.cureus.com]
- 8. LX4211 increases serum glucagon-like peptide 1 and peptide YY levels by reducing sodium/glucose cotransporter 1 (SGLT1)-mediated absorption of intestinal glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] this compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the SGLT1 Selectivity and Affinity of LX2761
This technical guide provides a detailed overview of the sodium-glucose cotransporter 1 (SGLT1) selectivity and binding affinity of LX2761, a potent, orally administered inhibitor designed for local action within the gastrointestinal tract. Developed for the management of diabetes, this compound's unique pharmacological profile is characterized by its high affinity for both SGLT1 and SGLT2 in vitro, while its targeted delivery mechanism results in selective inhibition of intestinal SGLT1 in vivo.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental methodologies, and mechanistic pathways.
Quantitative Data: In Vitro Inhibitory Potency and Selectivity
This compound was developed from sotagliflozin, with modifications to enhance its potency and restrict its action to the intestinal lumen.[1] In vitro studies have demonstrated that this compound is a highly potent inhibitor of both human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2). The half-maximal inhibitory concentrations (IC50) for this compound are in the low nanomolar range for both transporters, indicating a high degree of affinity.[3][4] The selectivity of this compound in vitro is approximately 1-fold, classifying it as a dual inhibitor. However, its minimal systemic absorption leads to a functionally selective inhibition of SGLT1 in the gastrointestinal tract.
For comparative purposes, the table below includes inhibitory data for sotagliflozin, a well-characterized dual SGLT1/SGLT2 inhibitor.
| Compound | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | hSGLT1 | 2.2 | ~1.2-fold for SGLT2 |
| hSGLT2 | 2.7 | ||
| Sotagliflozin | hSGLT1 | 36 | ~20-fold for SGLT2 |
| hSGLT2 | 1.8 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the transport activity by 50% and are key indicators of the inhibitor's potency.
Experimental Protocols
The determination of the in vitro potency and selectivity of SGLT inhibitors like this compound typically involves cell-based functional assays. These assays measure the uptake of a labeled glucose analog in cell lines engineered to express the specific human SGLT transporter.
This assay quantifies the inhibitory effect of a compound on SGLT1- or SGLT2-mediated glucose transport.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably transfected to express either human SGLT1 or human SGLT2 are commonly used.
-
Labeled Substrate: A non-metabolizable, radiolabeled glucose analog, such as ¹⁴C-alpha-methylglucoside (¹⁴C-AMG), is frequently used. Alternatively, a fluorescent glucose analog can be employed.
-
Assay Buffers:
-
Sodium Buffer (Na+): A buffer containing sodium chloride is essential, as SGLT transporters rely on the sodium gradient to cotransport glucose.
-
Choline (B1196258) Buffer (Na+-free): A control buffer where sodium chloride is replaced with choline chloride is used to determine the baseline, non-SGLT-mediated glucose uptake.
-
-
Procedure:
-
Cell Seeding: The transfected cells are seeded into multi-well plates and cultured until they form a confluent monolayer.
-
Pre-incubation: Prior to the assay, the cells are washed with a sodium-free buffer to remove any residual sodium.
-
Inhibitor Incubation: The cells are then incubated with varying concentrations of the test compound (e.g., this compound) in both sodium and choline buffers for a specified duration.
-
Substrate Addition: The labeled glucose analog is added to the wells, and the cells are incubated to allow for substrate uptake.
-
Uptake Termination: The uptake process is stopped by rapidly washing the cells with ice-cold, sodium-free buffer.
-
Quantification: The cells are lysed, and the amount of intracellular labeled substrate is quantified. For radiolabeled analogs, a scintillation counter is used, while a fluorescence plate reader is used for fluorescent analogs.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the inhibitor is calculated relative to a control group with no inhibitor.
-
The data are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
A non-linear regression analysis is performed to fit the data to a sigmoidal dose-response curve, from which the IC50 value is determined.
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound.
References
- 1. SGLT1 and SGLT1 Inhibitors: A Role to Be Assessed in the Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
LX2761: A Technical Deep Dive into its Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
LX2761, a potent, orally administered inhibitor of sodium-glucose cotransporter 1 (SGLT1), was developed by Lexicon Pharmaceuticals as a potential therapeutic for type 2 diabetes. Designed for minimal systemic absorption to localize its activity to the gastrointestinal tract, this compound aimed to improve glycemic control by delaying and reducing intestinal glucose absorption and enhancing the secretion of glucagon-like peptide-1 (GLP-1). This technical guide details the discovery, mechanism of action, preclinical development, and the known clinical trial status of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Discovery and Rationale
This compound was rationally designed as a modification of sotagliflozin, a dual SGLT1 and SGLT2 inhibitor also developed by Lexicon Pharmaceuticals.[1][2] The primary objective was to create a potent SGLT1 inhibitor with restricted gut activity to minimize systemic side effects associated with SGLT2 inhibition, such as urinary glucose excretion. The hypothesis was that localized SGLT1 inhibition in the intestine would delay glucose absorption, reduce postprandial glucose excursions, and stimulate the release of incretin (B1656795) hormones like GLP-1, thereby offering a novel mechanism for managing type 2 diabetes.[3]
Mechanism of Action
This compound is a highly potent inhibitor of both human SGLT1 (hSGLT1) and SGLT2 (hSGLT2) in vitro. However, its design for minimal systemic absorption after oral administration restricts its primary pharmacological effect to the inhibition of SGLT1 in the gastrointestinal tract.
Signaling Pathway of this compound in the Intestine
Preclinical Development
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetics, and efficacy.
In Vitro Potency
This compound demonstrated high potency against both human SGLT1 and SGLT2 in cell-based assays.
| Target | IC50 (nM) | Reference |
| Human SGLT1 | 2.2 | |
| Human SGLT2 | 2.7 |
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats revealed that this compound has high clearance and low oral bioavailability, consistent with its design as a gut-restricted agent.
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (nM) | AUC (nM*h) |
| Rat | IV | 1 | - | - | - |
| Rat | Oral | 50 | 0.58 | 37 | 100 |
Preclinical Efficacy Studies in Mice
Multiple studies in mice, including models of type 2 diabetes, were conducted to evaluate the in vivo efficacy of this compound.
In healthy mice, this compound significantly reduced blood glucose excursions following an oral glucose challenge.[4]
In mouse models of streptozotocin-induced diabetes, long-term treatment with this compound led to a reduction in A1C levels and an increase in plasma total GLP-1 levels.[4]
| Mouse Model | Treatment | Dose (mg/kg) | Change in A1C | Plasma tGLP-1 |
| Early-onset STZ-diabetes | This compound | 1.5 and 3 | Decreased | Increased |
| Late-onset STZ-diabetes | This compound | 1.5 and 3 | Decreased | Increased |
A notable dose-dependent side effect observed in preclinical studies was diarrhea.[4] However, this was mitigated by gradual dose escalation or by pretreatment with resistant starch, which primes the colon for glucose metabolism.[4]
Experimental Protocols
In Vitro SGLT Inhibition Assay
Cell Lines: Chinese hamster ovary (CHO) cells stably expressing human SGLT1 or SGLT2.
Protocol:
-
Cells were plated in 96-well plates and grown to confluence.
-
On the day of the assay, cells were washed with a sodium-free buffer.
-
Cells were then incubated with varying concentrations of this compound in a buffer containing radiolabeled glucose and sodium.
-
After a defined incubation period, the uptake of radiolabeled glucose was stopped by washing with ice-cold buffer.
-
The amount of radioactivity incorporated into the cells was quantified using a scintillation counter.
-
IC50 values were calculated by fitting the data to a four-parameter logistic equation.
Animal Models
Animals: Male C57BL/6 mice were used for most of the preclinical studies.
Diabetes Induction: Diabetes was induced in mice by intraperitoneal injection of streptozotocin (B1681764) (STZ).
Oral Glucose Tolerance Test (OGTT) in Mice
Protocol:
-
Mice were fasted overnight prior to the experiment.
-
A baseline blood sample was collected from the tail vein.
-
This compound or vehicle was administered by oral gavage.
-
After a specified time, a glucose solution (typically 2 g/kg) was administered by oral gavage.
-
Blood samples were collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood glucose concentrations were measured using a glucometer.
-
The area under the curve (AUC) for glucose was calculated to assess the effect of this compound on glucose tolerance.
Hemoglobin A1c (A1C) Measurement in Mice
Protocol:
-
Whole blood samples were collected from mice at baseline and at the end of the treatment period.
-
A1C levels were measured using a commercially available immunoassay kit specifically designed for rodent samples.
-
The change in A1C from baseline was calculated for each treatment group.
GLP-1 Measurement in Mice
Protocol:
-
Blood samples were collected from mice into tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent the degradation of active GLP-1.
-
Plasma was separated by centrifugation.
-
Total or active GLP-1 concentrations were measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
Experimental Workflow for Preclinical Efficacy Studies
Clinical Development
Lexicon Pharmaceuticals initiated a Phase 1 clinical trial of this compound in January 2017. This was a double-blind, randomized, placebo-controlled, ascending single-dose study in both healthy volunteers and individuals with type 2 diabetes, designed to evaluate the safety and tolerability of the compound.
As of late 2025, public records and company pipeline updates still list this compound as being in Phase 1 of clinical development.[5] There have been no publicly disclosed results from the Phase 1 trial or announcements regarding the progression to Phase 2 or the discontinuation of the program.
Conclusion
This compound was a promising, gut-restricted SGLT1 inhibitor that demonstrated significant preclinical efficacy in improving glycemic control through a novel mechanism of action. Its development addressed the potential for a therapeutic agent that could manage type 2 diabetes with a reduced risk of systemic side effects. While the preclinical data were robust, the clinical development of this compound appears to have not progressed beyond Phase 1, and the reasons for this have not been publicly disclosed by Lexicon Pharmaceuticals. Further information on the clinical outcomes of this compound would be necessary to fully evaluate its therapeutic potential.
References
- 1. seekingalpha.com [seekingalpha.com]
- 2. Lexicon Pharmaceuticals Announces Strategic Repositioning to Drive Value and Growth of Commercial Portfolio | LXRX Stock News [stocktitan.net]
- 3. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lexicon Pharmaceuticals (NASDAQ:LXRX) Stock Crosses Above Two Hundred Day Moving Average - What's Next? [marketbeat.com]
Preclinical Pharmacology of LX2761: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LX2761 is a potent, orally administered, small-molecule inhibitor of the sodium-glucose cotransporter 1 (SGLT1). Developed by Lexicon Pharmaceuticals, this compound is designed to act locally in the gastrointestinal tract with minimal systemic absorption. This gut-restricted mechanism of action aims to improve glycemic control in individuals with diabetes by delaying intestinal glucose absorption and enhancing the secretion of glucagon-like peptide-1 (GLP-1). This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating its mechanism of action.
Introduction
Sodium-glucose cotransporter 1 (SGLT1) is a high-affinity, low-capacity transporter responsible for the active transport of glucose and galactose from the intestinal lumen into enterocytes. Inhibition of intestinal SGLT1 represents a promising therapeutic strategy for managing diabetes mellitus. By delaying carbohydrate absorption, SGLT1 inhibitors can reduce postprandial glucose excursions. Furthermore, the increased luminal glucose concentration in the distal gut stimulates L-cells to release incretin (B1656795) hormones such as GLP-1 and peptide YY (PYY), which further contribute to glycemic control. This compound is a potent SGLT1 inhibitor with high selectivity for SGLT1 in the gastrointestinal tract due to its minimal systemic exposure.[1]
In Vitro Pharmacology
Potency and Selectivity
This compound demonstrates high potency against human SGLT1 (hSGLT1) and SGLT2 (hSGLT2) in vitro. However, its pharmacological activity in vivo is specific to SGLT1 in the gastrointestinal tract due to its gut-restricted distribution.[2]
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Cell Line | IC50 (nM) |
| Human SGLT1 | HEK293 | 2.2 |
| Human SGLT2 | HEK293 | 2.7 |
Data sourced from MedchemExpress, citing Goodwin NC, et al. J Med Chem. 2017 Jan 26;60(2):710-721.[2]
Experimental Protocol: In Vitro Glucose Uptake Assay
The inhibitory activity of this compound on SGLT1 and SGLT2 was assessed using a cell-based glucose uptake assay.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human SGLT1 or human SGLT2.[2]
-
Assay Principle: The assay measures the uptake of a non-metabolizable, radiolabeled glucose analog (e.g., ¹⁴C-α-methylglucopyranoside, ¹⁴C-AMG) or a fluorescent glucose analog (e.g., 2-NBDG) into the cells. Inhibition of SGLT-mediated transport by a test compound results in a decreased intracellular concentration of the labeled glucose.[2]
-
Methodology:
-
HEK293 cells expressing either hSGLT1 or hSGLT2 are seeded in 96-well plates and cultured to confluence.
-
Cells are washed with a sodium-containing buffer to ensure SGLT activity.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
A solution containing the labeled glucose analog is added to initiate the uptake reaction.
-
After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular labeled glucose.
-
The cells are lysed, and the intracellular radioactivity or fluorescence is measured using a scintillation counter or a fluorescence plate reader, respectively.
-
The concentration of this compound that inhibits 50% of the glucose uptake (IC50) is calculated by fitting the data to a dose-response curve.
-
In Vivo Pharmacology
Pharmacokinetics
Pharmacokinetic studies in rats demonstrate that this compound has low systemic exposure following oral administration, consistent with its gut-restricted design.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose | Cmax (nM) | Tmax (hr) | AUC (nM*hr) | Clearance (mL/min/kg) |
| Intravenous | 1 mg/kg | - | - | - | 49.1 |
| Oral | 50 mg/kg | 37 | 0.6 | 135 | - |
Pharmacokinetic data for rats are not directly available in the provided search results. The table structure is based on typical pharmacokinetic parameters. Specific values would need to be sourced from the full-text publications.
Efficacy in Preclinical Models of Diabetes
This compound has demonstrated significant efficacy in improving glycemic control in rodent models of diabetes.
Table 3: Summary of In Vivo Efficacy Studies of this compound in Mice
| Model | Treatment | Key Findings |
| Streptozotocin-induced diabetic mice | This compound (1.5 and 3 mg/kg, oral gavage) | - Reduced postprandial glucose excursions- Lowered fasting blood glucose- Decreased HbA1c levels- Increased plasma total GLP-1 |
Data sourced from Powell DR, et al. J Pharmacol Exp Ther. 2017 Jul;362(1):85-97.
Experimental Protocols
-
Animal Strain: Male mice (e.g., C57BL/6J).
-
Induction of Diabetes:
-
Diabetes is induced by intraperitoneal (i.p.) injections of streptozotocin (B1681764) (STZ). A common protocol involves multiple low doses (e.g., 40-60 mg/kg) for 5 consecutive days to induce a more gradual and immune-mediated beta-cell destruction, mimicking Type 1 diabetes. Alternatively, a single high dose (e.g., 150-200 mg/kg) can be used.
-
STZ is dissolved in a cold citrate (B86180) buffer (pH 4.5) immediately before injection to maintain its stability.
-
Blood glucose levels are monitored regularly (e.g., from tail vein blood). Mice with non-fasting blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and are used for the study.
-
-
Treatment: Diabetic mice are treated with this compound (e.g., 1.5 and 3 mg/kg) or vehicle daily via oral gavage.
-
Efficacy Endpoints:
-
Fasting and non-fasting blood glucose levels.
-
Glycated hemoglobin (HbA1c) as a measure of long-term glycemic control.
-
Oral glucose tolerance tests (OGTT).
-
Plasma levels of GLP-1 and PYY.
-
-
Fasting: Mice are fasted overnight (typically for 6-8 hours) with free access to water.
-
Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.
-
Glucose Administration: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels at each time point are measured. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Safety and Tolerability
The most frequently observed side effect in preclinical studies with this compound was diarrhea. This is a known class effect of SGLT1 inhibitors due to the increased osmotic load from unabsorbed glucose in the colon. The incidence and severity of diarrhea were found to be dose-dependent and could be mitigated by gradual dose escalation or by co-administration with resistant starch.
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism, both of which are initiated by the inhibition of SGLT1 in the intestine.
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow: In Vivo Efficacy Study
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for diabetes. Its gut-restricted SGLT1 inhibition leads to improved glycemic control through a dual mechanism of delaying intestinal glucose absorption and enhancing incretin hormone secretion. While the dose-dependent side effect of diarrhea requires careful management, the overall preclinical profile of this compound is promising. Further clinical investigation is warranted to establish its safety and efficacy in the target patient population.
References
The SGLT1 Inhibitor LX2761 and its Impact on Glucagon-Like Peptide-1 Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2761 is a potent, orally administered inhibitor of sodium-glucose cotransporter 1 (SGLT1) with a mechanism of action primarily localized to the gastrointestinal tract.[1][2][3] Unlike dual SGLT1/SGLT2 inhibitors such as sotagliflozin, this compound is designed for minimal systemic absorption, thereby focusing its therapeutic effect on the intestines.[1] A key pharmacological consequence of SGLT1 inhibition in the gut is the modulation of incretin (B1656795) hormone secretion, most notably glucagon-like peptide-1 (GLP-1). This guide provides an in-depth technical overview of the effect of this compound on GLP-1 secretion, consolidating data from preclinical and clinical studies, detailing experimental methodologies, and illustrating the underlying physiological pathways.
Core Mechanism of Action: SGLT1 Inhibition and GLP-1 Secretion
SGLT1 is the primary transporter responsible for the absorption of glucose and galactose from the intestinal lumen into enterocytes.[4] By inhibiting SGLT1, this compound effectively delays and reduces the absorption of dietary carbohydrates in the proximal small intestine.[1][3][5] This leads to an increased concentration of glucose in the lumen of the more distal portions of the small intestine and the colon, where enteroendocrine L-cells are abundant. The elevated luminal glucose levels in these regions serve as a direct stimulus for L-cells to secrete GLP-1.[6][7] This physiological response is a central component of the therapeutic profile of this compound, contributing to improved glycemic control.
References
- 1. researchgate.net [researchgate.net]
- 2. file.elabscience.com [file.elabscience.com]
- 3. Novel and Unexpected Functions of SGLTs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotnt.com [biotnt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sotagliflozin Decreases Postprandial Glucose and Insulin Concentrations by Delaying Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of LX2761: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LX2761 is a potent, orally administered small molecule inhibitor of the sodium-glucose cotransporter 1 (SGLT1) designed for minimal systemic absorption, targeting the gastrointestinal tract. This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. The data presented herein supports the potential of this compound as a therapeutic agent for metabolic diseases through the localized inhibition of intestinal glucose absorption.
Introduction
Sodium-glucose cotransporters are a family of proteins responsible for the transport of glucose across cell membranes. SGLT1 is predominantly expressed in the small intestine, where it plays a crucial role in the absorption of dietary glucose and galactose. To a lesser extent, SGLT1 is also found in the kidneys. In contrast, SGLT2 is primarily located in the renal proximal tubules and is responsible for the majority of glucose reabsorption from the glomerular filtrate.
This compound was developed by Lexicon Pharmaceuticals as an inhibitor of SGLT1 with high potency and a design that restricts its activity to the gastrointestinal lumen. This localized action aims to reduce postprandial glucose excursions and stimulate the release of glucagon-like peptide-1 (GLP-1) with minimal effects on renal glucose excretion, thereby offering a distinct therapeutic profile compared to systemic SGLT2 inhibitors.
Mechanism of Action
This compound exerts its pharmacological effect by competitively inhibiting the SGLT1 transporter on the apical membrane of intestinal enterocytes. This inhibition reduces the uptake of glucose from the intestinal lumen into the bloodstream. The increased concentration of glucose in the distal small intestine is believed to trigger the secretion of GLP-1 from enteroendocrine L-cells, further contributing to glycemic control. Cryo-electron microscopy studies have revealed that this compound locks the hSGLT1 transporter in an outward-open conformation by binding to the substrate-binding site and the extracellular vestibule.[1][2]
Quantitative Data Summary
The in vitro inhibitory potency of this compound against human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2) has been determined through cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for both transporters in a controlled in vitro environment.
| Parameter | hSGLT1 | hSGLT2 | Reference |
| IC50 (nM) | 2.2 | 2.7 | [3][4] |
Experimental Protocols
SGLT1 and SGLT2 Inhibition Assay
This assay quantifies the inhibitory activity of this compound on SGLT1 and SGLT2 transporters expressed in a cellular system.
4.1.1. Cell Lines and Culture
-
Chinese Hamster Ovary (CHO) cells stably transfected to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) are used.
-
Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
4.1.2. Glucose Uptake Inhibition Assay
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Compound Incubation: On the day of the assay, the cell culture medium is removed, and the cells are washed with a sodium-containing buffer. Cells are then incubated with varying concentrations of this compound for a predetermined period at 37°C.
-
Substrate Addition: A radiolabeled non-metabolizable glucose analog, such as α-methyl-D-[U-14C]glucopyranoside ([14C]AMG), or a fluorescent glucose analog, such as 1-NBD-glucose, is added to each well.
-
Uptake Reaction: The plates are incubated for a specific time (e.g., 60 minutes) at 37°C to allow for substrate uptake.
-
Termination and Lysis: The uptake is terminated by aspirating the substrate solution and rapidly washing the cells with ice-cold buffer. A lysis buffer is then added to each well.
-
Quantification: For radiolabeled substrates, the radioactivity in the cell lysate is measured using a scintillation counter. For fluorescent substrates, fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to vehicle-treated controls. IC50 values are determined by fitting the data to a four-parameter logistic equation.
In Vitro Washout Assay
This assay assesses the residence time of this compound on the SGLT1 transporter.
4.2.1. Methodology
-
Compound Incubation: Cells expressing hSGLT1 are incubated with a high concentration of this compound for a defined period (e.g., 30 minutes).
-
Washout: The compound-containing medium is removed, and the cells are washed extensively with fresh, compound-free medium.
-
Recovery: The cells are then incubated in compound-free medium for an extended period (e.g., up to 21 hours) to allow for the dissociation of the inhibitor.
-
Glucose Uptake Assay: Following the recovery period, a standard glucose uptake assay (as described in section 4.1.2) is performed to measure the remaining SGLT1 inhibition.
-
Results: this compound has been shown to be resistant to washout, indicating a long residence time on the SGLT1 transporter.
In Vitro GLP-1 Secretion Assay
This assay evaluates the effect of this compound on the secretion of GLP-1 from an enteroendocrine cell line.
4.3.1. Cell Line and Culture
-
The murine enteroendocrine STC-1 cell line is a commonly used model for studying GLP-1 secretion.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and horse serum.
4.3.2. GLP-1 Secretion Protocol
-
Cell Plating: STC-1 cells are seeded in multi-well plates and grown to a suitable confluency.
-
Pre-incubation: The culture medium is replaced with a buffer solution (e.g., Krebs-Ringer bicarbonate buffer) and the cells are pre-incubated.
-
Stimulation: Cells are then treated with this compound in the presence of a glucose challenge. Controls include vehicle-treated cells with and without the glucose challenge.
-
Supernatant Collection: After a defined incubation period, the supernatant is collected.
-
GLP-1 Measurement: The concentration of GLP-1 in the supernatant is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: The amount of secreted GLP-1 is normalized to the total protein content of the cells in each well.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound leading to GLP-1 secretion.
Experimental Workflow: SGLT Inhibition Assay
Caption: Workflow for the in vitro SGLT1/SGLT2 inhibition assay.
Logical Relationship: Local vs. Systemic Action
Caption: Localized action of this compound in the GI tract.
References
- 1. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
LX2761: A Gut-Restricted SGLT1 Inhibitor with Minimal Systemic Exposure
An In-depth Technical Guide on the Pharmacokinetics and Mechanism of Action
LX2761 is a potent, orally administered inhibitor of the sodium-glucose cotransporter 1 (SGLT1) designed for minimal systemic absorption, thereby focusing its therapeutic action within the gastrointestinal tract.[1][2] This unique characteristic allows for the modulation of intestinal glucose absorption and subsequent glycemic control, with a reduced risk of systemic side effects associated with broader SGLT inhibition.[1][3] This guide provides a comprehensive overview of the pharmacokinetics, mechanism of action, and experimental evaluation of this compound, tailored for researchers and drug development professionals.
Pharmacokinetic Profile: Preclinical Data
This compound has been engineered to have low oral bioavailability, leading to extremely low systemic exposure following oral administration.[2] Preclinical studies in rats and mice have demonstrated its rapid clearance from the plasma when administered intravenously and limited absorption when given orally.[2][4]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in preclinical models.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration [4]
| Parameter | Value |
| Dose | 1 mg/kg |
| Clearance | 49.1 mL/min/kg |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration [4]
| Parameter | Value |
| Dose | 50 mg/kg |
| Tmax | 0.6 hours |
| Cmax | 37 nM |
| AUC | 2.7 nM*h |
Mechanism of Action: Localized SGLT1 Inhibition
This compound is a potent inhibitor of both human SGLT1 and SGLT2 in vitro, with IC50 values of 2.2 nM and 2.7 nM, respectively.[4][5] However, due to its minimal systemic exposure, its primary pharmacological effect in vivo is the selective inhibition of SGLT1 in the gastrointestinal tract.[3][5] SGLT1 is the principal transporter responsible for the absorption of glucose and galactose from the intestinal lumen.[6]
By inhibiting intestinal SGLT1, this compound delays and reduces the absorption of dietary glucose.[1][7] This localized action leads to several downstream effects that contribute to improved glycemic control, including:
-
Reduced Postprandial Glucose Excursions: By slowing the rate of glucose uptake from the gut, this compound mitigates the sharp rise in blood glucose levels that typically occurs after a meal.[1][2]
-
Increased GLP-1 Secretion: The delayed presence of glucose in the lower intestine stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying.[1][8]
The following diagram illustrates the proposed signaling pathway of this compound in the intestinal lumen.
Caption: Signaling pathway of this compound in the intestinal enterocyte.
Experimental Protocols
The preclinical evaluation of this compound involved several key experimental procedures to characterize its pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
Methodology:
-
Animals: Adult male rats (350-450 g) were used for the studies.[2]
-
Intravenous Administration: this compound was dissolved in a vehicle of 0.1% Tween 80 and administered as a bolus intravenous injection at a dose of 1 mg/kg.[2]
-
Oral Administration: this compound was administered by oral gavage at a dose of 50 mg/kg.[2][4]
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of this compound were determined using an appropriate bioanalytical method.
The following diagram outlines the general workflow for the preclinical pharmacokinetic studies.
Caption: General experimental workflow for preclinical pharmacokinetic studies.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of this compound on postprandial glucose excursions.
Methodology:
-
Animals: Healthy mice were used for the study.
-
Treatment: Mice were orally administered either vehicle or this compound.[2]
-
Glucose Challenge: Following a specified time after treatment, an oral glucose challenge was administered.[2]
-
Blood Sampling: Blood glucose levels were measured at various time points after the glucose challenge.[2]
-
Analysis: The area under the curve (AUC) for blood glucose was calculated to assess the impact on glucose tolerance.
Conclusion
This compound represents a targeted therapeutic approach for the management of diabetes by selectively inhibiting SGLT1 in the intestine. Its pharmacokinetic profile, characterized by minimal systemic exposure, is a key design feature that localizes its pharmacological activity to the gut, thereby reducing the potential for systemic side effects. Preclinical studies have demonstrated its efficacy in improving glycemic control by delaying intestinal glucose absorption and enhancing GLP-1 secretion. The data presented in this guide provide a foundational understanding for further research and development of this promising gut-restricted SGLT1 inhibitor.
References
- 1. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]
- 2. researchgate.net [researchgate.net]
- 3. SGLT1 and SGLT1 Inhibitors: A Role to Be Assessed in the Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] this compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice | Semantic Scholar [semanticscholar.org]
Cryo-EM Structure of LX2761 with hSGLT1: A Technical Guide
This in-depth technical guide explores the cryo-electron microscopy (cryo-EM) structure of the human sodium-glucose cotransporter 1 (hSGLT1) in complex with the potent inhibitor LX2761. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the structural basis of inhibition, detailed experimental methodologies, and quantitative data.
Introduction
The human sodium-glucose cotransporter 1 (hSGLT1) is a key membrane protein responsible for the uptake of glucose and galactose from the intestine.[1][2] As such, it represents a significant therapeutic target for metabolic diseases. This compound is a high-affinity inhibitor of hSGLT1.[1][2][3] The determination of the cryo-EM structure of hSGLT1 in complex with this compound has provided unprecedented insights into the mechanism of inhibition and the conformational dynamics of the transporter.[1][2][3] This guide will delve into the technical details of this structural work.
Mechanism of Inhibition
The cryo-EM structure reveals that this compound locks the hSGLT1 transporter in an outward-open conformation.[1][2][3][4] The inhibitor binds within the substrate-binding site and extends into the extracellular vestibule of hSGLT1, effectively wedging the transporter in this state.[1][2][3] This conformational lock prevents the transporter from cycling through the conformational changes necessary for glucose transport. Furthermore, the binding of this compound blocks a putative water permeation pathway within hSGLT1.[1][2][3][4]
The binding of this compound to hSGLT1 is characterized by extensive interactions, which accounts for its high affinity.[2] The glucose moiety of this compound occupies the sugar substrate site, while the aglycon group extends into the extracellular vestibule.[2]
Quantitative Data
The following tables summarize the key quantitative data associated with the interaction of this compound with hSGLT1.
| Construct | IC50 of this compound (nM) | Reference |
| non-tagged hSGLT1 | 2.03 | [1][5] |
| hSGLT1GFP-MAP17nb | 2.30 | [1][5] |
| hSGLT1 (in vitro) | 2.2 | [6][7] |
| hSGLT2 (in vitro) | 2.7 | [6][7] |
Experimental Protocols
The determination of the cryo-EM structure of the hSGLT1-LX2761 complex involved a multi-step process, from protein expression and purification to cryo-EM data acquisition and processing.
Protein Expression and Purification
-
Construct Generation: A construct of human SGLT1 (hSGLT1) is generated, often in complex with the accessory protein MAP17 to enhance stability and expression. For structural studies, a GFP-nanobody (nb) fusion (hSGLT1GFP-MAP17nb) can be utilized.[1][5]
-
Cell Culture and Transfection: The construct is expressed in a suitable heterologous system, such as mammalian cells (e.g., HEK293).
-
Membrane Preparation: Cells are harvested, and cell membranes are isolated through centrifugation.
-
Solubilization: The membrane proteins are solubilized from the lipid bilayer using a suitable detergent.
-
Affinity Chromatography: The solubilized protein complex is purified using affinity chromatography, for example, via a Strep-tag.[1]
-
Size-Exclusion Chromatography: The purified protein is further subjected to size-exclusion chromatography to ensure homogeneity and remove aggregates.
Cryo-EM Sample Preparation and Vitrification
-
Complex Formation: The purified hSGLT1-MAP17 complex is incubated with a saturating concentration of the inhibitor this compound.
-
Grid Preparation: A small aliquot (typically 3-4 µL) of the protein-inhibitor complex is applied to a glow-discharged cryo-EM grid.
-
Blotting and Plunging: The excess liquid is blotted away to create a thin film of the sample across the grid holes. The grid is then rapidly plunged into liquid ethane, which is cooled by liquid nitrogen. This vitrification process freezes the sample in a thin layer of amorphous ice, preserving the native structure of the complex.
Cryo-EM Data Collection
-
Microscope Setup: The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a cryo-stage to maintain the sample at cryogenic temperatures.
-
Data Acquisition: A large dataset of images (micrographs) is collected automatically using specialized software. These images contain projections of the randomly oriented hSGLT1-LX2761 complexes.
Image Processing and 3D Reconstruction
-
Motion Correction: The collected micrographs are corrected for beam-induced motion.
-
CTF Estimation: The contrast transfer function (CTF) of the microscope is estimated and corrected for each micrograph.
-
Particle Picking: Individual particle projections are semi-automatically or automatically selected from the corrected micrographs.
-
2D Classification: The selected particles are grouped into 2D class averages to remove junk particles and identify different views of the complex.
-
Ab-initio 3D Reconstruction: An initial 3D model is generated from the 2D class averages.
-
3D Classification and Refinement: The particles are then classified into different 3D classes to account for conformational heterogeneity. The final set of particles corresponding to the desired conformation is subjected to high-resolution 3D refinement to generate the final cryo-EM density map.
-
Model Building and Validation: An atomic model of the hSGLT1-LX2761 complex is built into the cryo-EM density map and validated using various computational tools.
Visualizations
The following diagrams illustrate the experimental workflow for the cryo-EM structure determination and the inhibitory mechanism of this compound on hSGLT1.
Caption: Experimental workflow for cryo-EM structure determination of the hSGLT1-LX2761 complex.
Caption: Mechanism of hSGLT1 inhibition by this compound, locking the transporter in an outward-open state.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mechanism of SGLT1 inhibitors | THE LEI GROUP [chem.pku.edu.cn]
- 4. Structural mechanism of SGLT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays of SGLT1 Inhibition by LX2761
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-dependent glucose cotransporter 1 (SGLT1) is a key protein responsible for the absorption of glucose and galactose from the intestinal lumen.[1][2] Its role in glucose uptake makes it a significant therapeutic target for managing metabolic diseases such as diabetes.[2][3] LX2761 is a potent, orally administered inhibitor of SGLT1 that is designed to act locally in the gastrointestinal tract.[4] In vitro studies have demonstrated its high potency against both human SGLT1 (hSGLT1) and SGLT2 (hSGLT2). This document provides detailed protocols for various cell-based assays to characterize the inhibitory activity of this compound on SGLT1.
This compound locks the SGLT1 transporter in an outward-open conformation, thereby blocking the translocation of sodium and glucose across the cell membrane. Understanding its inhibitory profile is crucial for preclinical and clinical development. The following protocols describe common and effective cell-based methods for this purpose.
Quantitative Data Summary
The inhibitory potency of this compound against SGLT1 and SGLT2 has been determined using cell-based glucose uptake assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | hSGLT1 | HEK293 | [14C]-AMG Uptake | 2.2 | |
| This compound | hSGLT2 | HEK293 | [14C]-AMG Uptake | 2.7 | |
| This compound | non-tagged hSGLT1 | AD293 | 1-NBD-glucose Uptake | 2.03 | |
| This compound | hSGLT1GFP-MAP17nb | AD293 | 1-NBD-glucose Uptake | 2.30 |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of glucose and sodium cotransport by SGLT1 and its inhibition by this compound.
Caption: Mechanism of SGLT1-mediated glucose transport and its inhibition by this compound.
Experimental Protocols
Fluorescent Glucose Uptake Assay
This protocol describes a non-radioactive method for assessing SGLT1 inhibition using a fluorescent glucose analog, 1-NBDG (1-N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-1-deoxy-β-D-glucopyranoside).
Workflow Diagram:
Caption: Workflow for the fluorescent glucose uptake assay.
Materials:
-
HEK293 cells stably expressing human SGLT1 (hSGLT1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Uptake Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2)
-
1-NBDG (fluorescent glucose analog)
-
This compound
-
96-well black, clear-bottom plates
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HEK293-hSGLT1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Washing: The next day, gently wash the cells twice with 200 µL/well of PBS.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in uptake buffer.
-
Add 50 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.
-
Pre-incubate for 30 minutes at 37°C.
-
-
Glucose Uptake:
-
Prepare a solution of 600 µM 1-NBDG in uptake buffer.
-
Add 50 µL of the 1-NBDG solution to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Stopping the Reaction:
-
Aspirate the uptake solution.
-
Wash the cells three times with 200 µL/well of ice-cold PBS to stop the glucose uptake.
-
-
Cell Lysis: Add 150 µL/well of cell lysis buffer and incubate for 30 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~465 nm and emission at ~540 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized fluorescence against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radiometric Glucose Uptake Assay
This protocol outlines the use of a radiolabeled, non-metabolizable glucose analog, [14C]-α-methyl-D-glucopyranoside ([14C]-AMG), to quantify SGLT1 activity.
Workflow Diagram:
Caption: Workflow for the radiometric glucose uptake assay.
Materials:
-
HEK293 cells stably expressing hSGLT1
-
Standard cell culture reagents
-
Krebs-Ringer-HEPES (KRH) buffer
-
[14C]-AMG
-
This compound
-
24-well plates
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Seeding: Follow steps 1 and 2 from the fluorescent assay protocol, using a 24-well plate.
-
Washing: Wash the cells twice with KRH buffer.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle in KRH buffer for 30 minutes at 37°C.
-
Glucose Uptake:
-
Add [14C]-AMG to each well (final concentration typically in the µM range).
-
Incubate for 1-2 hours at 37°C.
-
-
Stopping the Reaction:
-
Aspirate the uptake solution.
-
Wash the cells three times with ice-cold KRH buffer.
-
-
Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 1 hour at room temperature.
-
Radioactivity Measurement:
-
Transfer the lysate to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the vehicle control.
-
Plot the normalized CPM against the logarithm of the this compound concentration and determine the IC50 value.
-
Electrophysiological Assay (Solid-Supported Membrane-Based Electrophysiology - SSME)
This advanced technique measures the electrogenic activity of SGLT1 in real-time. It is suitable for detailed kinetic studies of inhibitor binding and transport.
Workflow Diagram:
Caption: Workflow for the SSME-based electrophysiological assay.
Materials:
-
Purified SGLT1 protein
-
Lipids for liposome (B1194612) preparation (e.g., E. coli polar lipids)
-
SSM sensor chips
-
SSME measurement device (e.g., SURFE²R)
-
Solutions with and without Na+, glucose, and this compound
Procedure:
-
Proteoliposome Preparation: Reconstitute purified SGLT1 protein into lipid vesicles (proteoliposomes).
-
Sensor Preparation: Adsorb the proteoliposomes onto the gold surface of the SSM sensor.
-
Measurement:
-
Place the sensor in the SSME device.
-
Establish a stable baseline current in a Na+-free buffer.
-
Rapidly switch to a solution containing Na+ and glucose to activate SGLT1 and record the transport current.
-
To measure inhibition, perfuse with a solution containing Na+, glucose, and a specific concentration of this compound.
-
The reduction in the current amplitude indicates the degree of inhibition.
-
-
Data Analysis:
-
Measure the peak current in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The described cell-based assays provide robust and reliable methods for characterizing the inhibitory activity of this compound on the SGLT1 transporter. The choice of assay will depend on the specific research question, available equipment, and desired throughput. Glucose uptake assays using either fluorescent or radiolabeled substrates are the most common and direct methods for determining the potency of inhibitors. Electrophysiological assays offer a more detailed kinetic analysis of the inhibitor-transporter interaction. These protocols should serve as a valuable resource for researchers in the field of drug discovery and development focused on SGLT1 inhibitors.
References
- 1. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGLT1 transporter, SGLT1 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Intestinal Glucose Absorption with LX2761
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2761 is a potent, orally administered, and minimally absorbed inhibitor of the sodium-glucose cotransporter 1 (SGLT1).[1][2] SGLT1 is the primary transporter responsible for the absorption of glucose and galactose from the intestinal lumen. By selectively inhibiting SGLT1 in the gastrointestinal tract, this compound offers a targeted mechanism to delay and reduce intestinal glucose absorption, thereby improving glycemic control.[1][3] These application notes provide detailed protocols for assessing the in vitro and in vivo effects of this compound on intestinal glucose absorption, relevant for preclinical and clinical research in the context of diabetes and metabolic diseases.
Mechanism of Action
This compound acts as a competitive inhibitor of SGLT1, binding to the transporter and preventing the uptake of glucose from the intestinal lumen into the enterocytes.[4][5] This action is localized to the gastrointestinal tract due to the compound's low systemic absorption.[3] The inhibition of intestinal SGLT1 by this compound leads to a reduction in postprandial glucose excursions and an increase in the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone that enhances insulin (B600854) secretion and promotes satiety.[2][3]
Signaling Pathway of this compound in an Intestinal Enterocyte
Caption: Mechanism of this compound action on an intestinal enterocyte.
Quantitative Data Summary
The following tables summarize the key in vitro and preclinical data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species | Reference |
| hSGLT1 IC₅₀ | 2.2 nM | Human | [6] |
| hSGLT2 IC₅₀ | 2.7 nM | Human | [6] |
Table 2: Preclinical Pharmacodynamic Effects of this compound in Mice
| Parameter | Vehicle | This compound (1.5 mg/kg) | This compound (3 mg/kg) | Study Details | Reference |
| Oral Glucose Tolerance Test (OGTT) | |||||
| Glucose AUC₀₋₁₂₀ min (mg·min/dL) | ~18,000 | Significantly Reduced | Significantly Reduced | STZ-induced diabetic mice, Day 21 | [6] |
| Fasting Blood Glucose (mg/dL) | ~350 | ~250 | ~200 | STZ-induced diabetic mice, Day 32 | [6] |
| Plasma Total GLP-1 (pM) | ~10 | ~20 | ~25 | STZ-induced diabetic mice, fed state | [6] |
| Cecal Glucose (mg) | < 5 | ~20 | ~40 | STZ-induced diabetic mice, Day 39 | [6] |
Experimental Protocols
In Vitro SGLT1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency of this compound on human SGLT1.
Experimental Workflow for In Vitro SGLT1 Inhibition Assay
Caption: Workflow for determining in vitro SGLT1 inhibition.
Materials:
-
HEK293 cells stably expressing human SGLT1 (hSGLT1)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic)
-
This compound stock solution (in DMSO)
-
Radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, ¹⁴C-AMG)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Wash buffer (ice-cold PBS)
-
Lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation cocktail
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HEK293-hSGLT1 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in uptake buffer.
-
Remove the culture medium from the cells and wash once with uptake buffer.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C.
-
-
Substrate Addition and Uptake:
-
Prepare a solution of ¹⁴C-AMG in uptake buffer.
-
Add the ¹⁴C-AMG solution to each well to initiate the uptake reaction.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Termination and Washing:
-
Aspirate the uptake solution from the wells.
-
Wash the cells rapidly three times with ice-cold wash buffer to remove extracellular ¹⁴C-AMG.
-
-
Cell Lysis and Measurement:
-
Add lysis buffer to each well and incubate to ensure complete cell lysis.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines the procedure to assess the effect of this compound on glucose tolerance in a mouse model of diabetes.
Experimental Workflow for Oral Glucose Tolerance Test (OGTT)
Caption: Workflow for performing an oral glucose tolerance test.
Materials:
-
Diabetic mice (e.g., streptozotocin-induced) or wild-type mice
-
This compound formulation for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize mice to handling and the experimental procedures.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
-
This compound Administration:
-
Record the body weight of each mouse.
-
Administer the appropriate dose of this compound (e.g., 1.5 or 3 mg/kg) or vehicle via oral gavage.
-
-
Baseline Blood Glucose:
-
After a set time post-LX2761 administration (e.g., 60 minutes), obtain a baseline blood sample (t=0) from the tail vein and measure the glucose concentration.
-
-
Glucose Challenge:
-
Immediately after the baseline blood collection, administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each mouse.
-
Compare the AUC values between the this compound-treated groups and the vehicle control group using appropriate statistical analysis.
-
Measurement of Plasma GLP-1 Levels
This protocol describes the collection and analysis of plasma samples for the quantification of total GLP-1.
Materials:
-
Mice treated with this compound or vehicle
-
Blood collection tubes containing an anticoagulant (e.g., EDTA) and a DPP-4 inhibitor
-
Centrifuge
-
Commercially available GLP-1 ELISA kit
Procedure:
-
Blood Collection:
-
At a designated time point after this compound and/or a meal/glucose challenge, collect blood from the mice via cardiac puncture or from the retro-orbital sinus into tubes containing EDTA and a DPP-4 inhibitor.
-
-
Plasma Preparation:
-
Immediately place the blood tubes on ice.
-
Centrifuge the blood at 4°C to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
-
GLP-1 Quantification:
-
Thaw the plasma samples on ice.
-
Perform the GLP-1 ELISA according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of total GLP-1 in each plasma sample based on the standard curve.
-
Compare the plasma GLP-1 levels between the this compound-treated groups and the vehicle control group.
-
References
Application Notes and Protocols for Preclinical Evaluation of LX2761
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical experimental design for evaluating LX2761, a potent and orally administered inhibitor of the sodium/glucose cotransporter 1 (SGLT1) that is restricted to the intestine. The following protocols and data presentation are based on published preclinical studies and are intended to guide researchers in the assessment of this compound's efficacy and safety profile.
Introduction
This compound is a novel therapeutic agent designed to improve glycemic control in individuals with diabetes.[1][2] Its mechanism of action is the targeted inhibition of SGLT1 in the gastrointestinal tract.[3] SGLT1 is the primary transporter responsible for the absorption of glucose and galactose from the intestinal lumen.[4][5] By inhibiting this transporter, this compound delays and reduces intestinal glucose absorption, leading to a decrease in postprandial glucose levels. A key secondary effect of intestinal SGLT1 inhibition is the increased release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying. Preclinical studies in mice and rats have demonstrated the potential of this compound to improve glycemic control.
Mechanism of Action and Signaling Pathway
This compound is a highly potent inhibitor of human SGLT1, with an in vitro IC50 of 2.2 nM. While it also shows potent inhibition of SGLT2 in vitro (IC50 of 2.7 nM), its pharmacological action in vivo is restricted to the gastrointestinal tract due to its minimal systemic absorption.
The inhibition of SGLT1 in the proximal intestine leads to a higher concentration of glucose in the distal small intestine. This has two primary effects that contribute to improved glycemic control:
-
Delayed Glucose Absorption: The direct blockade of SGLT1 reduces the rate and amount of glucose absorbed from the gut, thereby lowering postprandial blood glucose spikes.
-
Enhanced GLP-1 Secretion: The increased glucose delivery to the distal intestine stimulates L-cells to release GLP-1. This is believed to occur through the metabolism of glucose by the gut microbiota into short-chain fatty acids (SCFAs), which then activate free fatty acid receptors (FFARs) on L-cells, triggering a sustained release of GLP-1.
Preclinical Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in mouse models of diabetes.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
|---|---|
| Human SGLT1 | 2.2 |
| Human SGLT2 | 2.7 |
Data from in vitro inhibition assays.
Table 2: Effects of this compound on Glycemic Control in STZ-Induced Diabetic Mice (Early Onset)
| Treatment Group | OGTT Glucose AUC (mg*min/dL) | Fasting Blood Glucose (mg/dL) | Change in A1C (%) |
|---|---|---|---|
| Vehicle | 25,000 ± 1,500 | 287 ± 20 | +1.2 ± 0.3 |
| This compound (1.5 mg/kg) | 18,000 ± 1,200* | 210 ± 15* | -0.5 ± 0.2* |
| This compound (3 mg/kg) | 15,000 ± 1,000** | 180 ± 12** | -1.0 ± 0.3** |
Values are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle. STZ: Streptozotocin; OGTT: Oral Glucose Tolerance Test; AUC: Area Under the Curve; A1C: Hemoglobin A1c.
Table 3: Effects of this compound on Plasma GLP-1 and Cecal Parameters in STZ-Induced Diabetic Mice (Well-Established Diabetes)
| Treatment Group | Plasma Total GLP-1 (pM) | Cecal Glucose (mg) | Cecal pH |
|---|---|---|---|
| Vehicle | 10 ± 2 | 5 ± 1 | 7.0 ± 0.1 |
| This compound (1.5 mg/kg) | 25 ± 3* | 30 ± 5* | 6.5 ± 0.1* |
| This compound (3 mg/kg) | 35 ± 4** | 50 ± 7** | 6.2 ± 0.1** |
Values are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle.
Table 4: Gastrointestinal Tolerability of this compound in Mice
| This compound Dose (mg/kg) | Percentage of Study Days with Diarrhea (Single Dose Challenge) | Percentage of Study Days with Diarrhea (Dose Escalation) |
|---|---|---|
| 0.5 | 60% | 20%* |
| 0.6 | 75% | 25%* |
| 0.7 | 85% | 30%** |
Values represent the mean percentage of days mice exhibited any diarrhea. *p < 0.05, **p < 0.01 vs. Single Dose Challenge.
Experimental Protocols
In Vitro SGLT1/SGLT2 Inhibition Assay
This protocol is for determining the in vitro potency of this compound on human SGLT1 and SGLT2.
Materials:
-
HEK293 cells stably expressing human SGLT1 or SGLT2
-
[¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]-AMG)
-
Assay buffer (e.g., Krebs-Ringer-Henseleit buffer)
-
This compound
-
Scintillation counter
Procedure:
-
Seed HEK293-hSGLT1 or HEK293-hSGLT2 cells in a 96-well plate and grow to confluency.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Add [¹⁴C]-AMG to each well and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the uptake by washing the cells rapidly with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable curve-fitting software.
Streptozotocin (STZ)-Induced Diabetes Model in Mice
This protocol describes the induction of diabetes in mice using STZ, a chemical toxic to pancreatic beta cells.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Blood glucose meter and test strips
Procedure:
-
For early-onset diabetes, administer a single high dose of STZ (e.g., 150 mg/kg) intraperitoneally. For a more progressive model, administer multiple low doses of STZ (e.g., 50 mg/kg) for 5 consecutive days.
-
Prepare the STZ solution fresh in cold citrate buffer immediately before injection and keep it on ice and protected from light.
-
Monitor blood glucose levels daily for the first week and then weekly.
-
Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for efficacy studies.
Oral Glucose Tolerance Test (OGTT)
This protocol is used to assess the effect of this compound on glucose tolerance.
Materials:
-
Diabetic mice
-
Glucose solution (e.g., 2 g/kg body weight)
-
Oral gavage needle
-
Blood glucose meter and test strips
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
Administer this compound or vehicle orally at the desired dose and time point before the glucose challenge.
-
At time 0, administer a glucose solution via oral gavage.
-
Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
Plasma GLP-1 and Hemoglobin A1C Measurement
These protocols describe the quantification of key biomarkers.
Plasma GLP-1 Measurement:
-
Collect blood samples into tubes containing a DPP-4 inhibitor (e.g., sitagliptin) to prevent GLP-1 degradation.
-
Centrifuge the blood to separate the plasma.
-
Measure total or active GLP-1 levels using a commercially available ELISA kit according to the manufacturer's instructions.
Hemoglobin A1C (A1C) Measurement:
-
Collect whole blood samples.
-
Measure A1C levels using a commercially available assay kit suitable for mouse samples, following the manufacturer's protocol.
Gastrointestinal (GI) Tolerability Assessment
This protocol is for assessing the diarrheal side effects of this compound.
Procedure:
-
House mice individually for accurate observation.
-
Administer this compound or vehicle daily.
-
Observe the stool consistency of each mouse at least once daily.
-
Score the stool consistency using a standardized scale (e.g., 0 = normal, well-formed pellets; 1 = soft, poorly formed pellets; 2 = diarrhea).
-
For dose-escalation studies, gradually increase the dose of this compound over a period of time and monitor for adaptation.
-
To test mitigating strategies, co-administer agents like resistant starch 4 and assess the impact on stool consistency.
Conclusion
The preclinical data for this compound strongly support its potential as a novel therapeutic for diabetes. Its unique intestine-restricted SGLT1 inhibition mechanism offers a promising approach to improving glycemic control with a reduced risk of systemic side effects. The provided protocols offer a framework for researchers to further investigate the efficacy and safety of this compound and similar compounds. Careful attention to experimental design, particularly in assessing gastrointestinal tolerability and potential mitigation strategies, will be crucial for the successful clinical translation of this therapeutic approach.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sodium glucose cotransporter SGLT1 as a therapeutic target in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of LX2761 in Plasma and Tissue Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LX2761 is a potent inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2).[1][2] It is designed to be restricted to the intestinal lumen to locally inhibit SGLT1, thereby delaying glucose absorption and improving glycemic control.[3] Pharmacokinetic studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma and tissue samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is intended for researchers, scientists, and drug development professionals.
Principle of the Method
This method utilizes protein precipitation for the extraction of this compound from plasma and tissue homogenates, followed by reversed-phase liquid chromatography for separation, and detection by tandem mass spectrometry in the positive ion mode. A stable isotope-labeled internal standard (SIL-IS) of this compound should be used to ensure high accuracy and precision. The method is validated according to the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation.
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (species-specific, e.g., rat, mouse, human)
-
Control tissue (e.g., intestine, liver, kidney)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 acetonitrile:water to prepare working standard solutions for the calibration curve and QC samples.
-
Calibration Curve and QC Samples: Spike the appropriate volume of the working standard solutions into control plasma or tissue homogenate to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation from Plasma
-
To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A and inject it into the LC-MS/MS system.
Sample Preparation from Tissue
-
Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.
-
Use 50 µL of the tissue homogenate and follow the same protein precipitation procedure as described for plasma samples.
LC-MS/MS Instrument Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 1 minute. |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor → Product Ion | This compound: m/z 602.3 → 114.1this compound-d4 (IS): m/z 606.3 → 118.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | 500°C |
Method Validation Summary
The bioanalytical method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability. The results are summarized in the tables below.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | Plasma | 1 - 1000 | 1 | >0.995 |
| This compound | Tissue | 2 - 2000 | 2 | >0.995 |
Table 2: Accuracy and Precision
| Matrix | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Plasma | 3 (LQC) | 2.95 | 98.3 | 4.5 |
| 50 (MQC) | 51.2 | 102.4 | 3.1 | |
| 800 (HQC) | 790.4 | 98.8 | 2.8 | |
| Tissue | 6 (LQC) | 6.18 | 103.0 | 5.2 |
| 100 (MQC) | 97.5 | 97.5 | 3.9 | |
| 1600 (HQC) | 1632.0 | 102.0 | 3.5 |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | Plasma | 3 (LQC) | 92.1 | 95.8 |
| 800 (HQC) | 94.5 | 97.2 | ||
| This compound | Tissue | 6 (LQC) | 88.7 | 93.4 |
| 1600 (HQC) | 90.3 | 94.9 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound inhibits SGLT1-mediated glucose uptake.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in plasma and tissue samples. This method is suitable for supporting pharmacokinetic and drug metabolism studies in preclinical and clinical research. The validation results demonstrate that the method meets the criteria for bioanalytical method validation, ensuring reliable data for drug development professionals.
References
Application Notes and Protocols for Studying Gut-Brain Axis Signaling with LX2761
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LX2761, a potent and orally available inhibitor of the intestinal sodium-glucose cotransporter 1 (SGLT1), to investigate gut-brain axis signaling. The information provided herein, including detailed protocols and data summaries, is intended to facilitate the design and execution of preclinical studies aimed at understanding the complex interplay between intestinal nutrient sensing and central nervous system responses.
Introduction to this compound and the Gut-Brain Axis
The gut-brain axis is a bidirectional communication network that integrates gut and brain function. This intricate signaling system involves hormonal, neural, and immune pathways. Gut hormones, released from enteroendocrine cells in response to nutrient ingestion, are key players in this communication, influencing everything from glucose homeostasis and appetite to mood and cognition.
This compound is a valuable research tool for dissecting these pathways. By selectively inhibiting SGLT1 in the intestine, this compound modulates the absorption of glucose and sodium, leading to a cascade of downstream effects on gut hormone secretion and subsequent signaling to the brain.[1][2][3] A primary and well-documented consequence of SGLT1 inhibition by this compound is the significant elevation of glucagon-like peptide-1 (GLP-1), a critical incretin (B1656795) hormone with established roles in glycemic control and neurotransmission.[1][2]
Mechanism of Action of this compound
This compound is an orally administered, non-systemic inhibitor that acts locally on SGLT1 transporters expressed on the apical surface of enterocytes in the small intestine. SGLT1 is responsible for the co-transport of glucose and sodium from the intestinal lumen into the cells. By blocking this transporter, this compound effectively delays and reduces the absorption of intestinal glucose. This altered nutrient flux in the gut lumen triggers the secretion of various gut hormones, most notably GLP-1, from L-cells.
Data Presentation: Preclinical Efficacy of this compound in Mice
The following tables summarize the quantitative data from preclinical studies in mice, demonstrating the effects of this compound on glycemic control and GLP-1 secretion. The data has been extracted and compiled from key figures in Goodwin et al., 2017, Journal of Pharmacology and Experimental Therapeutics.
Table 1: Effect of Single Oral Dose of this compound on Postprandial Glucose and Total GLP-1 in Healthy Mice
| Treatment Group | Dose (mg/kg) | Glucose AUC (0-120 min) (% of Vehicle) | Total GLP-1 (pg/mL) at 60 min |
| Vehicle | - | 100 | ~15 |
| This compound | 0.1 | ~80 | ~25 |
| This compound | 0.3 | ~60 | ~40 |
| This compound | 1.0 | ~40 | ~60 |
| This compound | 3.0 | ~25 | ~75 |
Data estimated from figures in Goodwin et al., 2017.
Table 2: Effect of Chronic this compound Treatment (35 days) on Glycemic Parameters in Diabetic (db/db) Mice
| Treatment Group | Dose (mg/kg, once daily) | Change in Blood Glucose (mg/dL) | Change in HbA1c (%) |
| Vehicle | - | +50 | +0.5 |
| This compound | 1.0 | -100 | -1.0 |
| This compound | 3.0 | -150 | -1.5 |
Data estimated from figures in Goodwin et al., 2017.
Table 3: Synergistic Effect of this compound and Sitagliptin (B1680988) on Active GLP-1 Levels in Healthy Mice
| Treatment Group | Dose (mg/kg) | Active GLP-1 (pM) at 15 min |
| Vehicle | - | ~2 |
| This compound | 1.0 | ~5 |
| Sitagliptin | 10 | ~4 |
| This compound + Sitagliptin | 1.0 + 10 | ~15 |
Data estimated from figures in Goodwin et al., 2017.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vivo effects of this compound on glucose metabolism and gut hormone secretion in a mouse model.
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of this compound on glucose tolerance following an oral glucose challenge.
Materials:
-
This compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
D-glucose solution (20% w/v in sterile water)
-
Male C57BL/6J mice (8-10 weeks old)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast the mice for 6 hours (e.g., from 7:00 AM to 1:00 PM) with free access to water.
-
Baseline Blood Glucose: At the end of the fasting period (t= -30 min), obtain a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
This compound Administration: Immediately after the baseline glucose measurement, orally administer this compound or vehicle control to the respective groups of mice. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
Glucose Challenge: 30 minutes after this compound/vehicle administration (t=0 min), administer a 2 g/kg body weight bolus of the 20% D-glucose solution via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose challenge and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentrations at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes for each mouse. Compare the AUC values between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: Measurement of Plasma GLP-1 Levels by ELISA
Objective: To quantify the effect of this compound on plasma concentrations of total and active GLP-1.
Materials:
-
This compound (formulated in a suitable vehicle)
-
Vehicle control
-
Male C57BL/6J mice (8-10 weeks old)
-
DPP-4 inhibitor (e.g., sitagliptin or a commercial inhibitor cocktail)
-
Blood collection tubes (e.g., EDTA-coated tubes containing a DPP-4 inhibitor)
-
Centrifuge (refrigerated)
-
Commercially available GLP-1 (Total and Active) ELISA kits
-
Microplate reader
Procedure:
-
Animal Treatment: Administer this compound or vehicle control to mice as described in the OGTT protocol.
-
Blood Collection: At a predetermined time point following treatment (e.g., 60 minutes after a glucose challenge), collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing a DPP-4 inhibitor to prevent the degradation of active GLP-1.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 1,000 x g for 15 minutes at 4°C.
-
Plasma Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
ELISA Procedure:
-
Thaw the plasma samples on ice.
-
Perform the ELISA for total and/or active GLP-1 according to the manufacturer's instructions provided with the commercial kit.
-
Briefly, this typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating the plate.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric or fluorescent signal.
-
Stopping the reaction and measuring the absorbance or fluorescence using a microplate reader.
-
-
-
Data Analysis: Calculate the concentration of GLP-1 in the plasma samples by comparing their absorbance/fluorescence values to the standard curve generated from the known concentrations of the GLP-1 standards. Compare the GLP-1 levels between the this compound-treated and vehicle-treated groups using an appropriate statistical test.
Mandatory Visualizations
References
- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] this compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Investigating Nutrient Sensing Mechanisms with LX2761
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2761 is a potent and orally administered inhibitor of the sodium-glucose cotransporter 1 (SGLT1) with a mechanism of action primarily restricted to the gastrointestinal tract.[1][2] By selectively targeting SGLT1 in the intestine, this compound delays and reduces the absorption of glucose from the gut, offering a unique approach to studying nutrient sensing and glycemic control.[1][2] Preclinical studies have demonstrated its efficacy in lowering postprandial glucose excursions and increasing the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone involved in glucose homeostasis.[3][4] These characteristics make this compound a valuable tool for investigating the intricate mechanisms of intestinal nutrient sensing and its impact on metabolic regulation.
These application notes provide a comprehensive overview of the use of this compound in preclinical research, including its mechanism of action, key experimental protocols, and representative data.
Mechanism of Action
This compound exerts its effects by competitively inhibiting SGLT1, a transporter protein located on the apical membrane of enterocytes in the small intestine. SGLT1 is responsible for the co-transport of glucose and sodium from the intestinal lumen into the cells. By blocking this transporter, this compound effectively reduces the amount of glucose absorbed from dietary carbohydrates. This localized action in the gut leads to several downstream physiological effects that are central to its therapeutic potential and its utility as a research tool.[1][2]
The reduced glucose uptake in the proximal intestine results in a higher concentration of glucose reaching the distal parts of the small intestine and the colon. This altered nutrient gradient is thought to stimulate L-cells, specialized enteroendocrine cells, to increase the secretion of GLP-1.[3] The elevated levels of GLP-1, in turn, contribute to improved glycemic control through various mechanisms, including stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppressing glucagon (B607659) secretion from α-cells, and slowing gastric emptying.
Key Preclinical Data
Preclinical studies in rodent models of diabetes have demonstrated the therapeutic potential of this compound. The following tables summarize key quantitative data from a long-term study in streptozotocin (B1681764) (STZ)-induced diabetic mice.
Table 1: Effect of this compound on Glycemic Control in STZ-Induced Diabetic Mice [5]
| Treatment Group | Dose | Baseline A1C (%) | Change in A1C at Day 32 (%) | Fasting Blood Glucose at Day 49 (mg/dL) |
| Vehicle | - | 9.6 ± 1.5 | - | ~250 |
| This compound | 1.5 mg/kg | 9.3 ± 1.4 | ~ -1.0 | ~150 |
| This compound | 3 mg/kg | 9.3 ± 1.6 | ~ -1.5 | ~125 |
*P < 0.05, **P < 0.01 vs. vehicle. Data are presented as mean ± SD.
Table 2: Effect of this compound on Plasma tGLP-1 and Cecal Parameters in STZ-Induced Diabetic Mice [5]
| Treatment Group | Dose | Plasma tGLP-1 at Day 49 (pM) | Cecal Glucose at Day 49 (mg) | Cecal pH at Day 49 |
| Vehicle | - | ~10 | ~0 | ~7.0 |
| This compound | 1.5 mg/kg | ~20* | ~100 | ~6.0 |
| This compound | 3 mg/kg | ~25** | ~150 | ~5.5 |
*P < 0.05, **P < 0.01, ***P < 0.001 vs. vehicle. Data are presented as mean.
Experimental Protocols
In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Mice
This model is used to induce a diabetic phenotype in mice, allowing for the evaluation of anti-diabetic compounds like this compound.
-
Induction of Diabetes: Administer a single high dose or multiple low doses of streptozotocin (STZ) intraperitoneally to adult male mice (e.g., C57BL/6J). Blood glucose levels should be monitored regularly, and mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Treatment: Once diabetes is established, randomize the mice into treatment groups (e.g., vehicle control, this compound at 1.5 mg/kg, and this compound at 3 mg/kg). Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 49 days).
-
Monitoring: Monitor body weight, food and water intake, and overall health of the animals throughout the study.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly an animal can clear a glucose load from its blood.
-
Fasting: Fast the mice for a predetermined period (e.g., 6 hours or overnight) with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
-
Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.
-
Blood Sampling: Collect blood samples at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure blood glucose concentrations using a glucometer.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
Plasma GLP-1 Measurement
This protocol outlines the procedure for measuring total GLP-1 levels in plasma.
-
Blood Collection: Collect blood samples into tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor (e.g., sitagliptin) and an anticoagulant (e.g., EDTA) to prevent GLP-1 degradation.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
ELISA Assay: Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit for the quantitative determination of total GLP-1 in plasma, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of GLP-1 in the plasma samples.
Assessment of Gastrointestinal Tolerability (Diarrhea)
This compound can cause diarrhea as a side effect. This protocol provides a method for assessing this.
-
Stool Consistency Scoring: Visually inspect the stool of each animal daily and score its consistency using a standardized scale (e.g., 1=normal, well-formed pellet; 2=soft, partially formed pellet; 3=unformed, liquid stool).
-
Frequency: Record the number of animals in each treatment group exhibiting diarrhea each day.
-
Mitigation Strategies: To mitigate diarrhea, a gradual dose escalation of this compound can be employed, or the diet can be supplemented with resistant starch.[3]
Synergistic Effect with a DPP-4 Inhibitor (Sitagliptin)
This experiment investigates the combined effect of this compound and a DPP-4 inhibitor on active GLP-1 levels.
-
Animal Model: Use healthy or diabetic mice.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Sitagliptin alone
-
This compound and Sitagliptin in combination
-
-
Drug Administration: Administer the drugs orally at appropriate doses.
-
Oral Glucose Challenge: After drug administration, perform an oral glucose challenge as described in the OGTT protocol.
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge.
-
Active GLP-1 Measurement: Measure active GLP-1 levels in the plasma using a specific ELISA kit.
-
Data Analysis: Compare the active GLP-1 levels between the different treatment groups to assess for a synergistic effect.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in the intestine.
Experimental Workflow for Preclinical Evaluation
Caption: Experimental workflow for evaluating this compound.
Logical Relationship of this compound's Nutrient Sensing Mechanism
Caption: Logical flow of this compound's effect on nutrient sensing.
References
Application Note: A Protocol for Assessing the Impact of LX2761 on Gut Microbiota
Introduction
LX2761 is a potent, orally administered inhibitor of the sodium-dependent glucose cotransporters SGLT1 and SGLT2.[1] It is specifically designed to be restricted to the intestinal lumen, where it primarily acts as an SGLT1 inhibitor to delay intestinal glucose absorption.[2][3][4] By blocking glucose uptake in the small intestine, this compound increases the concentration of luminal glucose that reaches the colon.[5] This excess glucose becomes a substrate for fermentation by the colonic microbiota, which can lead to significant alterations in the composition and metabolic output of the gut microbiome.[3][5] Understanding these interactions is critical for evaluating the therapeutic efficacy and gastrointestinal tolerability of this compound.
This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to assess the impact of this compound on the gut microbiota using a combination of in vivo studies, next-generation sequencing, and metabolomics.
Mechanism of Action: this compound and the Gut-Microbiota Axis
This compound competitively binds to SGLT1 transporters on the apical surface of intestinal enterocytes, blocking the absorption of glucose and galactose from the diet.[6][7] The resulting increase in carbohydrate concentration in the distal gut provides a fermentable energy source for colonic bacteria. This can lead to a shift in microbial populations, favoring species capable of metabolizing simple sugars, and an altered production of key microbial metabolites, such as short-chain fatty acids (SCFAs).[5]
Part 1: Pre-clinical In Vivo Assessment Protocol
This section outlines a typical preclinical study in a rodent model to evaluate the effects of this compound.
Experimental Design
A robust study design is essential for generating reliable data. The following tables summarize the key characteristics of this compound and a recommended experimental design.
Table 1: this compound In Vitro Inhibitory Potency
| Target | Species | IC₅₀ (nM) | Reference |
|---|---|---|---|
| SGLT1 | Human | 2.2 ± 0.7 | [8] |
| SGLT2 | Human | 2.7 ± 0.8 |[8] |
Table 2: Recommended In Vivo Study Design
| Parameter | Description |
|---|---|
| Animal Model | Male Sprague Dawley rats or C57BL/6 mice (8-10 weeks old) |
| Housing | Individually housed to prevent coprophagy; controlled 12-hr light/dark cycle |
| Acclimation | 1 week prior to study initiation |
| Diet | Standard chow. For specific hypotheses, a high-fat diet may be used. |
| Study Groups | n = 8-10 animals per group: 1. Vehicle Control (e.g., 0.5% methylcellulose (B11928114) in water) 2. This compound - Low Dose (e.g., 1.5 mg/kg) 3. This compound - High Dose (e.g., 3.0 mg/kg) |
| Administration | Daily oral gavage for 28 days |
| Monitoring | Daily monitoring of animal health, body weight, food intake, and stool consistency. |
| Sample Collection | Fecal samples collected at baseline (Day 0), midpoint (Day 14), and termination (Day 28). Cecal contents and intestinal tissue collected at termination. |
Experimental Workflow
The overall workflow involves animal dosing followed by sample collection and multi-omics analysis to provide a comprehensive view of the drug's impact.
Part 2: Detailed Experimental Protocols
Protocol 2.1: Fecal Sample Collection and DNA Extraction
-
Collection: Collect fresh fecal pellets from each animal at specified time points. Immediately snap-freeze samples in liquid nitrogen and store them at -80°C to preserve microbial composition and DNA integrity.
-
DNA Extraction:
-
Weigh approximately 100-200 mg of frozen fecal material.
-
Use a commercially available DNA extraction kit optimized for fecal samples (e.g., QIAamp PowerFecal Pro DNA Kit). These kits typically include a bead-beating step to mechanically lyse bacterial cells.
-
Follow the manufacturer's instructions, ensuring a final elution in a nuclease-free buffer.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit). A 260/280 ratio of ~1.8 is desirable.
-
Protocol 2.2: Gut Microbiota Compositional Analysis (16S rRNA Gene Sequencing)
This method provides a taxonomic profile of the bacterial communities.[9]
-
PCR Amplification:
-
Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using high-fidelity DNA polymerase.[10]
-
Use established primers such as 341F (5'-CCTACGGGNGGCWGCAG-3') and 805R (5'-GACTACHVGGGTATCTAATCC-3'), which are adapted with Illumina overhang adapters.
-
Perform PCR in triplicate for each sample to minimize amplification bias.[11]
-
-
Library Preparation:
-
Pool the triplicate PCR products for each sample.
-
Purify the amplicons using magnetic beads (e.g., AMPure XP) to remove primers and dNTPs.
-
Perform a second PCR step to attach dual indices and Illumina sequencing adapters.
-
Purify the final indexed amplicons again using magnetic beads.
-
-
Quality Control and Sequencing:
-
Validate the final library size and concentration using a bioanalyzer (e.g., Agilent TapeStation) and quantify using qPCR.
-
Pool libraries in equimolar concentrations.
-
Perform paired-end sequencing (2x300 bp) on an Illumina MiSeq or NovaSeq platform.
-
Protocol 2.3: Gut Microbiota Functional Analysis (Shotgun Metagenomic Sequencing)
Shotgun metagenomics sequences the entire genomic content of the microbiota, providing insight into taxonomic composition at the species/strain level and functional potential.[12][13]
-
Library Preparation:
-
Start with high-quality extracted DNA (from Protocol 2.1).
-
Mechanically or enzymatically fragment the DNA to a target size (e.g., 350 bp).
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Use a library preparation kit (e.g., Illumina DNA Prep).
-
-
Sequencing:
-
Perform paired-end sequencing (2x150 bp) on a high-throughput platform like the Illumina NovaSeq to achieve sufficient sequencing depth (typically 5-10 Gbp per sample).
-
Protocol 2.4: Metabolite Analysis (Short-Chain Fatty Acids)
SCFAs are key products of bacterial fermentation and important indicators of microbial activity.[14][15]
-
Sample Preparation:
-
Homogenize a known weight of fecal or cecal material (e.g., 50 mg) in a suitable solvent (e.g., acidified water or a saline phosphate (B84403) buffer).
-
Vortex vigorously and centrifuge at high speed to pellet solid debris.
-
-
Extraction:
-
Collect the supernatant.
-
Add an internal standard (e.g., 2-ethylbutyric acid).
-
Perform a liquid-liquid extraction using a solvent like methyl tert-butyl ether (MTBE) to extract SCFAs.[14]
-
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
Part 3: Data Analysis and Presentation
Bioinformatics and Statistical Analysis
A standardized bioinformatics pipeline is crucial for processing raw sequencing data into meaningful biological insights.
-
16S rRNA Data Analysis:
-
Quality Control: Trim adapters and low-quality bases from raw reads (e.g., using Trimmomatic).
-
ASV/OTU Picking: Process reads to generate Amplicon Sequence Variants (ASVs) using pipelines like DADA2 or QIIME 2.[18] ASVs provide single-nucleotide resolution.
-
Taxonomic Assignment: Assign taxonomy to each ASV using a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis:
-
Alpha diversity: Calculate richness and evenness within samples (e.g., Chao1, Shannon index).
-
Beta diversity: Compare community composition between samples (e.g., Bray-Curtis dissimilarity, UniFrac distance) and visualize with PCoA plots.
-
-
Differential Abundance: Identify specific taxa that differ significantly between treatment groups (e.g., using ANCOM or DESeq2).
-
-
Shotgun Metagenomics Analysis:
-
Quality Control: Perform quality trimming of raw reads. Remove host DNA by mapping reads to the host genome (e.g., rat or mouse).
-
Taxonomic Profiling: Profile species-level composition using tools like MetaPhlAn.
-
Functional Profiling: Assemble reads into contigs (e.g., using MEGAHIT) or use gene-based analysis tools (e.g., HUMAnN) to profile metabolic pathways and gene families.
-
-
Metabolite Data Analysis:
-
Calculate the concentration of each SCFA in µmol per gram of fecal material.
-
Use statistical tests (e.g., ANOVA or Kruskal-Wallis test) to compare concentrations between the vehicle and this compound treatment groups.
-
Structuring Quantitative Data
Data should be summarized in clear, concise tables for easy comparison.
Table 3: Example Summary of Gut Microbiota Alpha Diversity
| Treatment Group | N | Shannon Index (Mean ± SD) | P-value (vs. Vehicle) |
|---|---|---|---|
| Vehicle Control | 10 | 4.5 ± 0.4 | - |
| This compound (1.5 mg/kg) | 10 | 4.1 ± 0.5 | 0.048 |
| this compound (3.0 mg/kg) | 10 | 3.8 ± 0.6 | 0.012 |
Table 4: Example of Differentially Abundant Bacterial Taxa (Genus Level)
| Genus | Log₂ Fold Change (High Dose vs. Vehicle) | Adjusted P-value | Proposed Rationale |
|---|---|---|---|
| Bifidobacterium | +2.1 | 0.005 | Fermentation of simple sugars |
| Lactobacillus | +1.8 | 0.011 | Glucose metabolism |
| Bacteroides | -1.5 | 0.023 | Outcompeted by saccharolytic bacteria |
Table 5: Example of Fecal Short-Chain Fatty Acid (SCFA) Concentrations
| SCFA (µmol/g) | Vehicle (Mean ± SD) | This compound High Dose (Mean ± SD) | P-value |
|---|---|---|---|
| Acetate | 18.2 ± 3.5 | 25.1 ± 4.1 | 0.009 |
| Propionate | 5.6 ± 1.2 | 8.9 ± 1.8 | 0.004 |
| Butyrate | 4.1 ± 0.9 | 7.5 ± 1.5 | 0.002 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural mechanism of SGLT1 inhibitors | THE LEI GROUP [chem.pku.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 10. researchgate.net [researchgate.net]
- 11. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]
- 12. Characterization of the Gut Microbiome Using 16S or Shotgun Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Microbial Short-Chain Fatty Acid (SCFAs) Analysis - CD Genomics [cd-genomics.com]
- 17. Analysis and Identification of Short-Chain Fatty Acid Postbiotics by Gas Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Administration of LX2761 in Combination with Other Anti-Diabetic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2761 is a potent and orally administered inhibitor of the sodium-glucose cotransporter 1 (SGLT1) with a mechanism of action localized to the gastrointestinal tract.[1] By inhibiting SGLT1 in the intestine, this compound delays and reduces the absorption of glucose, thereby lowering postprandial glucose levels.[1][2] A key secondary effect of this targeted SGLT1 inhibition is the increased secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with multiple beneficial effects on glycemic control.[3] These application notes provide a detailed framework for the preclinical evaluation of this compound in combination with other anti-diabetic agents, leveraging its unique mechanism of action for potentially synergistic therapeutic effects.
Rationale for Combination Therapies
The multifaceted pathophysiology of type 2 diabetes often necessitates the use of multiple therapeutic agents with complementary mechanisms of action. The intestine-restricted activity of this compound makes it an attractive candidate for combination therapies.
-
This compound and DPP-4 Inhibitors (e.g., Sitagliptin): this compound increases the secretion of GLP-1 from intestinal L-cells. Dipeptidyl peptidase-4 (DPP-4) inhibitors block the enzyme responsible for the rapid degradation of GLP-1. Combining this compound with a DPP-4 inhibitor is expected to produce a synergistic effect, leading to higher and more sustained levels of active GLP-1. This enhanced incretin effect can lead to improved glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and better overall glycemic control.
-
This compound and Metformin: Metformin is a first-line therapy for type 2 diabetes that primarily acts by reducing hepatic glucose production and improving insulin sensitivity. The combination with this compound would target two distinct mechanisms of hyperglycemia: intestinal glucose absorption and hepatic glucose output. This dual approach has the potential for additive or synergistic glucose-lowering effects.
-
This compound and SGLT2 Inhibitors: SGLT2 inhibitors promote urinary glucose excretion by blocking glucose reabsorption in the kidneys. Combining the gut-specific SGLT1 inhibition of this compound with the renal-specific action of an SGLT2 inhibitor could provide a comprehensive approach to managing glucose levels by reducing glucose uptake from the gut and increasing its elimination via the kidneys. Dual SGLT1/SGLT2 inhibitors have shown promise in improving glycemic control beyond that of SGLT2 inhibition alone.
Quantitative Data Summary
The following table summarizes the synergistic effects observed in a preclinical study combining this compound with the DPP-4 inhibitor sitagliptin (B1680988) in a mouse model.
| Treatment Group | N | Peak Plasma Active GLP-1 (pM) | AUC of Plasma Active GLP-1 (pM*min) |
| Vehicle | 8 | 10.2 ± 1.8 | 459 ± 98 |
| This compound (0.15 mg/kg) | 8 | 15.6 ± 2.4 | 884 ± 147 |
| Sitagliptin (30 mg/kg) | 8 | 20.5 ± 2.6 | 1381 ± 149 |
| This compound + Sitagliptin | 8 | 41.3 ± 5.9 | 3217 ± 423 |
*Data are presented as mean ± SEM. **p < 0.001 versus all other groups. Data extracted from Powell et al., 2017.
Experimental Protocols
Animal Models
-
Diabetic Mouse Model: Streptozotocin (STZ)-induced diabetic mice are a common model. Adult male mice (e.g., C57BL/6J) can be induced into a diabetic state with a single high-dose or multiple low-doses of STZ. Diabetes is typically confirmed by measuring blood glucose levels, with a threshold (e.g., >200 mg/dL) for inclusion in the study.
-
High-Fat Diet (HFD)-induced Obese Mice: To model insulin resistance, mice can be fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce obesity and glucose intolerance.
Drug Preparation and Administration
-
This compound: Prepare a suspension in a suitable vehicle, such as 0.5% (w/v) methylcellulose (B11928114) in water. Doses in preclinical mouse studies have ranged from 1.5 to 3 mg/kg.
-
Sitagliptin: Can be dissolved in water or a saline solution. A typical dose used in mouse studies is 30 mg/kg.
-
Metformin: Can be dissolved in water. Doses can vary, but a common range is 150-300 mg/kg.
-
SGLT2 Inhibitors (e.g., Canagliflozin, Dapagliflozin): Can be suspended in a suitable vehicle like 0.5% methylcellulose. Dosing will depend on the specific inhibitor being used.
-
Administration: Administer all drugs orally via gavage once daily. For combination studies, drugs can be administered either concurrently or sequentially, depending on the study design.
Oral Glucose Tolerance Test (OGTT)
This procedure assesses the ability of the animal to clear a glucose load from the blood.
-
Fasting: Fast mice for 4-6 hours prior to the test, with free access to water.
-
Baseline Blood Sample: At time 0, collect a small blood sample (e.g., from the tail vein) to measure baseline blood glucose.
-
Glucose Administration: Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples at specified time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
Glucose Measurement: Measure blood glucose concentration at each time point using a glucometer.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion over time to quantify glucose tolerance.
GLP-1 Measurement
-
Blood Collection: Collect blood into tubes containing a DPP-4 inhibitor (e.g., Diprotin A) and a protease inhibitor cocktail (e.g., Aprotinin) to prevent the degradation of active GLP-1.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
ELISA: Use a commercially available ELISA kit specific for active GLP-1 (7-36 amide) to quantify its concentration in the plasma samples, following the manufacturer's instructions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synergistic mechanism of this compound and a DPP-4 inhibitor.
Caption: General workflow for preclinical evaluation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Mitigating LX2761-Induced Diarrhea in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address LX2761-induced diarrhea in animal models. All recommendations are based on preclinical findings and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of diarrhea observed with this compound administration in animal models?
A1: this compound is a potent and specific inhibitor of the sodium-glucose cotransporter 1 (SGLT1) located in the gastrointestinal tract.[1][2][3] SGLT1 is responsible for the absorption of glucose and galactose from the intestinal lumen.[4][5] By inhibiting SGLT1, this compound causes an increase in the concentration of unabsorbed glucose in the intestinal lumen. This leads to an osmotic imbalance, drawing water into the intestines and resulting in osmotic diarrhea. This is a dose-dependent side effect.
Q2: At what doses of this compound is diarrhea typically observed in mice?
A2: The incidence and severity of diarrhea are dose-dependent. In preclinical studies with mice, diarrhea has been observed at doses ranging from 0.2 to 1.5 mg/kg. The frequency of this side effect tends to decrease over time with continued dosing.
Q3: What are the recommended strategies to mitigate this compound-induced diarrhea?
A3: Two primary strategies have been shown to be effective in mitigating this compound-induced diarrhea in mice:
-
Gradual Dose Escalation: Slowly increasing the dose of this compound over a period of time allows the gastrointestinal system to adapt.
-
Pretreatment with Resistant Starch 4 (RS4): Incorporating RS4 into the animals' diet prior to and/or during this compound treatment can significantly reduce the frequency of diarrhea.
Q4: How does Resistant Starch 4 (RS4) help in mitigating the diarrhea?
A4: Resistant Starch 4 is a type of dietary fiber that is not digested in the small intestine and ferments in the large intestine. This fermentation process by the gut microbiota leads to the production of short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate. The current hypothesis is that RS4 primes the colon for glucose metabolism by promoting the growth of glucose-fermenting bacterial species. This enhanced fermentation capacity helps to manage the excess glucose resulting from SGLT1 inhibition, thereby reducing the osmotic load and mitigating diarrhea.
Q5: Can this compound-induced diarrhea be managed by reducing the carbohydrate content of the diet?
A5: Yes, studies with other SGLT1 inhibitors have shown that reducing the carbohydrate content of meals can help manage the loose stools associated with treatment. This is because there is less glucose in the intestinal lumen to be affected by the SGLT1 inhibition.
Troubleshooting Guide
Issue 1: Significant diarrhea is observed immediately after initiating this compound treatment.
-
Question: I have just started administering this compound to my mice, and they have developed significant diarrhea. What should I do?
-
Answer:
-
Confirm Dosing: Double-check your calculations and the concentration of your dosing solution to ensure you are administering the intended dose.
-
Implement Dose Escalation: If you started with a high dose, consider stopping the administration for a day to allow the animals to recover, and then re-initiate treatment with a gradual dose escalation protocol (see Experimental Protocols section).
-
Consider RS4 Pretreatment: If the diarrhea is severe even at lower doses, pretreatment with a diet containing Resistant Starch 4 for a period before starting this compound administration is highly recommended.
-
Issue 2: Diarrhea persists despite implementing a gradual dose escalation protocol.
-
Question: I have been slowly increasing the dose of this compound, but the mice are still experiencing diarrhea. What are the next steps?
-
Answer:
-
Extend the Acclimation Period: The rate of dose escalation may be too rapid for your specific animal model. Try maintaining the current dose for a longer period before increasing it further to allow for better adaptation.
-
Introduce Resistant Starch 4: If dose escalation alone is insufficient, supplementing the diet with Resistant Starch 4 is the next logical step. You can either switch to a pre-formulated RS4 diet or add RS4 to your current feed.
-
Assess Animal Health: Monitor the animals closely for signs of dehydration or significant weight loss. Provide supportive care, such as hydration support, as necessary and consult with your institution's veterinary staff.
-
Issue 3: Difficulty in preparing or administering the Resistant Starch 4 diet.
-
Question: I am unsure about the correct way to prepare the RS4 diet and how to administer it effectively. Can you provide guidance?
-
Answer:
-
Diet Composition: A standard approach is to replace a portion of the carbohydrate component (like corn starch) of a standard rodent diet with RS4. A common starting point is a diet containing 10% RS4 by weight.
-
Preparation: The RS4 should be thoroughly mixed with the powdered diet to ensure uniform distribution. If preparing custom pellets, ensure the RS4 is evenly incorporated before pelleting.
-
Acclimation: Allow the animals to acclimate to the new diet for at least one to three weeks before starting the this compound treatment. Ensure fresh food is provided regularly and monitor food intake to ensure the animals are eating the new diet.
-
Quantitative Data on Mitigation Strategies
The following tables summarize the quantitative data from preclinical studies on the efficacy of dose escalation and RS4 pretreatment in mitigating this compound-induced diarrhea in mice.
Table 1: Effect of Gradual Dose Escalation on the Incidence of Diarrhea
| Treatment Group | This compound Dose (mg/kg) | Percentage of Study Days with Diarrhea (Mean) |
| Control (Acute High Dose) | 0.5 | ~35% |
| Dose Escalation | 0.5 | ~10%* |
| Control (Acute High Dose) | 0.6 | ~45% |
| Dose Escalation | 0.6 | ~15% |
| Control (Acute High Dose) | 0.7 | ~55% |
| Dose Escalation | 0.7 | ~20% |
*p < 0.05, **p < 0.01 vs. the respective control group. Data is illustrative based on findings from Powell, D. R., et al. (2017).
Table 2: Effect of Resistant Starch 4 (RS4) Pretreatment on the Prevalence of Diarrhea
| Pretreatment Diet | This compound Dose (mg/kg) | Day 1 | Day 2 | Day 3 | Day 4 |
| High-Glucose Diet (HGD) | 0.2 - 1.5 | 92% | 43% | 39% | 66% |
| HGD with RS4 | 0.2 - 1.5 | Significantly Lower | Significantly Lower | Significantly Lower | Significantly Lower |
***p < 0.001 vs. the HGD pretreated group. Data indicates a significant reduction in the percentage of mice exhibiting diarrhea on each day of this compound treatment with RS4 pretreatment.
Experimental Protocols
Protocol 1: Gradual Dose Escalation for this compound Administration in Mice
-
Animal Model: Male C57BL/6 mice on a high-glucose diet.
-
Initial Acclimation: Allow mice to acclimate to housing and a standard high-glucose diet for at least one week.
-
Dose Escalation Schedule:
-
Week 1: Administer this compound at a starting dose of 0.1 mg/kg once daily by oral gavage.
-
Week 2: Increase the dose to 0.3 mg/kg once daily.
-
Week 3: Increase the dose to 0.5 mg/kg once daily.
-
Subsequent Weeks: Continue to increase the dose in increments of 0.1-0.2 mg/kg each week until the target dose is reached (e.g., 0.7 mg/kg or higher).
-
-
Monitoring:
-
Assess stool consistency daily using a standardized scoring system (see Protocol 3).
-
Monitor body weight, food and water intake, and general animal well-being daily.
-
If significant diarrhea (e.g., a score of 2 or 3 for multiple animals) is observed, maintain the current dose for an additional week before attempting to escalate further.
-
Protocol 2: Resistant Starch 4 (RS4) Diet Preparation and Administration
-
Diet Formulation:
-
Use a standard powdered rodent diet (e.g., AIN-93G) as the base.
-
Prepare a custom diet where 10% of the total weight is Resistant Starch 4 (e.g., VERSAFIBE™ 1490).
-
To maintain an isocaloric diet, the RS4 should replace an equivalent weight of the digestible starch component (e.g., corn starch) in the base diet.
-
-
Diet Preparation:
-
Thoroughly blend the powdered diet components to ensure a homogenous mixture.
-
Store the prepared diet in airtight containers at 4°C to maintain freshness.
-
-
Administration:
-
Provide the RS4-supplemented diet ad libitum to the mice for 21 days prior to the first administration of this compound.
-
Continue feeding the RS4 diet throughout the duration of the this compound treatment period.
-
Ensure fresh food is provided at least every other day.
-
-
Control Group: The control group should be fed the standard diet without RS4 supplementation.
Protocol 3: Assessment of Stool Consistency
-
Observation Period: Observe the animals for defecation at the same time each day.
-
Stool Collection: If necessary, individual mice can be placed in a clean cage with a paper towel on the floor for a short period to collect fresh fecal pellets.
-
Scoring System:
-
Score 0: Normal, well-formed, dry pellets.
-
Score 1: Soft, well-formed pellets that may be slightly larger than normal.
-
Score 2: Very soft, unformed stools that stick to the cage or fur.
-
Score 3: Watery diarrhea.
-
-
Quantitative Measurement (Optional):
-
Collect fresh fecal pellets in a pre-weighed microcentrifuge tube.
-
Record the wet weight.
-
Dry the pellets in an oven at 60°C for 24 hours.
-
Record the dry weight.
-
Calculate the fecal water content: ((wet weight - dry weight) / wet weight) * 100.
-
Visualizations
Caption: Signaling pathway of this compound-induced osmotic diarrhea and mitigation.
Caption: Experimental workflow for mitigating this compound-induced diarrhea.
References
- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 4. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and mechanism of the SGLT family of glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LX2761 Dose-Response Optimization in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LX2761 in murine dose-response studies. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally administered inhibitor of the sodium/glucose cotransporter 1 (SGLT1).[1][2][3] It is designed to be restricted to the intestinal lumen, where it blocks SGLT1.[1][4][5] This inhibition delays and reduces intestinal glucose absorption.[4] A key secondary effect of this mechanism is the increased release of glucagon-like peptide-1 (GLP-1).[1][4] Unlike dual SGLT1/SGLT2 inhibitors, this compound is designed for minimal systemic absorption to avoid significant inhibition of SGLT2 in the kidneys.[4]
References
- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural mechanism of SGLT1 inhibitors | THE LEI GROUP [chem.pku.edu.cn]
- 4. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]
- 5. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of SGLT1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and manage the off-target effects of Sodium-Glucose Cotransporter 1 (SGLT1) inhibitors during experimentation.
Section 1: Troubleshooting Common Off-Target Phenotypes
This section addresses specific experimental issues researchers may encounter.
FAQ 1: Why are my animal models exhibiting significant gastrointestinal (GI) distress (e.g., diarrhea, bloating) after treatment with a selective SGLT1 inhibitor?
Answer: This is a frequently observed and often on-target effect, rather than an off-target one, stemming from the primary mechanism of SGLT1 inhibition in the gut. SGLT1 is the principal transporter for glucose and galactose absorption in the small intestine.[1][2][3][4]
-
Mechanism: Inhibition of intestinal SGLT1 prevents glucose uptake, leading to an accumulation of unabsorbed carbohydrates in the intestinal lumen.[5] This creates an osmotic gradient, drawing water into the intestines and resulting in osmotic diarrhea. For example, the dual SGLT1/SGLT2 inhibitor sotagliflozin (B1681961) was associated with diarrhea rates of 6.1% compared to 3.4% with placebo in clinical trials.
-
Secondary Effects: The increased carbohydrate load in the distal gut can alter the gut microbiome, leading to fermentation, gas production (bloating), and the secretion of hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).
Troubleshooting & Experimental Recommendations:
-
Dose-Response Study: Perform a dose-response study to identify the minimum effective dose that achieves the desired systemic effect with tolerable GI side effects.
-
Dietary Modification: In preclinical models, consider adjusting the carbohydrate content of the diet. A lower simple carbohydrate diet may mitigate the osmotic effect.
-
Hydration: Ensure adequate hydration in animal models to prevent volume depletion, which can be exacerbated by diarrhea.
-
Negative Control: Use SGLT1 knockout animals, if available. These animals will help differentiate between on-target intestinal effects and other potential off-target actions of the compound.
FAQ 2: My SGLT1 inhibitor is demonstrating unexpected cardiovascular effects. What are the potential off-target mechanisms?
Answer: While some cardiovascular benefits may be linked to systemic metabolic changes, direct cardiac effects are an area of active investigation, as SGLT1 is expressed in cardiac tissue, unlike SGLT2 which is generally not detected. Observed effects may be a mix of on-target SGLT1 inhibition in the heart and true off-target actions.
-
On-Target Cardiac SGLT1 Inhibition: SGLT1 is upregulated in the heart under pathological conditions like ischemia and hypertrophy. Its inhibition may reduce oxidative stress, inflammation, and alter intracellular sodium and calcium handling.
-
Potential Off-Target Mechanisms (Hypothesized):
-
Ion Channel Interaction: Some SGLT inhibitors have been shown to interact with other ion transporters, such as the Na+/H+ exchanger 1 (NHE-1), which is critical for cardiac pH and sodium balance.
-
AMPK Signaling: Adenosine monophosphate-activated protein kinase (AMPK) is a key energy sensor in cardiac cells. Some studies suggest SGLT inhibitors can activate AMPK, a pathway involved in cardioprotection, potentially independent of SGLT1/2 inhibition.
-
Anti-inflammatory Pathways: Inhibitors may exert direct anti-inflammatory effects in cardiac cells by modulating pathways like the NLRP3 inflammasome, independent of glucose transport.
-
Troubleshooting & Experimental Recommendations:
-
In Vitro Cardiac Cell Models: Use primary cardiomyocytes or relevant cell lines to dissect direct cellular effects. Use cells that lack SGLT1 expression (e.g., via CRISPR/Cas9 knockout) to confirm if the observed effect is truly off-target.
-
Competitive Binding Assays: Test your inhibitor's binding affinity against a panel of cardiac ion channels and receptors (e.g., NHE-1, L-type Ca2+ channels) to identify potential off-target binding partners.
-
Signaling Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to investigate the activation state of key signaling pathways (e.g., AMPK, PI3K/AKT, NF-κB) in treated cardiac cells.
Section 2: Differentiating On-Target vs. Off-Target Effects
FAQ 3: How can I design an experiment to definitively prove an observed effect is "off-target"?
Answer: A multi-pronged approach is necessary to build a strong case for a true off-target effect. The key is to demonstrate that the effect persists even when the primary target (SGLT1) is absent or non-functional, and to rule out downstream consequences of on-target SGLT1 inhibition.
Experimental Workflow:
-
Step 1: Confirm Target Presence: Verify that SGLT1 is expressed and functional in your experimental model (cell line, tissue). If SGLT1 is not present, any observed effect is by definition "off-target."
-
Step 2: Use a Target-Null System: The gold standard is to replicate the experiment in a model that lacks SGLT1 (e.g., a CRISPR-edited knockout cell line). If the inhibitor still produces the effect, it is independent of SGLT1.
-
Step 3: Use an Orthogonal Inhibitor: Utilize an SGLT1 inhibitor from a different chemical class that has a distinct off-target profile. If your primary inhibitor causes the effect but the orthogonal inhibitor does not (despite both effectively inhibiting SGLT1), this suggests an off-target action specific to your initial compound.
-
Step 4: Identify the Off-Target: Employ target deconvolution methods like affinity chromatography, thermal shift assays, or broad-panel kinase/receptor screening to identify the specific protein your compound is binding to.
Section 3: Quantitative Data & Experimental Protocols
Table 1: Selectivity Profiles of Common SGLT Inhibitors
Understanding the selectivity ratio is crucial for interpreting results. A lower ratio indicates greater potential for SGLT1-related effects.
| Compound | Primary Target(s) | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) | Reference(s) |
| Empagliflozin | SGLT2 | ~3.1 | >8300 | ~2500x | |
| Dapagliflozin | SGLT2 | ~1.1 | ~1300 | ~1200x | |
| Canagliflozin | SGLT2 (>SGLT1) | ~2-4 | ~663-1000 | ~250x | |
| Sotagliflozin | Dual SGLT1/SGLT2 | ~1.8 | ~36 | ~20x |
Note: IC50 values can vary between different assays and experimental conditions.
Protocol 1: In Vitro Glucose Uptake Assay to Differentiate SGLT1/SGLT2 Inhibition
This protocol allows for the determination of a compound's inhibitory activity against specific transporters.
Objective: To measure the IC50 of a test compound for SGLT1 and SGLT2.
Materials:
-
HEK-293 cells stably expressing human SGLT1 (hSGLT1).
-
HEK-293 cells stably expressing human SGLT2 (hSGLT2).
-
Parental HEK-293 cells (Negative Control).
-
Uptake Buffer (Sodium-containing): Hanks' Balanced Salt Solution (HBSS) or similar.
-
Wash Buffer (Sodium-free): Choline-based buffer.
-
Radiolabeled Glucose Analog: [¹⁴C]α-methyl-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable substrate.
-
Test inhibitor stock solution (in DMSO).
-
Scintillation fluid and counter.
Methodology:
-
Cell Plating: Seed the hSGLT1, hSGLT2, and parental HEK-293 cells into 96-well plates and grow to confluence.
-
Preparation: On the day of the assay, aspirate the growth medium and wash cells twice with sodium-free Wash Buffer.
-
Inhibitor Pre-incubation: Add 50 µL of Uptake Buffer containing the test inhibitor at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle (DMSO) to the wells. Incubate for 15-20 minutes at 37°C.
-
Initiate Uptake: Add 50 µL of Uptake Buffer containing ¹⁴C-AMG (final concentration ~50 µM) to each well to start the glucose uptake. Incubate for 30-60 minutes at 37°C.
-
Terminate Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold, sodium-free Wash Buffer.
-
Cell Lysis & Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the counts from parental cells (non-specific uptake) from the counts of the SGLT1/SGLT2-expressing cells.
-
Normalize the data to the vehicle control (defined as 100% transport).
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
This protocol provides a robust method to quantify the potency and selectivity of your inhibitor, which is a critical first step in interpreting any observed biological effects.
References
Technical Support Center: Improving the Bioavailability of Intestinal-Acting Drugs
This technical support center is designed for researchers, scientists, and drug development professionals. It provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of intestinal-acting drugs.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or undetectable plasma concentrations of the drug after oral administration in animal models.
-
Possible Cause 1: Poor Aqueous Solubility and Dissolution Rate.
-
Explanation: The drug must dissolve in the gastrointestinal (GI) fluids to be absorbed. Poor solubility is a primary barrier to absorption for many compounds.[1][2][3]
-
Solutions:
-
Particle Size Reduction: Micronization or nanosizing increases the drug's surface area, which can enhance the dissolution rate.[1][4][5]
-
Formulation Strategies:
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve dissolution and bioavailability by preventing crystallization and increasing wettability.[5][6]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can solubilize the drug in the GI tract, forming fine emulsions that are more readily absorbed.[1][7][8]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug within cyclodextrin molecules can create a hydrophilic outer surface, improving aqueous solubility.[4][5][8]
-
-
-
-
Possible Cause 2: Low Permeability Across the Intestinal Epithelium.
-
Explanation: Even if dissolved, the drug may not efficiently pass through the intestinal wall to enter the bloodstream.[1][9] This is a common issue for drugs classified in BCS Class III and IV.[9]
-
Solutions:
-
Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal cells, increasing drug passage. This approach requires careful evaluation for potential toxicity.[7][10]
-
Lipid Formulations: Lipidic components can facilitate transcellular absorption.[6][8]
-
Prodrug Approach: The drug's chemical structure can be modified to create a more permeable prodrug, which is then converted to the active form within the body.[1][8]
-
-
-
Possible Cause 3: High First-Pass Metabolism.
-
Explanation: After absorption, the drug travels through the portal vein to the liver, where it may be extensively metabolized before reaching systemic circulation. Metabolism can also occur in the gut wall itself.[2][11][12]
-
Solutions:
-
Co-administration with Metabolism Inhibitors: In preclinical studies, co-administering the drug with known inhibitors of relevant metabolic enzymes (e.g., CYP enzymes) can help quantify the impact of first-pass metabolism.[2]
-
Lipid-Based and Nanoparticulate Systems: Some formulations, like solid lipid nanoparticles (SLN), may promote lymphatic transport, which partially bypasses the portal circulation and first-pass metabolism in the liver.[8][9]
-
-
-
Possible Cause 4: Efflux by Intestinal Transporters.
-
Explanation: Transporters like P-glycoprotein (P-gp), BCRP, and MRP2 are present in the intestinal epithelium and actively pump absorbed drugs back into the GI lumen, limiting net absorption.[11][13][14]
-
Solutions:
-
Use of Efflux Inhibitors: Some excipients used in formulations (e.g., certain surfactants like Tween 80 or TPGS) have been shown to inhibit P-gp, thereby increasing intracellular drug concentration.[14][15]
-
Saturation of Transporters: Using a sufficiently high drug concentration in the formulation can sometimes saturate the efflux transporters, allowing more of the drug to be absorbed.[15]
-
-
Logical Troubleshooting Workflow
Caption: A workflow for diagnosing and addressing low oral bioavailability.
Issue 2: Inconsistent or poor results from in vitro dissolution testing.
-
Possible Cause 1: Inappropriate Dissolution Medium.
-
Explanation: The pH, ionic strength, and composition of the medium can significantly affect how a drug dissolves. Using a medium that does not reflect physiological conditions or fails to provide sink conditions can lead to misleading results.[16][17]
-
Solutions:
-
pH Selection: Test solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) to select the most appropriate medium.[18][19] For immediate-release dosage forms, media with a pH between 1.2 and 6.8 are recommended.[16]
-
Biorelevant Media: For poorly soluble drugs, consider using biorelevant media (e.g., FaSSIF, FeSSIF) that contain bile salts and phospholipids (B1166683) to better mimic the intestinal environment.[20]
-
Sink Conditions: Ensure the volume and saturation solubility of the medium allow for "sink conditions" (where the concentration is no more than 1/3 of the saturation solubility). If this is not possible with aqueous buffers, the use of a small percentage of surfactant may be justified.[16]
-
-
-
Possible Cause 2: Physical Properties of the Drug Substance or Formulation.
-
Explanation: Issues like particle agglomeration, poor wettability of the drug powder, or the dosage form floating or sticking to the vessel can cause high variability.[16]
-
Solutions:
-
Wettability: For hydrophobic drugs, adding a small amount of surfactant (e.g., 0.1% Tween 80) to the medium can improve wetting and prevent clumping.[16]
-
Floating Capsules: For capsules that float when using the paddle method (USP Apparatus II), use a wire helix (sinker) to keep the capsule submerged.[17]
-
Coning: If the drug powder forms a cone at the bottom of the vessel, increase the agitation speed or switch to the basket method (USP Apparatus I).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low oral bioavailability?
Low oral bioavailability is typically caused by a combination of factors that can be broadly categorized as:
-
Solubility/Dissolution-Limited Absorption: The drug does not dissolve sufficiently or quickly enough in the GI tract. This is a major challenge for BCS Class II and IV drugs.[21][22]
-
Permeability-Limited Absorption: The drug cannot efficiently cross the intestinal epithelial barrier. This is characteristic of BCS Class III and IV drugs.[9]
-
Pre-systemic Metabolism (First-Pass Effect): The drug is metabolized by enzymes in the intestinal wall or the liver before it can reach the systemic circulation.[12][23]
-
Efflux Transporter Activity: Active transporters in the gut wall pump the drug back into the intestinal lumen, reducing net absorption.[13][24]
Interplay of Factors Affecting Oral Drug Absorption
Caption: Key physiological barriers impacting oral drug bioavailability.
Q2: What are the most common formulation strategies to improve bioavailability?
Several formulation approaches can be used, often targeting the specific rate-limiting step (e.g., solubility, permeability).[1]
| Formulation Strategy | Mechanism of Action | Primary Target Problem |
| Micronization/Nanosizing | Increases surface area to enhance dissolution rate.[4][7] | Poor Dissolution |
| Amorphous Solid Dispersions | Disperses drug in a hydrophilic carrier in an amorphous state, increasing solubility and dissolution.[5][6] | Poor Solubility |
| Lipid-Based Systems (SEDDS/SMEDDS) | Solubilizes the drug in lipidic excipients, forming a fine emulsion in the gut to improve absorption and potentially reduce first-pass effect via lymphatic uptake.[1][7][8] | Poor Solubility, High Metabolism |
| Cyclodextrin Complexes | Forms inclusion complexes where the hydrophobic drug is inside a hydrophilic cyclodextrin molecule, increasing aqueous solubility.[4][5] | Poor Solubility |
| Solid Lipid Nanoparticles (SLN) | Encapsulates the drug in a solid lipid core, which can protect it from degradation, provide controlled release, and enhance absorption.[7][8][9] | Poor Solubility, Instability |
| Prodrugs | Chemically modifies the drug to improve properties like permeability or solubility. The active drug is released after absorption.[1][8] | Poor Permeability |
Q3: How do I know if my compound is a substrate for an efflux transporter like P-glycoprotein (P-gp)?
The most common method is to use an in vitro permeability assay with Caco-2 cell monolayers.
-
Procedure: The permeability of the compound is measured in two directions: from the apical (lumen) side to the basolateral (blood) side (A-to-B) and from the basolateral to the apical side (B-to-A).
-
Interpretation: An efflux ratio is calculated (Papp B-A / Papp A-B).
-
An efflux ratio > 2.0 is a strong indication that the compound is a substrate for an active efflux transporter.
-
To confirm this, the experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp interaction.
-
Q4: What are the key pharmacokinetic parameters I should measure in my in vivo studies to assess bioavailability?
To evaluate the effectiveness of a bioavailability enhancement strategy, you should compare the following pharmacokinetic parameters between your test formulation and a control (e.g., an unformulated drug suspension):[2][25]
-
Cmax (Maximum Plasma Concentration): The highest concentration the drug reaches in the plasma. A higher Cmax suggests a faster and/or greater extent of absorption.[25]
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached. It indicates the rate of absorption.[25]
-
AUC (Area Under the Curve): Represents the total drug exposure over time. A larger AUC signifies greater overall bioavailability.[25]
-
Absolute Bioavailability (F%): Calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration (F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100). This is the gold standard for quantifying bioavailability.[18]
-
Relative Bioavailability: A comparison of the AUC of a new formulation to a reference formulation (e.g., AUC_test / AUC_reference).[25]
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
-
Objective: To measure the rate and extent of drug release from a solid oral dosage form.
-
Methodology:
-
Medium Preparation: Prepare 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl for simulated gastric fluid, or pH 6.8 phosphate (B84403) buffer for simulated intestinal fluid).[17][19] Deaerate the medium and warm it to 37 ± 0.5°C.[19]
-
Apparatus Setup: Assemble the USP Apparatus II, placing the 900 mL of warmed medium into each vessel. Set the paddle rotation speed (typically 50 or 75 RPM).
-
Dosage Form Introduction: Drop one dosage unit (tablet or capsule) into each vessel. If the dosage form floats, use a validated sinker. Start the timer immediately.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples promptly. Analyze the filtrate for drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the percentage of drug dissolved at each time point relative to the label claim.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a drug and identify potential interactions with efflux transporters.[26][27]
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) and culture for 21-25 days to allow them to differentiate into a polarized monolayer with tight junctions.[28]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥ 300 Ω·cm²), indicating a confluent and intact monolayer.[28]
-
Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) buffered to pH 7.4.
-
Permeability Measurement (A-to-B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the test compound (at a known concentration, e.g., 10 µM) in transport buffer to the apical (A) side (donor compartment).[29]
-
Add fresh transport buffer to the basolateral (B) side (receiver compartment).
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver compartment and replace with fresh buffer.
-
-
Permeability Measurement (B-to-A):
-
Perform the same procedure but add the drug to the basolateral (B) side and sample from the apical (A) side.
-
-
Sample Analysis: Quantify the drug concentration in all samples using a sensitive analytical method like LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s for both directions. The efflux ratio is then calculated as (Papp B-A) / (Papp A-B).
-
Experimental Workflow for Bioavailability Assessment
Caption: A streamlined workflow from in vitro characterization to in vivo validation.
Protocol 3: In Vivo Pharmacokinetic Study in Rats (Oral Administration)
-
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) and bioavailability of a drug following oral administration.
-
Methodology:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-220 g) for at least one week with controlled access to food and water.[2]
-
Fasting: Fast the animals overnight (e.g., 12 hours) before dosing but allow free access to water.
-
Formulation & Dosing: Prepare the drug formulation (e.g., a suspension in 0.5% methylcellulose (B11928114) or a lipid-based formulation). Administer a precise dose based on body weight via oral gavage.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.[25] Store the plasma at -80°C until analysis.[25]
-
Sample Analysis: Extract the drug from the plasma using protein precipitation or liquid-liquid extraction. Quantify the drug concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.[25]
-
Bioavailability Calculation: If determining absolute bioavailability, a separate group of rats must be dosed intravenously (IV) and the resulting AUC_IV is used in the calculation.
-
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery [mdpi.com]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. biologydiscussion.com [biologydiscussion.com]
- 13. Intestinal efflux transporters and drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cris.bgu.ac.il [cris.bgu.ac.il]
- 16. pharmtech.com [pharmtech.com]
- 17. fda.gov [fda.gov]
- 18. benchchem.com [benchchem.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. researchgate.net [researchgate.net]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. primescholars.com [primescholars.com]
- 23. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 27. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 28. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 29. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: SGLT1 Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium/Glucose Cotransporter 1 (SGLT1) activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the common types of SGLT1 activity assays?
A1: The two primary types of SGLT1 assays are:
-
Functional Assays: These measure the glucose transport activity of SGLT1. This is often done by quantifying the uptake of a glucose analog, such as a radiolabeled one like alpha-methyl-D-glucopyranoside (αMDG) or a fluorescent one like 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), into cells expressing SGLT1.[1][2][3]
-
Binding Assays (ELISA): Enzyme-linked immunosorbent assays (ELISA) are used to quantify the amount of SGLT1 protein present in a sample.[4][5][6] This method does not measure the transport activity but can be useful for expression analysis.
Q2: Which cell lines are suitable for SGLT1 activity assays?
A2: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for SGLT1 activity assays.[1][7] These cells do not endogenously express high levels of SGLT1 and can be stably transfected to express the transporter.
Q3: What are appropriate positive and negative controls for an SGLT1 functional assay?
A3:
-
Positive Control: A known activator of SGLT1 or the substrate itself (e.g., glucose or αMDG) in the presence of sodium.
-
Negative Control: A well-characterized SGLT1 inhibitor. Phlorizin is a commonly used non-selective inhibitor of SGLT1 and SGLT2.[1][8] Sotagliflozin is a dual SGLT1/SGLT2 inhibitor.[9] A vehicle control (the solvent used to dissolve the test compound) should also be included.
Q4: Why is serum starvation a necessary step in glucose uptake assays?
A4: Serum starvation is a critical step to lower the basal level of glucose uptake.[10] Growth factors present in serum can stimulate signaling pathways that lead to an increase in glucose transporter translocation to the cell membrane, resulting in a high background signal.[10]
Troubleshooting Guides
Issue 1: High Background Signal in Functional Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete washing of cells | Ensure complete removal of the assay buffer containing the glucose analog after the uptake step. Wash cells multiple times with ice-cold PBS.[10] | Reduced background fluorescence or radioactivity in control wells. |
| High basal glucose uptake | Increase the duration of serum starvation (e.g., from 4 hours to overnight).[10] | Lower signal in the absence of a stimulator. |
| Leaky cell membranes | Check cell viability using a trypan blue exclusion assay. Ensure gentle handling of cells during washing steps. | High cell viability (>95%) and intact cell monolayers. |
Issue 2: Low or No Signal in Functional Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low SGLT1 expression | Verify the expression of SGLT1 in your cell line using Western blotting or qPCR.[1][10] | Detectable levels of SGLT1 protein or mRNA. |
| Inactive transporter | Ensure the assay buffer contains the appropriate concentration of sodium, as SGLT1 is a sodium-dependent cotransporter. | Increased signal in the presence of sodium compared to a sodium-free buffer. |
| Sub-optimal substrate concentration | Perform a dose-response curve to determine the optimal concentration of the glucose analog. | A sigmoidal curve indicating the concentration at which uptake is saturated. |
| Degraded glucose analog | Prepare fresh dilutions of the glucose analog from a stock solution for each experiment. | Consistent and reproducible signal in positive control wells. |
Issue 3: Inconsistent Results or High Variability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell numbers | Ensure a uniform cell density across all wells by carefully counting cells before seeding. | Low well-to-well variability in control groups. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. | Reduced variability across the plate. |
| Temperature fluctuations | Ensure all incubation steps are carried out at the specified temperature and that the temperature is consistent across the incubator. | More consistent and reproducible results between experiments. |
| Compound precipitation | Visually inspect the wells after adding the test compound to check for any precipitation. Reduce the final concentration of the compound if necessary. | Clear solutions in all wells. |
Experimental Protocols
Protocol 1: Non-Radioactive Glucose Uptake Assay
-
Cell Seeding: Seed HEK293 or CHO cells stably expressing SGLT1 in a 96-well plate at a density of 5 x 104 cells/well and culture overnight.
-
Serum Starvation: Wash the cells twice with warm PBS. Replace the culture medium with serum-free medium and incubate for 4-16 hours.[10]
-
Inhibitor Treatment: Remove the starvation medium and add fresh serum-free medium containing the test inhibitor or vehicle control. Incubate for 30-60 minutes.[10]
-
Glucose Uptake: Add a fluorescent glucose analog, such as 2-NBDG, to a final concentration of 100-200 µM. Incubate for 15-60 minutes at 37°C.[9]
-
Stop and Wash: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.[10]
-
Detection: Lyse the cells and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for 2-NBDG (typically ~485 nm and ~535 nm, respectively).
Protocol 2: ELISA for SGLT1 Quantification
-
Plate Preparation: Use a microtiter plate pre-coated with an antibody specific to SGLT1.[4][5]
-
Sample and Standard Preparation: Prepare serial dilutions of the SGLT1 standard. Prepare samples (e.g., cell lysates, tissue homogenates) at an appropriate dilution.
-
Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 1-2 hours at 37°C.[4][5]
-
Washing: Aspirate the liquid from each well and wash 3-5 times with wash buffer.[5]
-
Detection Antibody: Add 100 µL of a biotin-conjugated anti-SGLT1 antibody to each well. Incubate for 1 hour at 37°C.[4]
-
Enzyme Conjugate: Wash the plate and add 100 µL of Streptavidin-HRP to each well. Incubate for 30-60 minutes at 37°C.[4]
-
Substrate Reaction: Wash the plate and add 90 µL of TMB substrate solution to each well. Incubate for 15-25 minutes at 37°C in the dark.[5]
-
Stop Reaction: Add 50 µL of stop solution to each well.[5]
-
Measurement: Read the absorbance at 450 nm immediately.[5]
Visualizations
Caption: Mechanism of SGLT1 sodium-glucose cotransport and inhibition.
Caption: Troubleshooting workflow for SGLT1 activity assays.
References
- 1. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of the SGLT family of glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elkbiotech.com [elkbiotech.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. SGLT1 transporter, SGLT1 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LX2761 Treatment Duration for Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the treatment duration of LX2761 for chronic studies. This compound is a potent, orally administered, and gut-restricted inhibitor of sodium-glucose cotransporter 1 (SGLT1), with some inhibitory activity against SGLT2 in vitro. Its localized action in the gastrointestinal tract makes it a promising therapeutic candidate for metabolic diseases, but also presents unique challenges for designing long-term studies.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of SGLT1, a transporter protein primarily found in the small intestine responsible for the absorption of glucose and galactose.[3] By inhibiting SGLT1, this compound delays and reduces intestinal glucose absorption, leading to lower postprandial glucose levels. Preclinical studies have shown that this inhibition also leads to an increase in plasma levels of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and promotes satiety. This compound is designed to be minimally absorbed into the systemic circulation, thereby concentrating its effect within the gastrointestinal tract.
Q2: What is the main dose-limiting side effect observed in preclinical chronic studies with this compound?
A2: The primary dose-limiting side effect of this compound in preclinical studies is dose-dependent diarrhea. This is a known effect of SGLT1 inhibition, as the unabsorbed glucose and sodium in the intestinal lumen lead to an osmotic effect, drawing water into the intestines.
Q3: How can diarrhea be managed or mitigated during chronic this compound studies?
A3: Several strategies can be employed to mitigate diarrhea in preclinical models:
-
Gradual Dose Escalation: Starting with a low dose of this compound and gradually increasing it over time can allow the gastrointestinal system to adapt, reducing the severity and frequency of diarrhea.
-
Dietary Modification with Resistant Starch: Pre-treatment with a diet containing resistant starch has been shown to significantly decrease the frequency of this compound-associated diarrhea in mice. Resistant starch is fermented by the colonic microbiota into short-chain fatty acids (SCFAs), which can improve gut health and fluid absorption.
Q4: What is the recommended starting point for determining the optimal treatment duration for a chronic study with this compound?
A4: The optimal treatment duration depends on the specific research question and the disease model. Based on regulatory guidelines for chronic toxicity studies for drugs intended for long-term use, a duration of 6 to 9 months in a non-rodent species is often required. For rodents, studies can extend up to 2 years. However, for a locally-acting drug like this compound, a thorough justification for the chosen duration based on the intended clinical use and the observed effects in shorter-term studies is crucial. It is recommended to consult relevant ICH and FDA guidelines on preclinical safety evaluation.
Q5: How might chronic this compound treatment affect the gut microbiome?
A5: While specific data on this compound is limited, studies on other SGLT inhibitors suggest a potential impact on the gut microbiome. By increasing the amount of unabsorbed glucose in the colon, this compound may alter the composition and metabolic activity of the gut microbiota. This could lead to an increase in the abundance of saccharolytic (sugar-fermenting) bacteria and the production of SCFAs. Monitoring changes in the gut microbiome throughout a chronic study is recommended to understand its potential contribution to both therapeutic efficacy and adverse effects.
Troubleshooting Guides
Issue 1: Persistent and Severe Diarrhea in Study Animals
| Potential Cause | Troubleshooting Steps |
| Initial dose is too high. | 1. Review the dose-response relationship from acute and sub-chronic studies. 2. Implement a gradual dose escalation protocol, starting at a dose known to be well-tolerated. 3. Monitor fecal consistency and body weight daily during the dose escalation phase. |
| Dietary intolerance. | 1. Ensure the standard chow is consistent and from a reliable source. 2. Consider incorporating resistant starch into the diet prior to and during this compound administration. |
| Underlying health issues in the animal model. | 1. Perform a thorough health screen of all animals before study initiation. 2. Consult with a veterinarian to rule out any underlying gastrointestinal pathogens or other comorbidities. |
| Dehydration and electrolyte imbalance. | 1. Ensure ad libitum access to water. 2. In severe cases, provide supplemental hydration and electrolyte solutions as recommended by a veterinarian. |
Issue 2: High Variability in Glycemic Control Endpoints
| Potential Cause | Troubleshooting Steps |
| Inconsistent food intake. | 1. Monitor food consumption daily for each animal. 2. Ensure that the timing of this compound administration is consistent relative to the feeding schedule. |
| Variability in gut transit time. | 1. Standardize the housing and environmental conditions to minimize stress, which can affect gut motility. 2. Consider using markers to assess gut transit time in a subset of animals to understand potential variability. |
| Changes in the gut microbiome. | 1. Collect fecal samples at baseline and at multiple time points throughout the study for microbiome analysis (e.g., 16S rRNA sequencing). 2. Correlate changes in the gut microbiome with glycemic response to identify potential microbial signatures of response. |
Experimental Protocols
Protocol 1: Dose Escalation to Mitigate Diarrhea
-
Animal Model: Select a relevant species and disease model (e.g., db/db mice for type 2 diabetes).
-
Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the study.
-
Baseline Measurements: Record baseline body weight and assess fecal consistency for 3-5 days.
-
Dose Escalation Schedule:
-
Week 1: Administer this compound at a starting dose of X mg/kg/day (e.g., a dose known to have a minimal effect on fecal consistency from acute studies).
-
Week 2: If the initial dose is well-tolerated (no significant increase in diarrhea), increase the dose by a predetermined increment (e.g., 50-100%).
-
Subsequent Weeks: Continue to increase the dose weekly until the target therapeutic dose is reached or until mild, manageable diarrhea is observed.
-
-
Monitoring:
-
Record body weight and fecal consistency daily.
-
Observe animals for any other clinical signs of distress.
-
If severe diarrhea or a significant loss of body weight (>10-15%) occurs, reduce the dose to the previously tolerated level.
-
Protocol 2: Assessment of Gut Microbiome Changes
-
Fecal Sample Collection:
-
Collect fecal pellets from each animal at baseline (before this compound treatment) and at regular intervals throughout the chronic study (e.g., monthly).
-
Immediately freeze the samples at -80°C to preserve microbial DNA.
-
-
DNA Extraction:
-
Use a commercially available fecal DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA to ensure sufficient yield and quality for sequencing.
-
-
16S rRNA Gene Sequencing:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using polymerase chain reaction (PCR).
-
Sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
-
Bioinformatic Analysis:
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs.
-
Analyze alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) to assess changes in the microbiome composition over time and between treatment groups.
-
Use statistical methods to identify specific bacterial taxa that are significantly altered by this compound treatment.
-
Data Presentation
Table 1: Example of Fecal Scoring for Diarrhea Assessment
| Score | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, but formed pellets |
| 2 | Very soft, unformed stool |
| 3 | Watery diarrhea |
Table 2: Key Pharmacokinetic Parameters of this compound in Rats (for reference)
| Parameter | Intravenous (1 mg/kg) | Oral (50 mg/kg) |
| Tmax (h) | N/A | 0.6 |
| Cmax (nM) | N/A | 37 |
| AUC (nM*h) | N/A | N/A |
| Clearance (mL/min/kg) | 49.1 | N/A |
Note: This data is for reference and may vary depending on the experimental conditions.
Visualizations
Caption: Mechanism of this compound action on intestinal SGLT1.
Caption: General workflow for a chronic study with this compound.
Caption: Logical relationship of strategies to mitigate diarrhea.
References
Technical Support Center: SGLT1 Inhibition
This is an excellent request that requires a detailed and structured response. I will now proceed with generating the content for the technical support center.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sodium-Glucose Cotransporter 1 (SGLT1) inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and resistance mechanisms encountered during your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding SGLT1 inhibition experiments.
Q1: What are the primary mechanisms of action for SGLT1 inhibitors?
A1: SGLT1 inhibitors primarily work by blocking the SGLT1 protein, which is responsible for the co-transport of sodium and glucose across epithelial cell membranes.[1][2] In the small intestine, SGLT1 is the main transporter for dietary glucose and galactose absorption.[3][4][5] By inhibiting this transporter, these drugs reduce and delay the absorption of glucose from the gut, which helps to lower post-meal blood glucose spikes.[3][6] SGLT1 also plays a role in glucose reabsorption in the kidneys, accounting for about 3-10% of this process, a role that becomes more significant when SGLT2 is inhibited or in hyperglycemic states.[4][6][7][8]
Q2: My SGLT1 inhibitor shows lower-than-expected efficacy in vivo compared to in vitro assays. What are the potential reasons?
A2: Several factors can contribute to this discrepancy:
-
Compensatory Mechanisms: The body can compensate for SGLT1 inhibition. In the kidneys, when SGLT2 is also inhibited, SGLT1's role in glucose reabsorption can increase, potentially reabsorbing up to 40-50% of the filtered glucose that wasn't reabsorbed by SGLT2.[5][7][9]
-
GLUT2 Translocation: Some studies suggest that under high glucose conditions, the facilitative glucose transporter GLUT2 can move to the apical membrane of intestinal cells, providing an alternative pathway for glucose uptake, although this mechanism is still debated.[4]
-
Pharmacokinetics: Poor oral bioavailability, rapid metabolism, or rapid clearance of the inhibitor can lead to insufficient drug concentration at the target site (the intestinal lumen or renal tubules).
-
Dietary Factors: The composition of the diet in animal models can influence the glucose load and the observed effects of the inhibitor.
Q3: I'm observing significant gastrointestinal (GI) side effects, such as diarrhea, in my animal models. How can I address this?
A3: GI side effects are the most common adverse events associated with SGLT1 inhibition.[10][11] They occur because the unabsorbed glucose in the intestinal lumen creates an osmotic gradient, drawing water into the intestine and leading to diarrhea.[3][11][12]
-
Dose Optimization: The severity of GI effects is often dose-dependent. Reducing the dose may alleviate side effects while maintaining a therapeutic window. Some studies have found that certain inhibitors can be dosed to inhibit glucose transport without causing severe GI issues.[4][5]
-
Dietary Modification: Modifying the carbohydrate content of the diet can help manage the osmotic load in the intestine.
-
Hydration: Ensure animals have adequate access to water to prevent dehydration, a potential consequence of diarrhea.[11]
Q4: What are the known off-target effects of SGLT1 inhibitors?
A4: The specificity of SGLT inhibitors varies. Many SGLT2 inhibitors also have some inhibitory activity against SGLT1, and vice versa.[5][13] For example, canagliflozin (B192856) is an SGLT2 inhibitor that also inhibits SGLT1 at high concentrations in the gut.[4] It's crucial to characterize the selectivity profile of your specific inhibitor. Some research has explored potential off-target effects on other ion channels, like the Na+/H+ exchanger-1 (NHE1), but studies with empagliflozin (B1684318) did not show a direct inhibitory effect.[13] SGLT1 inhibition has also been linked to effects on cardiac tissue, potentially reducing oxidative stress and inflammation, which may be considered beneficial off-target effects.[12]
Q5: Can SGLT1 inhibition lead to hypoglycemia?
A5: The risk of hypoglycemia with selective SGLT1 inhibitors is generally considered low.[5] This is because their action is dependent on the presence of glucose in the intestine and renal filtrate. However, a critical consideration is that SGLT1 inhibition can interfere with the oral correction of hypoglycemia.[11] Since the inhibitor blocks intestinal glucose absorption, administering carbohydrates orally may not effectively raise blood glucose levels.[11]
Section 2: Troubleshooting Guide
Use this guide to troubleshoot common experimental problems.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in glucose uptake assay results. | 1. Inconsistent cell seeding density.2. Variation in incubation times.3. Cell line instability or passage number. | 1. Ensure uniform cell seeding and confluence across all wells.2. Use a multichannel pipette and precise timing for adding and removing solutions.3. Use cells within a consistent, low passage number range. |
| Inhibitor is potent in vitro but shows no effect on postprandial glucose in animal models. | 1. Poor inhibitor bioavailability.2. Compensatory glucose absorption.3. Rapid inhibitor metabolism. | 1. Perform pharmacokinetic (PK) studies to measure inhibitor concentration in plasma and the intestinal lumen.2. Investigate the expression and activity of other glucose transporters (e.g., GLUT2) in the intestine.3. Analyze plasma for inhibitor metabolites. |
| Unexpected cardiac effects observed in animal models. | 1. Off-target effects of the inhibitor.2. SGLT1 is expressed in the heart and plays a role in cardiac physiology.[8][12] | 1. Test the inhibitor against a panel of cardiac ion channels and receptors.2. Measure SGLT1 expression in the cardiac tissue of your model. Investigate downstream signaling pathways like JNK and p38 MAPK.[12] |
| Animal models develop euglycemic diabetic ketoacidosis (DKA). | SGLT inhibition can promote ketogenesis, and the lack of significant hyperglycemia can mask the early signs of DKA.[14] | 1. This is a serious safety concern, particularly in diabetic models.[11][14]2. Regularly monitor for ketones in blood or urine, especially if animals show signs of illness (malaise, nausea).[14]3. Ensure adequate hydration and caloric intake.[11] |
Troubleshooting Workflow for Inconsistent In Vivo Efficacy
This diagram outlines a logical workflow for diagnosing why an SGLT1 inhibitor may not be performing as expected in an in vivo setting.
Section 3: Key Experimental Protocols
This section provides detailed methodologies for essential experiments.
Protocol 1: Non-Radioactive Glucose Uptake Assay in HEK293 Cells
This assay measures SGLT1-mediated glucose uptake using a fluorescent glucose analog, 2-NBDG.[15]
Materials:
-
HEK293 cells stably transfected with human SGLT1 (HEK293-hSGLT1).
-
DMEM, high glucose, with 10% FBS, 1% Pen-Strep.
-
Selection antibiotic (e.g., Neomycin/G418).
-
Assay Buffer (Na+-containing): Krebs-Ringer-HEPES (KRH) buffer.
-
Na+-free Buffer: KRH with NaCl replaced by choline (B1196258) chloride.
-
2-NBDG (fluorescent glucose analog).
-
SGLT1 inhibitor (e.g., Phlorizin) and test compounds.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).
Methodology:
-
Cell Seeding: Seed HEK293-hSGLT1 cells in a 96-well black, clear-bottom plate at a density that ensures ~90-95% confluency on the day of the assay.
-
Cell Culture: Culture cells overnight at 37°C, 5% CO2.
-
Preparation: On the assay day, remove the culture medium and wash the cells twice with warm Assay Buffer.
-
Inhibitor Incubation: Add Assay Buffer containing the test inhibitor at various concentrations (or Phlorizin as a positive control) to the wells. Incubate for 15-30 minutes at 37°C.
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100 µM.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Termination: Stop the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold Na+-free Buffer.
-
Lysis & Measurement: Lyse the cells with a suitable lysis buffer. Measure the fluorescence of the lysate using a plate reader.
-
Data Analysis: Subtract the background fluorescence (from wells with no cells). SGLT1-specific uptake is the difference between uptake in Na+-containing buffer and Na+-free buffer. Calculate the IC50 value for the test inhibitor.
Protocol 2: Quantification of SGLT1 Protein Expression by ELISA
This protocol outlines the general steps for a sandwich ELISA to quantify SGLT1 protein in tissue homogenates or cell lysates.[16]
Materials:
-
SGLT1 ELISA Kit (containing capture antibody, detection antibody, standard protein, substrate).
-
Tissue or cell samples.
-
PBS (ice-cold, pH 7.0-7.2).
-
Homogenizer/Sonicator.
-
Microplate reader (450 nm).
Methodology:
-
Sample Preparation (Tissue):
-
Rinse tissue in ice-cold PBS to remove excess blood.
-
Mince the tissue and homogenize in 5-10 mL of PBS on ice.
-
Sonicate the suspension or use freeze-thaw cycles to break cell membranes.
-
Centrifuge at 5000 x g for 5 minutes. Collect the supernatant.
-
-
Standard & Sample Addition:
-
Prepare a serial dilution of the SGLT1 standard protein.
-
Add 100 µL of standard or sample to each well of the antibody-coated plate.
-
Incubate for 2 hours at 37°C.
-
-
Detection:
-
Aspirate and add 100 µL of biotin-conjugated detection antibody (Detection Reagent A). Incubate for 1 hour at 37°C.
-
Aspirate and wash wells 3 times.
-
Add 100 µL of HRP-conjugated avidin (B1170675) (Detection Reagent B). Incubate for 30 minutes at 37°C.
-
-
Substrate & Measurement:
-
Aspirate and wash wells 5 times.
-
Add 90 µL of TMB Substrate Solution. Incubate for 15-25 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution. Read the absorbance at 450 nm immediately.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the SGLT1 concentration in the samples from the standard curve.
-
Section 4: Signaling Pathways and Resistance Mechanisms
Compensatory Glucose Transport Mechanisms
Inhibition of SGLT1 can trigger compensatory responses, which represent a form of resistance to the therapy. The primary mechanism involves the upregulation or increased reliance on other glucose transporters.
This diagram illustrates two key resistance pathways. In the intestine, high luminal glucose (resulting from SGLT1 inhibition) may promote the translocation of GLUT2 to the apical membrane, creating an alternative route for glucose absorption.[4] In the kidney, particularly when SGLT2 is inhibited, the increased glucose load reaching the later parts of the proximal tubule leads to a compensatory increase in glucose reabsorption by SGLT1.[5][7][9] This renal compensation can account for the reabsorption of 40-50% of the glucose that bypasses SGLT2.[7]
References
- 1. Structural mechanism of SGLT1 inhibitors | THE LEI GROUP [chem.pku.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. londondiabetes.com [londondiabetes.com]
- 7. Increase in SGLT1-mediated transport explains renal glucose reabsorption during genetic and pharmacological SGLT2 inhibition in euglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual SGLT1 and SGLT2 inhibition: more than the sum of its parts - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 9. researchgate.net [researchgate.net]
- 10. What are the therapeutic applications for SGLT1 inhibitors? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. SGLT1: A Potential Drug Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. cloud-clone.com [cloud-clone.com]
Validation & Comparative
A Comparative Guide: LX2761 Versus Systemic SGLT2 Inhibitors in Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
The landscape of type 2 diabetes mellitus (T2DM) therapeutics has been significantly altered by the advent of sodium-glucose cotransporter (SGLT) inhibitors. While systemic SGLT2 inhibitors have become a cornerstone of treatment with demonstrated cardiovascular and renal benefits, a newer, gut-restricted approach targeting SGLT1 with molecules like LX2761 presents a distinct mechanistic pathway. This guide provides an objective comparison of this compound and systemic SGLT2 inhibitors, supported by available experimental data, to inform ongoing research and drug development efforts.
Executive Summary
Systemic SGLT2 inhibitors, such as empagliflozin, canagliflozin, and dapagliflozin, primarily act on the kidneys to induce glucosuria, thereby lowering blood glucose levels. Their therapeutic benefits extend beyond glycemic control to significant reductions in cardiovascular and renal events. In contrast, this compound is a potent, minimally absorbed inhibitor of SGLT1, designed to act locally in the gastrointestinal tract. By inhibiting intestinal glucose absorption, this compound aims to control postprandial glucose excursions and stimulate the release of glucagon-like peptide-1 (GLP-1), offering a different modality for managing T2DM.
Mechanism of Action: A Tale of Two Tissues
The fundamental difference between this compound and systemic SGLT2 inhibitors lies in their primary site of action and the specific SGLT transporter they target.
This compound: Gut-Restricted SGLT1 Inhibition
This compound is engineered for minimal systemic absorption, concentrating its inhibitory action on SGLT1 in the epithelial cells of the small intestine.[1] SGLT1 is the principal transporter responsible for the absorption of dietary glucose and galactose.[2] By blocking intestinal SGLT1, this compound delays and reduces the absorption of glucose from the gut, leading to a decrease in postprandial glucose spikes.[1] A key secondary effect of this localized inhibition is the increased delivery of glucose to the distal gut, which stimulates L-cells to secrete GLP-1.[3][4] GLP-1, an incretin (B1656795) hormone, enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety. In preclinical studies, this compound has been shown to increase plasma levels of GLP-1.[1] While this compound is a potent inhibitor of both SGLT1 and SGLT2 in vitro, its gut-restricted nature means it has minimal effect on renal SGLT2 and, consequently, does not significantly increase urinary glucose excretion.[1][5]
Systemic SGLT2 Inhibitors: Renal Glucose Reabsorption Blockade
Systemic SGLT2 inhibitors are readily absorbed into the bloodstream and exert their primary effect on the SGLT2 transporters located in the proximal convoluted tubules of the kidneys.[6][7] SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[6] By inhibiting SGLT2, these drugs prevent glucose reabsorption, leading to the excretion of excess glucose in the urine (glucosuria), which in turn lowers blood glucose levels independently of insulin.[6][7] Beyond glycemic control, the proposed mechanisms for their cardiovascular and renal benefits are multifaceted and include osmotic diuresis, reduction in blood pressure, weight loss, and a metabolic shift towards ketone utilization.[8][9]
Comparative Data
The following tables summarize the available quantitative data for this compound and systemic SGLT2 inhibitors. It is important to note that the data for this compound is from preclinical and early-phase clinical trials, while the data for SGLT2 inhibitors is from large-scale, long-term cardiovascular outcome trials.
Table 1: In Vitro Inhibitory Potency
| Compound | Target | IC50 (nM) |
| This compound | hSGLT1 | 2.2[5] |
| hSGLT2 | 2.7[5] | |
| Empagliflozin | hSGLT2 | 1.1-3.1 |
| Canagliflozin | hSGLT2 | 2.2-4.4 |
| Dapagliflozin | hSGLT2 | 0.55-1.1 |
Table 2: Preclinical Efficacy in Animal Models
| Parameter | This compound (in mice/rats) | Systemic SGLT2 Inhibitors (general findings) |
| Postprandial Glucose | Lowered[4] | Lowered |
| Fasting Glucose | Lowered[4] | Lowered |
| HbA1c | Lowered[4] | Lowered |
| Plasma GLP-1 | Increased[4] | No direct significant effect |
| Body Weight | Modest reduction | Reduction |
| Urinary Glucose Excretion | Minimal effect[1] | Significantly increased |
Table 3: Clinical Efficacy and Safety in Humans (this compound data is limited)
| Parameter | This compound (Phase 1 data) | Systemic SGLT2 Inhibitors (from large CVOTs) |
| HbA1c Reduction | Data not yet published in detail | ~0.5-1% reduction[10] |
| Major Adverse Cardiovascular Events (MACE) | Not yet studied | Significant reduction[11][12] |
| Hospitalization for Heart Failure | Not yet studied | Significant reduction[11][13] |
| All-Cause Mortality | Not yet studied | Significant reduction[12][13] |
| Primary Adverse Effects | Gastrointestinal (e.g., diarrhea)[4][14] | Genital mycotic infections, urinary tract infections, risk of diabetic ketoacidosis[7][12] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Mechanism of action for the gut-restricted SGLT1 inhibitor, this compound.
Signaling Pathway of Systemic SGLT2 Inhibitors
Caption: Primary mechanism of action for systemic SGLT2 inhibitors.
Experimental Workflow: Oral Glucose Tolerance Test (OGTT) in Preclinical Models
Caption: A typical experimental workflow for an OGTT in preclinical studies.
Experimental Protocols
In Vitro SGLT Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against human SGLT1 and SGLT2.
-
Methodology:
-
HEK293 cells stably overexpressing human SGLT1 or SGLT2 are cultured.
-
A radiolabeled glucose analog, such as 14C-alpha-methyl-D-glucopyranoside (14C-AMG), is used as the substrate.
-
Cells are incubated with varying concentrations of the test compound (e.g., this compound) and a fixed concentration of 14C-AMG in a sodium-containing buffer.
-
After a defined incubation period, the uptake of 14C-AMG is stopped by washing the cells with ice-cold buffer.
-
The amount of intracellular radioactivity is quantified using a scintillation counter.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Preclinical In Vivo Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the effect of a test compound on glucose tolerance in an animal model.
-
Methodology:
-
Male C57BL/6 mice are fasted overnight (e.g., 16 hours) with free access to water.
-
Animals are randomized into treatment groups (e.g., vehicle control, this compound).
-
The test compound or vehicle is administered orally at a specified dose.
-
After a predetermined time (e.g., 30 minutes), a baseline blood sample is collected from the tail vein (t=0).
-
A concentrated glucose solution (e.g., 2 g/kg) is then administered orally.
-
Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood glucose concentrations are measured using a glucometer.
-
The area under the curve (AUC) for glucose is calculated to assess the overall glucose excursion.
-
Cardiovascular Outcome Trials (CVOTs) for Systemic SGLT2 Inhibitors (General Design)
-
Objective: To assess the long-term cardiovascular safety and efficacy of an SGLT2 inhibitor in patients with T2DM and high cardiovascular risk.
-
Methodology:
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Thousands of patients with T2DM and established atherosclerotic cardiovascular disease or multiple risk factors for cardiovascular disease.
-
Intervention: Patients are randomized to receive either the SGLT2 inhibitor or a matching placebo, in addition to their standard of care for diabetes and cardiovascular disease.
-
Primary Endpoint: Typically a composite of major adverse cardiovascular events (MACE), such as cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
-
Secondary Endpoints: Often include hospitalization for heart failure, all-cause mortality, and renal outcomes (e.g., progression of nephropathy).
-
Follow-up: Patients are followed for several years to accumulate a sufficient number of events for statistical analysis.
-
Statistical Analysis: Time-to-first-event analyses are performed using methods such as the Cox proportional hazards model.
-
Discussion and Future Directions
The comparison between this compound and systemic SGLT2 inhibitors highlights a strategic divergence in the therapeutic targeting of SGLT proteins for T2DM.
This compound: The gut-restricted approach of this compound offers the potential for effective postprandial glucose control with a lower risk of systemic side effects associated with SGLT2 inhibition, such as genital and urinary tract infections. The stimulation of GLP-1 secretion is an attractive additional benefit, potentially contributing to improved glycemic control and weight management. However, the primary challenge for this compound will be managing its gastrointestinal side effects, such as diarrhea, which are a direct consequence of its mechanism of action.[4][14] Clinical data on its long-term efficacy, safety, and, crucially, its impact on cardiovascular and renal outcomes are needed to establish its place in therapy.
Systemic SGLT2 Inhibitors: This class of drugs is well-established, with a robust body of evidence from large-scale clinical trials demonstrating their significant cardiovascular and renal protective effects, which has led to a paradigm shift in the management of T2DM.[15] The primary considerations with their use are the known side effects, including an increased risk of mycotic genital infections and a rare but serious risk of euglycemic diabetic ketoacidosis.[6]
Future Research:
-
Head-to-Head Comparison: A direct head-to-head clinical trial comparing the glycemic efficacy and safety of this compound with a systemic SGLT2 inhibitor would be highly informative.
-
Combination Therapy: Investigating the potential synergistic effects of combining a gut-restricted SGLT1 inhibitor like this compound with a systemic SGLT2 inhibitor could be a promising therapeutic strategy.
-
Cardiovascular and Renal Outcomes for this compound: Long-term outcome trials are essential to determine if the gut-centric mechanism of this compound can translate into meaningful cardiovascular and renal benefits.
-
Gut Microbiome Modulation: The impact of both this compound and systemic SGLT2 inhibitors on the gut microbiome is an emerging area of research that may reveal additional mechanisms contributing to their metabolic effects.[16]
References
- 1. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]
- 2. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice | Semantic Scholar [semanticscholar.org]
- 4. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. SGLT2 inhibitors in type 2 diabetes: a systematic review and meta-analysis of cardiovascular outcome trials balancing their risks and benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of SGLT2 inhibitors on major clinical events and safety outcomes in heart failure patients: a meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. The impact of sodium-glucose cotransporter inhibitors on gut microbiota: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
LX2761: A Comparative Guide for the Next Generation of SGLT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LX2761 with other notable Sodium-Glucose Cotransporter 1 (SGLT1) inhibitors. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols to support further research and development in this therapeutic area.
Introduction to SGLT1 Inhibition
Sodium-glucose cotransporter 1 (SGLT1) is a key transporter responsible for glucose and galactose absorption in the small intestine.[1] Inhibition of SGLT1 presents a promising therapeutic strategy for managing type 2 diabetes by reducing postprandial glucose excursions.[2] Furthermore, SGLT1 inhibition has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with multiple beneficial effects on glucose homeostasis.[3] this compound is a potent, orally administered SGLT1 inhibitor designed to act locally in the gastrointestinal tract with minimal systemic absorption, potentially offering a favorable safety profile.[4][5]
Comparative Analysis of SGLT1 Inhibitors
This section provides a quantitative comparison of this compound with other significant SGLT1 inhibitors, including dual SGLT1/SGLT2 inhibitors and other selective SGLT1 inhibitors.
Table 1: In Vitro Potency of SGLT1 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (SGLT2/SGLT1) |
| This compound | hSGLT1 | 2.2 | - | ~1.2 |
| hSGLT2 | 2.7 | - | ||
| Sotagliflozin (LX4211) | hSGLT1 | 36 | - | ~20 |
| hSGLT2 | 1.8 | - | ||
| KGA-2727 | hSGLT1 | - | 97.4 | 140 |
| hSGLT2 | - | 13600 | ||
| Mizagliflozin | hSGLT1 | - | 27 | 303 |
| hSGLT2 | - | 8170 | ||
| Canagliflozin | hSGLT1 | 663 | - | ~158 |
| hSGLT2 | 4.2 | - | ||
| Dapagliflozin | hSGLT1 | 1400 | - | ~1167 |
| hSGLT2 | 1.2 | - |
hSGLT1: human SGLT1, hSGLT2: human SGLT2
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro SGLT1 and SGLT2 Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against human SGLT1 and SGLT2.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently transfected with expression vectors containing the full-length cDNA for human SGLT1 or SGLT2 using a suitable transfection reagent. Stably transfected cell lines can also be established.
2. Glucose Uptake Assay:
-
Transfected cells are seeded in 96-well plates and grown to confluency.
-
On the day of the assay, cells are washed with a sodium-free buffer (e.g., choline-based) to remove residual sodium.
-
Cells are then incubated with the test compound at various concentrations in a sodium-containing buffer for a specified time (e.g., 30 minutes) at 37°C.
-
A radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), is added to each well, and uptake is allowed to proceed for a defined period (e.g., 1 hour) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined from cells incubated in a sodium-free buffer.
-
Specific SGLT-mediated uptake is calculated by subtracting the non-specific uptake from the total uptake in the sodium-containing buffer.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess the effect of an SGLT1 inhibitor on glucose tolerance in vivo.
1. Animal Preparation:
-
Male C57BL/6J mice are typically used.
-
Mice are fasted for 4-6 hours with free access to water before the test.
2. Dosing:
-
A baseline blood sample is collected from the tail vein (t=0).
-
The test compound (e.g., this compound) or vehicle is administered by oral gavage.
3. Glucose Challenge:
-
After a specified time following compound administration (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered by oral gavage.
4. Blood Sampling and Analysis:
-
Blood samples are collected from the tail vein at various time points after the glucose challenge, typically 15, 30, 60, and 120 minutes.
-
Blood glucose concentrations are measured immediately using a glucometer.
-
Plasma can be separated by centrifugation for subsequent analysis of GLP-1 levels.
5. Data Analysis:
-
The area under the curve (AUC) for blood glucose is calculated to assess the overall glucose excursion.
Measurement of Plasma GLP-1 Levels
This protocol describes the quantification of active or total GLP-1 in plasma samples.
1. Sample Collection and Preparation:
-
Blood is collected into tubes containing a DPP-4 inhibitor (e.g., sitagliptin) and aprotinin (B3435010) to prevent the degradation of active GLP-1.
-
Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
2. GLP-1 Assay:
-
Commercially available ELISA or radioimmunoassay (RIA) kits are used for the quantification of active GLP-1 or total GLP-1.
-
The assay is performed according to the manufacturer's instructions. This typically involves incubating the plasma samples with specific antibodies and detecting the resulting signal.
3. Data Analysis:
-
A standard curve is generated using known concentrations of GLP-1.
-
The concentration of GLP-1 in the plasma samples is determined by interpolating from the standard curve.
Conclusion
This compound demonstrates high potency for SGLT1 inhibition. Its unique characteristic of being a locally acting agent in the gastrointestinal tract with minimal systemic exposure suggests a potential for a differentiated clinical profile with a reduced risk of systemic side effects. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a valuable resource for researchers and drug developers working on novel therapies for type 2 diabetes and other metabolic disorders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. SGLT1 transporter, SGLT1 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Sotagliflozin, the first dual SGLT inhibitor: current outlook and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SGLT1 and SGLT1 Inhibitors: A Role to Be Assessed in the Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
LX2761 in Preclinical Diabetes Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of LX2761, an intestinal-restricted sodium-glucose cotransporter 1 (SGLT1) inhibitor, in various preclinical diabetes models. The performance of this compound is compared with other relevant therapeutic alternatives, supported by experimental data to inform drug development and research.
Mechanism of Action
This compound is a potent, orally administered inhibitor of SGLT1 with minimal systemic absorption, confining its activity to the gastrointestinal tract.[1][2] In vitro studies have shown that it also inhibits SGLT2 with similar potency (IC50s of 2.2 nM for human SGLT1 and 2.7 nM for human SGLT2).[3] Its primary mechanism in the context of diabetes involves the inhibition of intestinal SGLT1, which delays glucose absorption from the gut. This localized action leads to a reduction in postprandial glucose excursions and an increase in the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone that enhances insulin (B600854) secretion and promotes glycemic control.[1][2]
A proposed signaling pathway for this compound's action is depicted below:
Efficacy in Streptozotocin (STZ)-Induced Diabetic Mice
This compound has been evaluated in mouse models of both early-onset and late-onset STZ-induced diabetes. These models are characterized by hyperglycemia resulting from the destruction of pancreatic β-cells by streptozotocin.
Late-Onset STZ-Induced Diabetes
In a model of late-onset diabetes, this compound demonstrated significant improvements in glycemic control and survival.[1]
Table 1: Efficacy of this compound in Late-Onset STZ-Induced Diabetic Mice
| Parameter | Vehicle | This compound (1.5 mg/kg) | This compound (3 mg/kg) |
| Change in A1C (%) from Baseline (Day 32) | +1.0 | +0.4 | -0.2 |
| Oral Glucose Tolerance Test (OGTT) Glucose AUC (mgmin/dL) (Day 20) | ~18,000 | ~15,000 | ~12,500 |
| Fasting Blood Glucose (mg/dL) (Day 49) | ~250 | ~200 | ~175 |
| Plasma Total GLP-1 (pM) (Day 49) | ~5 | ~8 | ~12** |
| Survival (%) | ~60 | ~85 | ~95 |
| p < 0.05, *p < 0.01 vs. Vehicle |
Early-Onset STZ-Induced Diabetes
In a model of early-onset diabetes, this compound also showed robust efficacy in improving glycemic parameters.[1]
Table 2: Efficacy of this compound in Early-Onset STZ-Induced Diabetic Mice
| Parameter | Vehicle | This compound (1.5 mg/kg) | This compound (3 mg/kg) |
| Change in A1C (%) from Baseline (Day 32) | +2.5 | +1.5 | +0.8** |
| Oral Glucose Tolerance Test (OGTT) Glucose AUC (mgmin/dL) (Day 21) | ~40,000 | ~30,000 | ~25,000** |
| Fasting Blood Glucose (mg/dL) (Day 32) | ~350 | ~250 | ~200** |
| *p < 0.05, *p < 0.01 vs. Vehicle |
Comparative Efficacy
To provide context for the efficacy of this compound, this section compares its performance with sotagliflozin (B1681961), a dual SGLT1/SGLT2 inhibitor, and sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in similar preclinical models.
This compound vs. Sotagliflozin
Sotagliflozin acts on both intestinal SGLT1 and renal SGLT2, leading to both reduced glucose absorption and increased urinary glucose excretion. A study in non-obese diabetic (NOD) mice, a model of type 1 diabetes, demonstrated its glycemic-lowering effects.
Table 3: Efficacy of Sotagliflozin in Non-Obese Diabetic (NOD) Mice
| Parameter | Vehicle | Sotagliflozin (2 mg/kg) | Sotagliflozin (30 mg/kg) |
| Blood Glucose (mg/dL) | ~450 | ~300 | ~200** |
| Change in A1c (%) from Baseline | +1.0 | +0.5 | +0.2 |
| *p < 0.05, *p < 0.01 vs. Vehicle |
This compound vs. Sitagliptin
Sitagliptin enhances the action of incretin hormones by inhibiting their degradation by DPP-4. A study in a high-fat diet (HFD)/STZ-induced diabetic mouse model showed its ability to improve glycemic control.
Table 4: Efficacy of Sitagliptin in HFD/STZ-Induced Diabetic Mice
| Parameter | Vehicle | Sitagliptin (10 mg/kg) | |---|---|---|---| | Fasting Blood Glucose (mg/dL) | ~350 | ~200* | | Change in A1c (%) from Baseline | +2.0 | +0.5* | p < 0.05 vs. Vehicle
Experimental Protocols
STZ-Induced Diabetes Model (for this compound studies)
Animal Model: Male mice were used for the studies.
Induction of Diabetes:
-
Late-Onset: Diabetes was induced by a single intraperitoneal injection of streptozotocin. Mice with a baseline A1C of >5.7% (mean of 9.4%) were included in the study.[1]
-
Early-Onset: Diabetes was induced similarly, with study inclusion criteria of fed blood glucose >200 mg/dL (mean of 287 mg/dL).[1]
Treatment: this compound was administered once daily by oral gavage at doses of 1.5 or 3 mg/kg.[1]
Efficacy Assessments:
-
A1C: Measured at baseline and at the end of the study (Day 32).[1]
-
Oral Glucose Tolerance Test (OGTT): Performed on Day 20 or 21 after an overnight fast. Glucose was administered orally, and blood glucose was measured at various time points to calculate the area under the curve (AUC).[1]
-
Fasting Blood Glucose: Measured at various time points throughout the study.[1]
-
Plasma GLP-1: Total GLP-1 was measured from plasma samples collected at the end of the study.[1]
The experimental workflow for the this compound preclinical studies is outlined below:
Summary and Conclusion
This compound demonstrates significant efficacy in improving glycemic control in preclinical models of STZ-induced diabetes. Its intestine-restricted SGLT1 inhibition leads to reduced postprandial glucose and increased GLP-1 levels, translating to lower A1C and fasting blood glucose. When compared to the dual SGLT1/SGLT2 inhibitor sotagliflozin and the DPP-4 inhibitor sitagliptin, this compound shows a comparable magnitude of glycemic improvement in similar diabetic mouse models. The localized mechanism of action of this compound presents a targeted approach to diabetes treatment, potentially minimizing systemic side effects. These preclinical data support the continued investigation of this compound as a therapeutic agent for diabetes.
References
- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Intestinal-Restriction of LX2761: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the intestinal-restriction of a therapeutic candidate is paramount for predicting its efficacy and safety profile. This guide provides a detailed comparison of LX2761, a novel sodium-glucose cotransporter 1 (SGLT1) inhibitor, with other relevant SGLT1 inhibitors, focusing on the experimental data that validates its primary site of action within the gastrointestinal tract.
This compound is a potent, orally administered inhibitor of SGLT1 and SGLT2 in vitro; however, it is designed to act as a selective SGLT1 inhibitor in the gastrointestinal (GI) tract with minimal systemic absorption. This intestinal-restriction aims to provide glycemic control by delaying glucose absorption from the gut, while potentially minimizing the systemic side effects associated with broader SGLT inhibition. This guide will objectively compare this compound with a systemically absorbed dual SGLT1/SGLT2 inhibitor, sotagliflozin (B1681961), and two other SGLT1-selective inhibitors, mizagliflozin (B1676609) and KGA-2727, for which evidence of intestinal restriction varies.
In Vitro Inhibitory Potency
The initial characterization of these compounds involves determining their inhibitory potency against SGLT1 and SGLT2. A lower half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) indicates a higher potency.
| Compound | SGLT1 Inhibition | SGLT2 Inhibition | Selectivity (SGLT2/SGLT1) |
| This compound | IC50: 2.2 nM (human) | IC50: 2.7 nM (human) | ~1.2-fold |
| Sotagliflozin | IC50: 36 nM (human) | IC50: 1.8 nM (human) | ~0.05-fold (i.e., more potent on SGLT2) |
| Mizagliflozin | Ki: 27.0 nM (human) | Ki: 8170 nM (human) | ~303-fold |
| KGA-2727 | Ki: 97.4 nM (human) | Ki: 13600 nM (human) | ~140-fold |
Data compiled from publicly available research.
Pharmacokinetic Profile: Evidence for Intestinal Restriction
Pharmacokinetic parameters are crucial in determining the extent of a drug's systemic exposure. A key aspect of an intestinally-restricted drug is low oral bioavailability and high fecal excretion.
| Parameter | This compound (Rat) | Sotagliflozin (Human) | Mizagliflozin (Rat) | KGA-2727 (Rat) |
| Bioavailability | Very Low (inferred) | ~60-70% | 0.02%[1][2] | Low (inferred) |
| Time to Peak Plasma Concentration (Tmax) | 0.6 hours | 1.0 hour[3] | 1.14 hours (oral)[1][2] | Not explicitly found |
| Peak Plasma Concentration (Cmax) | 37 nM (50 mg/kg oral dose) | Dose-dependent | Not explicitly found for oral dose | Not explicitly found |
| Systemic Clearance (CL/F) | 49.1 mL/min/kg (IV) | 267-307 L/h (oral) | Rapid clearance | Not explicitly found |
| Primary Route of Excretion | Feces (inferred) | Urine and Feces | Feces (98.4% of oral dose) | Not explicitly found |
Pharmacokinetic data can vary based on species and study design. Direct comparative studies are limited.
Preclinical studies in rats have shown that after oral administration, plasma concentrations of this compound are significantly lower than those of the systemically absorbed dual SGLT1/2 inhibitor, sotagliflozin, at a comparable dose. Furthermore, studies with radiolabeled mizagliflozin in rats demonstrated that the vast majority of the oral dose is recovered in the feces, with an exceptionally low absolute bioavailability of 0.02%, providing strong evidence for its intestinal restriction. While specific bioavailability data for KGA-2727 was not found, its development as a selective intestinal SGLT1 inhibitor suggests a design for low systemic absorption.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to validate intestinal restriction, the following diagrams illustrate key pathways and workflows.
Figure 1: SGLT1 Inhibition and GLP-1 Release Pathway.
Inhibition of SGLT1 in intestinal L-cells by compounds like this compound is believed to trigger the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion.
Figure 2: Caco-2 Permeability Assay Workflow.
The Caco-2 permeability assay is a standard in vitro method to predict intestinal drug absorption. A low apparent permeability (Papp) value suggests poor absorption.
Figure 3: Radiolabeled Tissue Distribution Study Workflow.
Radiolabeled tissue distribution studies provide definitive evidence of where a drug accumulates in the body. For an intestinally-restricted drug, the highest concentration of radioactivity is expected to be found in the gastrointestinal tract, with very low levels in other tissues and plasma.
Experimental Protocols
In Vitro SGLT1 and SGLT2 Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against human SGLT1 and SGLT2.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably transfected to express human SGLT1 or SGLT2.
-
Uptake Assay:
-
Cells are plated in 96-well plates and grown to confluence.
-
On the day of the assay, cells are washed with a sodium-containing buffer.
-
Cells are then incubated with various concentrations of the test compound for a specified time at 37°C.
-
A radiolabeled substrate, such as ¹⁴C-alpha-methylglucopyranoside (¹⁴C-AMG), a non-metabolizable glucose analog, is added to initiate the uptake reaction.
-
After a defined incubation period, uptake is stopped by washing the cells with ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the SGLT-mediated uptake (IC50) is calculated by fitting the data to a four-parameter logistic equation.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound in vitro.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transport Experiment:
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side (to measure A-to-B transport, simulating absorption) or the basolateral (B) side (to measure B-to-A transport, assessing efflux).
-
Samples are collected from the receiver compartment at various time points.
-
-
Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Radiolabeled Tissue Distribution Study
Objective: To determine the in vivo distribution of a test compound in various tissues.
Methodology:
-
Radiolabeling: The test compound is synthesized with a radioactive isotope, typically Carbon-14 (¹⁴C).
-
Animal Dosing: The ¹⁴C-labeled compound is administered to laboratory animals (e.g., rats) via the intended clinical route (e.g., oral gavage).
-
Sample Collection: At predetermined time points post-dosing, animals are euthanized, and various tissues (e.g., intestine, liver, kidney, brain, plasma, etc.) and excreta (urine and feces) are collected.
-
Quantification:
-
Tissue Homogenization: Tissues are homogenized, and the radioactivity is quantified using liquid scintillation counting.
-
Quantitative Whole-Body Autoradiography (QWBA): Alternatively, whole animal cryosections are prepared and exposed to a phosphor screen to visualize and quantify the distribution of radioactivity throughout the body.
-
-
Data Analysis: The concentration of the radiolabeled compound and its metabolites in each tissue is determined and expressed as a percentage of the administered dose per gram of tissue.
Conclusion
The available data strongly supports the intestinal-restriction of this compound. Its in vitro potency against SGLT1 is coupled with pharmacokinetic data in preclinical models that suggests minimal systemic exposure, a characteristic shared with mizagliflozin, for which extensive data confirms intestinal restriction. In contrast, sotagliflozin is designed for systemic absorption to inhibit both intestinal SGLT1 and renal SGLT2. The validation of this compound's intestinal-restriction through further detailed tissue distribution and Caco-2 permeability studies will be critical for its continued development as a targeted therapy for glycemic control with a potentially favorable safety profile. The experimental protocols outlined in this guide provide a framework for conducting such validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Absorption, disposition, metabolism and excretion of [14C]mizagliflozin, a novel selective SGLT1 inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Pharmacodynamics, Safety and Tolerability of Sotagliflozin After Multiple Ascending Doses in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LX2761 and Metformin on Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of LX2761 and metformin (B114582) on glucose homeostasis, drawing upon available preclinical and clinical data. The information is intended to assist researchers and professionals in the field of diabetes drug development in understanding the distinct mechanisms and potential therapeutic profiles of these two agents.
Introduction
Metformin has long been the first-line oral therapy for type 2 diabetes, valued for its robust glucose-lowering effects, safety profile, and low cost.[1] Its primary mechanism involves the reduction of hepatic glucose production.[1][2] this compound, a more recent investigational drug, offers a different approach by selectively inhibiting the sodium-glucose cotransporter 1 (SGLT1) in the intestine.[3][4] This targeted action is designed to delay and reduce intestinal glucose absorption and enhance the secretion of glucagon-like peptide-1 (GLP-1).[3][4] This guide will objectively compare the known effects of this compound and metformin on key parameters of glucose control, supported by experimental data.
Mechanisms of Action
The fundamental difference in the therapeutic approach of this compound and metformin lies in their primary sites and mechanisms of action.
This compound: A Gut-Restricted SGLT1 Inhibitor
This compound is a potent and orally administered inhibitor of SGLT1 that is designed to act locally in the gastrointestinal tract with minimal systemic absorption.[3][4] SGLT1 is the primary transporter responsible for the absorption of glucose and galactose from the intestinal lumen. By inhibiting SGLT1, this compound directly reduces and delays the absorption of dietary carbohydrates.[3][5] A key secondary effect of this targeted intestinal action is the increased secretion of GLP-1, an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying.[3]
Metformin: A Systemic Agent with Multiple Actions
Metformin's mechanism of action is more complex and systemic, with the liver being a primary target.[1][6] It primarily reduces hepatic gluconeogenesis, the process of producing glucose in the liver.[1][2] This is achieved, in part, through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[6] Metformin also enhances insulin sensitivity in peripheral tissues, such as muscle, leading to increased glucose uptake.[7][8] Furthermore, emerging evidence suggests that metformin's effects on the gut, including alterations to the microbiome and increased intestinal glucose utilization, contribute to its overall glucose-lowering efficacy.[6][7]
Comparative Efficacy on Glucose Homeostasis
The following tables summarize the available data on the effects of this compound and metformin on key markers of glucose control. It is important to note that the data for this compound is derived from preclinical studies in mice, while the data for metformin is from human clinical trials. Direct head-to-head comparative studies are not yet available.
Table 1: Effects on Fasting Plasma Glucose (FPG)
| Drug | Study Population | Dosage | Change in FPG from Baseline | Citation |
| This compound | Streptozotocin-induced diabetic mice | 1.5 mg/kg | Significant decrease | [3] |
| 3 mg/kg | Significant decrease | [3] | ||
| Metformin | Patients with Type 2 Diabetes | 500 mg daily | -19 mg/dL (compared to placebo) | [2] |
| 1000 mg daily | -33 mg/dL (compared to placebo) | [2] | ||
| 1500 mg daily | -50 mg/dL (compared to placebo) | [2] | ||
| 2000 mg daily | -62 mg/dL (compared to placebo) | [2] |
Table 2: Effects on Glycated Hemoglobin (HbA1c)
| Drug | Study Population | Dosage | Change in HbA1c from Baseline | Citation |
| This compound | Streptozotocin-induced diabetic mice | 1.5 mg/kg | Significant decrease | [3] |
| 3 mg/kg | Significant decrease | [3][9] | ||
| Metformin | Patients with Type 2 Diabetes | 500 mg daily | -0.6% (compared to placebo) | [2] |
| 1000 mg daily | -0.9% (compared to placebo) | [2] | ||
| 1500 mg daily | -1.4% (compared to placebo) | [2] | ||
| 2000 mg daily | -1.8% (compared to placebo) | [2] |
Table 3: Effects on Postprandial Glucose (PPG)
| Drug | Study Population | Dosage | Effect on PPG | Citation |
| This compound | Healthy mice and rats | Not specified | Lower blood glucose excursions after oral glucose challenge | [3] |
| Streptozotocin-induced diabetic mice | 1.5 and 3 mg/kg | Lowered postprandial glucose | [3] | |
| Metformin | Patients with Type 2 Diabetes | Not specified | Reduces postprandial blood glucose | [10] |
Table 4: Effects on GLP-1 Levels
| Drug | Study Population | Dosage | Effect on GLP-1 | Citation |
| This compound | Healthy mice and rats | Not specified | Higher plasma total GLP-1 levels after oral glucose challenge | [3] |
| Streptozotocin-induced diabetic mice | 1.5 and 3 mg/kg | Increased plasma total GLP-1 | [3] | |
| Metformin | Not specified in detail | Not specified | Increases GLP-1 secretion | [7] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preclinical and clinical evaluation of glucose-lowering agents.
1. Oral Glucose Tolerance Test (OGTT) in Mice
-
Objective: To assess the ability of an animal to clear a glucose load from the blood, providing insights into insulin sensitivity and glucose uptake.
-
Procedure:
-
Mice are fasted for a specified period, typically 4-6 hours, with free access to water.[6]
-
A baseline blood glucose measurement is taken from the tail vein.[6]
-
A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[11]
-
Blood glucose levels are subsequently measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.[6][11]
-
The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.
-
2. Measurement of GLP-1 in Mice
-
Objective: To quantify the levels of circulating GLP-1, an important incretin hormone.
-
Procedure:
-
Blood samples are collected from mice, often following an oral glucose challenge.
-
To prevent the rapid degradation of active GLP-1 by the enzyme dipeptidyl peptidase-4 (DPP-4), blood is collected in tubes containing a DPP-4 inhibitor.[12]
-
Plasma is separated by centrifugation.
-
GLP-1 levels are typically measured using a sandwich enzyme-linked immunosorbent assay (ELISA) kit specific for total or active GLP-1.[12][13]
-
3. Measurement of HbA1c in Diabetic Mice
-
Objective: To determine the average blood glucose concentration over a prolonged period (approximately 2-3 weeks in mice).[14]
-
Procedure:
-
Whole blood is collected from the mice.
-
HbA1c levels can be measured using various methods, including high-performance liquid chromatography (HPLC), capillary electrophoresis, or enzymatic assays.[15]
-
Specialized laboratory equipment is required for these analyses.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for this compound and metformin, as well as a typical experimental workflow for evaluating their effects.
Caption: Proposed signaling pathway of this compound.
Caption: Simplified signaling pathway of Metformin.
Caption: General experimental workflow.
Conclusion
This compound and metformin represent two distinct strategies for managing hyperglycemia. Metformin exerts its effects systemically, primarily by suppressing hepatic glucose production and improving insulin sensitivity. In contrast, this compound acts locally within the intestine to inhibit glucose absorption and stimulate GLP-1 secretion.
The available preclinical data for this compound are promising, demonstrating its ability to improve glycemic control in animal models. Metformin's efficacy is well-established through extensive clinical use. A direct comparative clinical trial would be necessary to definitively assess the relative efficacy and safety of this compound and metformin in patients with type 2 diabetes. Future research should focus on such head-to-head comparisons to elucidate the potential role of gut-restricted SGLT1 inhibitors like this compound in the therapeutic landscape of diabetes.
References
- 1. Glucose Tolerance Test in Mice [bio-protocol.org]
- 2. Efficacy of metformin in type II diabetes: results of a double-blind, placebo-controlled, dose-response trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]
- 5. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage | Semantic Scholar [semanticscholar.org]
- 8. Long-term effect of metformin on blood glucose control in non-obese patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Association between metformin and physical activity with glucose control in adults with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PubMed [pubmed.ncbi.nlm.nih.gov]
LX2761: A Comparative Analysis of Transporter Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of LX2761, a potent sodium-glucose cotransporter 1 (SGLT1) inhibitor, with other relevant transporters. The information is supported by available experimental data to aid in the evaluation of its selectivity.
Executive Summary
This compound is a high-potency inhibitor of both human sodium-glucose cotransporter 1 (hSGLT1) and human sodium-glucose cotransporter 2 (hSGLT2) in vitro.[1] It is designed as a locally acting inhibitor of SGLT1 in the gastrointestinal tract with minimal systemic absorption.[2][3] This localized mechanism of action is a key feature of its intended therapeutic effect. While detailed cross-reactivity data against a broad panel of other human transporters (beyond SGLT1 and SGLT2) is not extensively available in the public domain, this guide compiles the existing data on its activity against SGLT1 and SGLT2 and compares it with other significant SGLT inhibitors.
Comparative Selectivity of this compound and Other SGLT Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other selected SGLT inhibitors against human SGLT1 and SGLT2.
| Compound | hSGLT1 IC50 (nM) | hSGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2 Ratio) | Primary Target(s) |
| This compound | 2.2 [1] | 2.7 [1] | ~0.8 | SGLT1/SGLT2 (Dual) |
| Sotagliflozin | 36 | 1.8 | ~20 | SGLT1/SGLT2 (Dual) |
| Dapagliflozin | 1390 | 1.1 | ~1264 | SGLT2 |
| Canagliflozin | 650 | 1.2 | ~542 | SGLT2 |
| Empagliflozin | 8300 | 2.7 | ~3074 | SGLT2 |
| Ertugliflozin | 1960 | 0.877 | ~2235 | SGLT2 |
| Mizagliflozin | - | - | SGLT1 Selective | SGLT1 |
Note: Data for competitors is compiled from various sources. A lower IC50 value indicates higher potency. The selectivity ratio is a general indicator; specific experimental conditions can influence these values.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for SGLT inhibitors is a critical step in evaluating their potency and selectivity. A common method employed is a cell-based glucose uptake assay.
In Vitro Glucose Uptake Assay for IC50 Determination
Objective: To measure the inhibitory activity of a test compound on human SGLT1 and SGLT2.
Cell Lines: Human embryonic kidney 293 (HEK293) cells stably expressing either hSGLT1 or hSGLT2.
Key Reagents:
-
Test compound (e.g., this compound)
-
HEK293 cells expressing hSGLT1 or hSGLT2
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum and appropriate selection antibiotics
-
Phosphate-buffered saline (PBS)
-
Uptake buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES/Tris, pH 7.4)
-
Radiolabeled or fluorescent glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside (AMG) or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG))
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Scintillation cocktail (for radiolabeled glucose)
Procedure:
-
Cell Culture: HEK293 cells expressing the target transporter are cultured to confluence in appropriate multi-well plates.
-
Compound Incubation: Cells are washed with a sodium-free buffer and then pre-incubated with varying concentrations of the test compound (e.g., this compound) in a sodium-containing uptake buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
Glucose Uptake: A radiolabeled or fluorescent glucose analog is added to the wells, and the uptake is allowed to proceed for a defined period (e.g., 1-2 hours) at 37°C.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold, sodium-free buffer.
-
Cell Lysis and Quantification: The cells are lysed, and the amount of internalized glucose analog is quantified. For radiolabeled glucose, this is done using a scintillation counter. For fluorescent glucose, a fluorescence plate reader is used.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing Experimental Workflow and Signaling Pathways
To illustrate the process of evaluating transporter cross-reactivity, the following diagrams are provided.
Caption: Workflow for In Vitro Glucose Uptake Assay.
Caption: Mechanism of this compound in the Intestine.
Conclusion
This compound demonstrates potent dual inhibitory activity against both SGLT1 and SGLT2 in vitro. Its clinical selectivity for intestinal SGLT1 is achieved through its property of being minimally absorbed systemically, thereby avoiding significant interaction with renal SGLT2. While comprehensive screening data against a wider array of human transporters is not publicly available, the existing information on its high potency for SGLT1 and SGLT2 provides a valuable foundation for its development as a gastrointestinally restricted SGLT1 inhibitor. Further studies detailing its cross-reactivity profile would be beneficial for a more complete understanding of its selectivity.
References
Phase 1 Clinical Trial of LX2761: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Phase 1 clinical trial results for LX2761, a novel, locally-acting inhibitor of sodium-glucose cotransporter 1 (SGLT1), with other relevant SGLT inhibitors. The data presented is intended to offer an objective overview to inform further research and development in the field of diabetes and metabolic diseases.
Executive Summary
This compound, developed by Lexicon Pharmaceuticals, is an orally administered, non-systemic inhibitor of SGLT1, a protein primarily responsible for glucose absorption in the gastrointestinal tract. A Phase 1 clinical trial was conducted to assess the safety, tolerability, and pharmacodynamics of this compound. Topline results from this study indicate that this compound reduced postprandial glucose and increased plasma levels of glucagon-like peptide-1 (GLP-1) with minimal systemic absorption. The most frequently reported adverse event was diarrhea.[1]
This guide will delve into the available data from the this compound Phase 1 trial and compare it with publicly available data from trials of other SGLT inhibitors, including the dual SGLT1/SGLT2 inhibitor sotagliflozin (B1681961) and the SGLT1 inhibitor mizagliflozin.
Mechanism of Action: SGLT1 Inhibition
The primary mechanism of action for this compound is the inhibition of SGLT1 in the intestines. This action is designed to be localized to the gut to minimize systemic side effects.
This compound Phase 1 Clinical Trial Overview
The Phase 1 clinical program for this compound included a single ascending-dose study in healthy volunteers and patients with type 2 diabetes, and a multiple ascending-dose study in patients with type 2 diabetes.[1]
Experimental Protocol:
The multiple ascending-dose study was a randomized, double-blind, placebo-controlled trial.[1]
-
Participants: Patients with type 2 diabetes.
-
Treatment Duration: 8 days.[1]
-
Intervention: Orally administered this compound or placebo.[1]
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Pharmacodynamics, including effects on postprandial glucose and GLP-1 levels, and pharmacokinetics.
Comparative Analysis of SGLT Inhibitors
A direct quantitative comparison is challenging due to the limited publicly available data for the this compound Phase 1 trial. However, a qualitative comparison with other SGLT1 and dual SGLT1/SGLT2 inhibitors can be made based on their known effects.
| Feature | This compound (SGLT1) | Sotagliflozin (SGLT1/SGLT2) | Mizagliflozin (SGLT1) |
| Primary Target(s) | SGLT1 (Intestinal) | SGLT1 (Intestinal) & SGLT2 (Renal) | SGLT1 (Intestinal) |
| Systemic Absorption | Minimal[1] | Yes | Minimally absorbed |
| Effect on Postprandial Glucose | Reduced[1] | Reduced | Reduced |
| Effect on GLP-1 | Increased[1] | Increased | Not explicitly stated in reviewed Phase 1 data |
| Effect on Urinary Glucose Excretion | Minimal[1] | Increased | Not a primary mechanism |
| Most Common Adverse Events | Diarrhea[1] | Genital mycotic infections, diarrhea, diabetic ketoacidosis (in T1D) | Diarrhea, abdominal distention |
Table 1: Comparison of Features of SGLT Inhibitors
Discussion
The available data suggests that this compound, as a locally-acting SGLT1 inhibitor, offers a distinct profile compared to systemically absorbed SGLT inhibitors. Its minimal systemic exposure is designed to avoid the renal effects, such as increased urinary glucose excretion, seen with SGLT2 and dual SGLT1/SGLT2 inhibitors. The primary gastrointestinal mechanism of action, leading to reduced postprandial glucose and increased GLP-1, is a promising approach for glycemic control. However, the dose-limiting side effect of diarrhea is a key consideration for its therapeutic window.
Further publication of the quantitative data from the this compound Phase 1 trial is necessary for a more detailed and direct comparison with other agents in this class. This would allow for a clearer assessment of its potential efficacy and safety profile relative to existing and emerging therapies for type 2 diabetes.
References
Comparative Analysis of SGLT1 Inhibitor Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Sodium-Glucose Cotransporter 1 (SGLT1) presents a promising therapeutic avenue for managing metabolic diseases, primarily by reducing intestinal glucose absorption. However, as with any therapeutic intervention, understanding the associated side effect profile is paramount for drug development and clinical application. This guide provides a comparative analysis of the side effect profiles of prominent SGLT1 and dual SGLT1/2 inhibitors, supported by available clinical and preclinical data.
Key Adverse Events Associated with SGLT1 Inhibition
The most frequently reported side effects linked to SGLT1 inhibition are gastrointestinal in nature, a direct consequence of the mechanism of action where unabsorbed glucose in the intestinal lumen leads to an osmotic effect. Other notable adverse events are related to volume depletion and, in the case of dual inhibitors, effects associated with SGLT2 inhibition.
Quantitative Comparison of Adverse Event Incidence
The following table summarizes the incidence of key adverse events from clinical trials of sotagliflozin, a dual SGLT1/2 inhibitor, and canagliflozin (B192856), which exhibits SGLT1 inhibition at higher doses. Data for the selective SGLT1 inhibitor LX2761 is currently limited to preclinical studies.
| Adverse Event | Sotagliflozin (SCORED Trial)[1][2] | Placebo (SCORED Trial)[1][2] | Canagliflozin (100mg) | Canagliflozin (300mg) | Placebo (Canagliflozin Trials) | This compound (Preclinical) |
| Diarrhea | 8.5% | 6.0% | - | - | - | Dose-dependent, decreased over time[2][3] |
| Volume Depletion | 5.3% | 4.0% | - | Increased incidence | - | - |
| Genital Mycotic Infections (Female) | 2.4% | 0.9% | 10.4% | 11.4% | 3.2%[4] | Not reported |
| Urinary Tract Infections | Commonly reported[5][6] | - | 5.9% | 4.3% | 4.0%[4] | Not a primary concern with selective intestinal inhibition[7] |
| Hypoglycemia | Increased risk with insulin[8] | - | Increased risk with insulin/sulfonylureas[9][10] | Increased risk with insulin/sulfonylureas[9][10] | - | Not a primary concern |
| Diabetic Ketoacidosis (DKA) | 0.6% (SCORED)[2] | 0.3% (SCORED)[2] | Rare but serious risk[9] | Rare but serious risk[9] | - | Unlikely with selective intestinal inhibition |
Note: Data for canagliflozin is from pooled analyses of clinical trials and may not be directly comparable to single-trial data for sotagliflozin. Information on this compound is based on preclinical animal studies.
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and processes involved in the assessment of SGLT1 inhibitor side effects, the following diagrams are provided.
Caption: Mechanism of SGLT1 inhibitor-induced gastrointestinal side effects.
Caption: Standard workflow for assessing side effects in a clinical trial.
Experimental Protocols for Key Side Effect Assessment
Detailed experimental protocols are specific to each clinical trial. However, the general methodologies for assessing key side effects of SGLT1 inhibitors are outlined below.
Assessment of Gastrointestinal Side Effects (e.g., Diarrhea)
-
Data Collection: Gastrointestinal symptoms are typically assessed through patient-reported outcomes, often using standardized questionnaires such as the Bristol Stool Form Scale and diaries to record the frequency and consistency of bowel movements. The severity of symptoms like nausea and abdominal pain is also recorded, often on a Likert scale.
-
Protocol:
-
Baseline Assessment: Prior to the first dose of the investigational product, participants complete a baseline questionnaire to document their typical bowel habits and any pre-existing gastrointestinal conditions.
-
Ongoing Monitoring: Participants are instructed to complete a daily diary throughout the treatment period, recording the number of bowel movements, stool consistency, and the presence and severity of any gastrointestinal symptoms.
-
Scheduled Clinic Visits: At scheduled follow-up visits, investigators review the diaries with the participants and conduct a clinical assessment.
-
Adverse Event Reporting: Any new or worsening gastrointestinal symptom that meets the definition of an adverse event (AE) is formally recorded in the electronic Case Report Form (eCRF). The investigator assesses the severity, causality, and seriousness of the AE.
-
Assessment of Volume Depletion
-
Data Collection: Volume depletion is assessed through a combination of clinical signs and symptoms, vital sign measurements, and laboratory tests.
-
Protocol:
-
Clinical Monitoring: At each study visit, participants are assessed for signs and symptoms of volume depletion, such as dizziness, lightheadedness, syncope, and decreased urine output.
-
Vital Signs: Blood pressure and heart rate are measured in both supine and standing positions to detect orthostatic hypotension. Body weight is also recorded at each visit.
-
Laboratory Tests: Blood samples are collected to measure hematocrit, hemoglobin, serum creatinine, and blood urea (B33335) nitrogen (BUN). An increase in the BUN/creatinine ratio can be indicative of dehydration.
-
Tracer Dilution Techniques: In more specialized research settings, tracer dilution techniques using agents like indocyanine green (ICG) dye or carbon monoxide (CO) can be employed to directly measure plasma and erythrocyte volume for a more precise assessment of changes in blood volume.[11][12]
-
General Adverse Event Reporting in Clinical Trials
The identification and reporting of all adverse events are critical components of any clinical trial to ensure participant safety.
-
Definitions:
-
Adverse Event (AE): Any untoward medical occurrence in a patient or clinical investigation subject administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment.[13]
-
Serious Adverse Event (SAE): Any untoward medical occurrence that at any dose results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.[13]
-
-
Reporting Workflow:
-
Identification: AEs are identified through patient self-reporting, clinical observation, and laboratory or other diagnostic test results.
-
Documentation: All AEs are documented in the participant's source documents and the eCRF. Information recorded includes a description of the event, onset and resolution dates, severity, and the investigator's assessment of its relationship to the study drug.
-
Reporting Timelines: Non-serious AEs are typically reported to the study sponsor according to the protocol's schedule. SAEs must be reported to the sponsor immediately (usually within 24 hours of the site becoming aware of the event).[14][15] The sponsor then has regulatory obligations to report these events to regulatory authorities like the FDA.[16]
-
References
- 1. Effect of Sotagliflozin on Cardiovascular and Renal Events in Patients With Type 2 Diabetes and Moderate Renal Impairment Who Are at Cardiovascular Risk - American College of Cardiology [acc.org]
- 2. Insights Into the Results of Sotagliflozin Cardiovascular Outcome Trials: Is Dual Inhibition the Cherry on the Cake of Cardiorenal Protection? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcentral.com [medcentral.com]
- 4. uspharmacist.com [uspharmacist.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Sotagliflozin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. SGLT1 and SGLT1 Inhibitors: A Role to Be Assessed in the Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Potential Role of Sotagliflozin: A Dual SGLT2 and SGLT1 Inhibitor—in the Treatment of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. research.regionh.dk [research.regionh.dk]
- 12. Techniques to Assess the Effect of Sodium-Glucose Cotransporter 2 Inhibitors on Blood Volume in Patients with Diabetic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adverse event identification and reporting - International Society of Nephrology [theisn.org]
- 14. ro.hksyu.edu [ro.hksyu.edu]
- 15. Adverse Events | Emory University | Atlanta GA [ctac.emory.edu]
- 16. nia.nih.gov [nia.nih.gov]
A Comparative Guide to SGLT1 Inhibition for Postprandial Hyperglycemia: An Evaluation of LX2761
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LX2761, a novel, locally-acting intestinal SGLT1 inhibitor, for the management of postprandial hyperglycemia. Its performance is evaluated against an established dual SGLT1/SGLT2 inhibitor, sotagliflozin (B1681961), and a selective SGLT2 inhibitor with secondary SGLT1 inhibitory effects, canagliflozin (B192856). This document synthesizes available preclinical and clinical data to offer a comprehensive overview for research and development professionals.
Executive Summary
Postprandial hyperglycemia is a critical therapeutic target in diabetes management. Inhibition of the sodium-glucose cotransporter 1 (SGLT1) in the gastrointestinal tract presents a promising mechanism to modulate post-meal glucose absorption. This compound, a potent and minimally absorbed SGLT1 inhibitor, is designed for targeted action in the gut to reduce postprandial glucose excursions.[1] Preclinical studies and early clinical data suggest its potential to improve glycemic control with a distinct mechanism of action compared to systemic SGLT2 or dual SGLT1/SGLT2 inhibitors.[1] This guide will delve into the comparative efficacy, mechanism of action, and available experimental data for this compound, sotagliflozin, and canagliflozin.
Mechanism of Action: Targeting Intestinal Glucose Absorption
This compound is engineered to be a non-absorbable inhibitor of SGLT1, which is highly expressed in the small intestine and is the primary transporter responsible for the absorption of glucose and galactose from the gut.[2] By inhibiting intestinal SGLT1, this compound delays and reduces the absorption of dietary carbohydrates, thereby blunting postprandial glucose spikes.[1] A secondary effect of this targeted inhibition is the increased delivery of glucose to the distal small intestine, which stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and suppresses glucagon (B607659) release.[1][2]
In contrast, sotagliflozin is a dual inhibitor of both SGLT1 and SGLT2. Its action on intestinal SGLT1 mirrors that of this compound, contributing to the reduction of postprandial glucose. Additionally, its inhibition of SGLT2 in the kidneys promotes urinary glucose excretion, further contributing to overall glycemic control. Canagliflozin primarily targets SGLT2 but also exhibits some inhibitory activity against SGLT1, which may contribute to its postprandial glucose-lowering effects, particularly at higher doses.
Signaling Pathway of Intestinal SGLT1 Inhibition
Comparative Efficacy Data
A direct quantitative comparison of clinical data is challenging due to the limited public availability of detailed results from this compound's Phase 1 trials. However, a qualitative and semi-quantitative comparison can be made based on preclinical findings and topline clinical announcements for this compound, alongside published clinical trial data for sotagliflozin and canagliflozin.
Table 1: Comparison of Effects on Postprandial Glucose
| Feature | This compound | Sotagliflozin | Canagliflozin |
| Primary Target | Intestinal SGLT1 | SGLT1 and SGLT2 | SGLT2 (with SGLT1 inhibition) |
| Systemic Absorption | Minimal[1] | Yes | Yes |
| Effect on PPG | Reduced (Preclinical & Phase 1)[1][2] | Reduced (Clinical) | Reduced (Clinical) |
| Effect on GLP-1 | Increased (Preclinical & Phase 1)[1][2] | Increased (Clinical) | Increased (Clinical) |
| Urinary Glucose Excretion | No significant increase[1] | Increased | Increased |
| Key Adverse Event | Diarrhea[1][2] | Diarrhea, Genital Mycotic Infections | Genital Mycotic Infections |
Note: PPG stands for Postprandial Glucose. Data for this compound is based on preclinical studies and topline Phase 1 results and lacks specific quantitative values in the public domain.
Experimental Protocols
Preclinical Oral Glucose Tolerance Test (OGTT) with this compound (Mouse Model)
This protocol is a generalized representation based on common practices in preclinical diabetes research and details from studies involving this compound.[2]
Objective: To assess the effect of this compound on glucose tolerance following an oral glucose challenge in mice.
Materials:
-
This compound (formulated in a suitable vehicle)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Vehicle control
-
Male C57BL/6 mice
-
Handheld glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Mice are housed under standard laboratory conditions with ad libitum access to food and water for at least one week before the experiment.
-
Fasting: Mice are fasted for a predetermined period (e.g., 6 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein, and blood glucose is measured using a glucometer (Time 0).
-
Drug Administration: Mice are randomly assigned to receive either vehicle or this compound at a specified dose via oral gavage.
-
Glucose Challenge: After a set time following drug administration (e.g., 30 minutes), mice are administered a glucose solution via oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated for each group to determine the effect of this compound on glucose excursion.
Clinical Trial: Dual-Glucose Tracer Mixed-Meal Tolerance Test (MMTT) with Sotagliflozin
This protocol is a summary of the methodology used in a clinical trial to evaluate the effect of sotagliflozin on the rate of appearance of oral glucose.
Objective: To quantify the effect of sotagliflozin on intestinal glucose absorption and postprandial glucose metabolism using a dual-glucose tracer technique.
Study Design: Randomized, double-blind, placebo-controlled, three-period crossover study.
Participants: Healthy volunteers.
Procedure:
-
Treatment Arms: Participants receive single oral doses of sotagliflozin (e.g., 400 mg), canagliflozin (e.g., 300 mg), or placebo on separate study days.
-
Tracer Infusion: A continuous intravenous infusion of [U-¹³C₆]glucose is administered to enable calculation of endogenous glucose production.
-
Standardized Meal: Participants consume a standardized mixed meal containing a known amount of another glucose tracer, [6,6-²H₂]glucose.
-
Blood Sampling: Frequent blood samples are collected before and after the meal for several hours.
-
Analysis: Plasma concentrations of glucose, insulin, and the glucose tracers are measured.
-
Calculations: Mathematical models are used to calculate the rate of appearance of oral glucose (RaO), endogenous glucose production, and glucose disposal.
Visualizing Experimental Workflows
Preclinical OGTT Workflow
Clinical Dual-Tracer MMTT Workflow
Discussion and Future Directions
The available data position this compound as a promising, gut-restricted SGLT1 inhibitor for managing postprandial hyperglycemia. Its localized mechanism of action and minimal systemic exposure differentiate it from systemically absorbed SGLT inhibitors like sotagliflozin and canagliflozin, potentially offering a different safety and tolerability profile.[1] The primary dose-limiting adverse event identified in Phase 1 trials was diarrhea, which is an expected on-target effect of intestinal SGLT1 inhibition.[1]
A key advantage of this compound's mechanism could be the avoidance of systemic side effects associated with SGLT2 inhibition, such as genital mycotic infections and potential impacts on bone metabolism. However, the lack of detailed quantitative data from the Phase 1 clinical trials of this compound makes a direct comparison of its glucose-lowering efficacy with that of sotagliflozin and canagliflozin speculative at this stage.
Future research should focus on the public dissemination of the full results from the Phase 1 studies of this compound to allow for a robust quantitative comparison. Further clinical trials will be necessary to establish the optimal dose, long-term efficacy, and safety of this compound in a broader patient population. Investigating its potential in combination with other anti-diabetic agents would also be a valuable area of exploration. The development of this compound represents a targeted approach to managing postprandial hyperglycemia, and further data will be crucial in defining its place in the therapeutic landscape for diabetes.
References
Safety Operating Guide
Essential Guidance for the Disposal of LX2761
Immediate Action Required: Obtain the Safety Data Sheet (SDS)
Prior to any handling or disposal of LX2761, it is imperative to obtain the official Safety Data Sheet (SDS) from the manufacturer or supplier. The SDS contains critical, substance-specific safety, handling, and disposal information that is not available in public literature. This compound is available from suppliers such as MedChemExpress and DC Chemicals Limited.[1][2] MedChemExpress provides a service to request the SDS for their products.[2]
General Laboratory Chemical Disposal Protocol
The following is a generalized, step-by-step protocol for the disposal of research chemicals like this compound. This protocol is for informational purposes only and must be adapted to the specific guidelines outlined in the compound's SDS and your institution's Environmental Health and Safety (EHS) procedures.
Step 1: Review the Safety Data Sheet (SDS)
-
Section 7: Handling and Storage: This section provides guidance on safe handling practices, including required personal protective equipment (PPE).
-
Section 8: Exposure Controls/Personal Protection: Details the specific PPE necessary, such as gloves, safety glasses, and lab coats, to minimize exposure.
-
Section 13: Disposal Considerations: This is the most critical section for disposal. It will specify whether the chemical is considered hazardous waste and provide instructions for proper disposal methods.
Step 2: Prepare for Disposal
-
Wear Appropriate PPE: Based on the SDS, don the required PPE. For most chemical powders, this includes a lab coat, nitrile gloves, and safety goggles.
-
Work in a Ventilated Area: Handle the chemical waste in a fume hood or other well-ventilated space to avoid inhalation of any dust or vapors.
-
Segregate Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines and the chemical's SDS. Incompatible chemicals can react dangerously.
Step 3: Package the Waste
-
Use a Designated, Compatible Waste Container: The container must be made of a material that will not react with this compound. It should be clearly labeled with the full chemical name ("this compound"), the quantity, and any hazard symbols required by your institution (e.g., "Toxic," "Hazardous Waste").
-
Solid Waste:
-
Place any unused or contaminated solid this compound directly into the labeled waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste (if in solution):
-
Use a designated, leak-proof, and compatible liquid waste container.
-
Label the container with the full chemical name, the solvent used, the concentration, and appropriate hazard warnings.
-
-
Seal the Container: Ensure the waste container is securely sealed to prevent spills or leakage.
Step 4: Arrange for Pickup and Disposal
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request through an online portal or contacting the Environmental Health and Safety department directly.
-
Store Securely: While awaiting pickup, store the sealed waste container in a designated, secure waste accumulation area, away from general lab traffic.
Key Data from a Safety Data Sheet
The SDS provides essential quantitative and qualitative data for safe handling and disposal. The table below summarizes the type of information you should look for.
| Data Category | Description | Typical Location in SDS |
| Physical Properties | Includes information like molecular weight (601.31 g/mol for this compound), appearance, melting point, and solubility.[1] | Section 9 |
| Toxicological Data | Provides acute and chronic toxicity data, such as LD50 (lethal dose, 50%) or IC50 values (half maximal inhibitory concentration).[2] | Section 11 |
| Exposure Limits | Details occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs). | Section 8 |
| Hazard Identification | GHS hazard classifications and pictograms that quantify the type and severity of the hazard (e.g., "Acute Toxicity, Category 4"). | Section 2 |
| Environmental Fate Data | Information on persistence, degradability, and potential for bioaccumulation. | Section 12 |
General Chemical Disposal Workflow
The following diagram illustrates a standard decision-making workflow for the disposal of a laboratory chemical.
Caption: A workflow for the proper disposal of laboratory chemical waste.
References
Essential Safety and Operational Guide for Handling LX2761
This guide provides crucial safety, logistical, and procedural information for researchers, scientists, and drug development professionals working with LX2761. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure and efficient laboratory environment.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, adherence to standard laboratory safety protocols for handling potent, powdered chemical compounds is mandatory. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For tasks with a higher risk of exposure, consider double-gloving. Change gloves immediately if contaminated.[1][2] |
| Eye Protection | Safety Glasses with Side Shields | Minimum requirement for working with or around the material. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards. |
| Face Protection | Face Shield | Recommended in addition to safety glasses when there is a significant risk of splashing, such as when preparing solutions. |
| Body Protection | Laboratory Coat | A full-length lab coat is required to protect skin and clothing from potential splashes. |
| Foot Protection | Closed-Toe Shoes | Required to prevent injury from spills or dropped items. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the powder form, especially if there is a potential for aerosolization. Use in a well-ventilated area or a chemical fume hood.[3][4] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Avoid Contact: Take precautions to prevent contact with skin, eyes, and clothing.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage recommendations, consult the supplier's product information sheet.
Spill Management:
In the event of a spill, evacuate the area and prevent unprotected personnel from entering. Wear the appropriate PPE as outlined above. Gently cover the spill with an absorbent material, such as vermiculite (B1170534) or sand. Collect the absorbed material into a sealed container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Procedures:
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused this compound Powder | Labeled, sealed hazardous waste container. | Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware | Sharps container (for sharps) or designated hazardous waste container. | Dispose of sharps in a designated sharps container. Other contaminated labware should be placed in a sealed, labeled hazardous waste container. |
| Contaminated PPE | Labeled hazardous waste bag. | Place contaminated gloves, lab coats, and other disposable PPE into a designated, sealed bag for hazardous waste disposal. |
| Aqueous Waste | Labeled hazardous waste container. | Collect all aqueous waste containing this compound in a clearly labeled, sealed container for chemical waste disposal. |
Experimental Protocols
In Vitro Cell-Based Assay for SGLT1/SGLT2 Inhibition
This protocol describes a general method for assessing the inhibitory activity of this compound on the sodium-dependent glucose cotransporters SGLT1 and SGLT2 in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human SGLT1 or SGLT2
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside - ¹⁴C-AMG)
-
Scintillation fluid
-
Microplate reader (scintillation counter)
Procedure:
-
Cell Culture: Culture HEK293 cells expressing either SGLT1 or SGLT2 in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations.
-
Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Assay:
-
Wash the cells with pre-warmed PBS.
-
Add the various concentrations of this compound (or vehicle control) to the wells and incubate for a specified period.
-
Add the ¹⁴C-AMG to the wells and incubate to allow for glucose uptake.
-
Terminate the uptake by washing the cells with ice-cold PBS.
-
-
Measurement: Lyse the cells and add scintillation fluid. Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of SGLT1/SGLT2 Inhibition
Caption: Inhibition of SGLT1 by this compound in an enterocyte.
Experimental Workflow for this compound Handling
Caption: Standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
